In Vitro Mechanism of Action of 6-Propyl-5,6-dihydro-2H-pyran-2-one: A Comprehensive Technical Guide
Executive Summary 6-Propyl-5,6-dihydro-2H-pyran-2-one (CAS: 16400-69-4), frequently referred to as δ -octenolactone, is a naturally occurring α,β -unsaturated δ -lactone. As a highly bioactive volatile, it has been ident...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
6-Propyl-5,6-dihydro-2H-pyran-2-one (CAS: 16400-69-4), frequently referred to as
δ
-octenolactone, is a naturally occurring
α,β
-unsaturated
δ
-lactone. As a highly bioactive volatile, it has been identified across diverse biological matrices, including the tropical ascomycete1[1], Jinhuang mango kernel oil[2], and 3[3]. This technical guide synthesizes the structural reactivity, mechanistic pathways, and standardized in vitro protocols required to evaluate its tripartite pharmacological profile: anti-inflammatory, antioxidant, and antiproliferative activities.
Structural Reactivity & Core Pharmacodynamics
The pharmacological causality of 6-propyl-5,6-dihydro-2H-pyran-2-one is fundamentally driven by its
α,β
-unsaturated carbonyl system.
Electrophilic Susceptibility (Michael Addition) : The conjugation of the C3-C4 alkene with the C2 lactone carbonyl lowers the lowest unoccupied molecular orbital (LUMO) energy. This structural motif acts as a "soft" electrophile, making the C4 position highly susceptible to nucleophilic attack by "soft" nucleophiles. In a cellular environment, this predominantly targets the sulfhydryl (-SH) groups of cysteine residues on target proteins and intracellular glutathione (GSH).
Causality in Experimental Design : When evaluating this compound in vitro, researchers must account for its reactivity with thiols. Assays utilizing high concentrations of reducing agents (like DTT or
β
-mercaptoethanol) can quench the lactone via premature Michael addition, leading to false-negative bioactivity results.
Computational docking and in vitro validation have demonstrated that 6-propyl-5,6-dihydro-2H-pyran-2-one exhibits potent binding affinity for inflammatory enzymes. Specifically, it yields docking scores of −7.165 kcal/mol for COX-1 and −7.073 kcal/mol for COX-2, outperforming standard antioxidants like ascorbic acid[3]. The mechanism involves the covalent modification of allosteric cysteine residues or competitive occlusion of the arachidonic acid binding pocket, effectively halting prostaglandin synthesis.
Antioxidant & Redox Modulation
In complex mixtures such as mango kernel oil, where this lactone constitutes up to 12.62% of the volatile profile, it contributes to significant free radical scavenging[2]. The electrophilic nature of the lactone triggers mild intracellular electrophilic stress, which can alkylate Keap1 sensor cysteines. This disruption prevents Nrf2 degradation, allowing Nrf2 to translocate to the nucleus and bind to the Antioxidant Response Element (ARE), thereby upregulating endogenous antioxidant enzymes.
Antiproliferative & Cytotoxic Effects
The compound demonstrates measurable in vitro antiproliferative activity against human cancer cell lines, including TE-1 (esophageal squamous cell carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer)[4]. The disruption of intracellular redox homeostasis (via GSH depletion) and subsequent cell cycle arrest are the primary drivers of this cytotoxicity.
Systems Biology Visualization
Fig 1: Mechanistic pathways of 6-propyl-5,6-dihydro-2H-pyran-2-one via Michael addition.
Quantitative Data Summaries
Table 1: Natural Abundance and Source Distribution
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.
Antiproliferative Evaluation via CCK-8 Assay
Expertise Note: Why CCK-8 over MTT? The WST-8 salt in CCK-8 is reduced to a highly water-soluble orange formazan dye by cellular dehydrogenases. This eliminates the need for a DMSO solubilization step (required in MTT assays). Skipping solubilization is critical when testing volatile lactones, as it prevents inconsistent well-to-well evaporation and reduces handling errors[4].
Step-by-Step Methodology:
Cell Seeding: Cultivate TE-1, HeLa, or MCF-7 cells in DMEM supplemented with 10% FCS and 2 mM glutamine. Seed cells at a density of
5×103
cells/well in a 96-well microtiter plate.
Incubation: Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cellular adhesion.
Compound Treatment: Dissolve 6-propyl-5,6-dihydro-2H-pyran-2-one in DMSO and dilute in serum-free RPMI 1640. Add to wells ensuring the final DMSO concentration does not exceed 0.1% (Vehicle Control) to prevent solvent-induced cytotoxicity.
Exposure: Maintain the treated cells for 72 hours.
Reagent Addition: Add 10 µL of CCK-8 reagent directly to each well.
Quantification: Incubate for 1 hour, then measure absorbance at 450 nm using a microplate reader.
Validation: Calculate the inhibition rate using the formula: [(A_control - A_experiment) / A_control] × 100%.
Fig 2: Step-by-step in vitro CCK-8 workflow for antiproliferative evaluation.
In Vitro Antioxidant Capacity (DPPH Assay)
Expertise Note: The DPPH assay functions as a self-validating system for single electron transfer (SET) mechanisms. The lactone's conjugated system stabilizes radical intermediates, allowing for quantifiable decolorization.
Step-by-Step Methodology:
Preparation: Prepare a 0.1 mM solution of DPPH in absolute ethanol.
Reaction Setup: Mix 2.0 mL of the DPPH solution with 2.0 mL of varying concentrations of the lactone (dissolved in ethanol).
Control Integration: Utilize Vitamin C (Ascorbic Acid) as a positive control and pure ethanol as a blank.
Incubation: Incubate the mixture in complete darkness at room temperature for 30 minutes.
Measurement: Read the absorbance at 517 nm using a UV-visible spectrophotometer. A decrease in absorbance indicates active radical scavenging[2].
References
Volatiles from the tropical ascomycete Daldinia clavata (Hypoxylaceae, Xylariales)
The Chemistry and Analytical Profiling of 6-Propyl-5,6-dihydro-2H-pyran-2-one (δ-Octenolactone) in Food Matrices
Executive Summary The compound 6-Propyl-5,6-dihydro-2H-pyran-2-one (commonly known as δ-octenolactone) is an 8-carbon unsaturated lactone that plays a pivotal role in modern food chemistry and flavor science. Characteriz...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 6-Propyl-5,6-dihydro-2H-pyran-2-one (commonly known as δ-octenolactone) is an 8-carbon unsaturated lactone that plays a pivotal role in modern food chemistry and flavor science. Characterized by its exceptionally low sensory threshold, this volatile organic compound (VOC) imparts complex aromatic descriptors ranging from roasted and cocoa butter to sweet coconut[1]. It is a critical biomarker for authenticating Prosopis (carob/mesquite) flour[2] and serves as a high-value flavoring agent in the industrial synthesis of "chocolate crumb" profiles[3]. This whitepaper provides an in-depth technical analysis of its molecular dynamics, biosynthetic pathways, and the self-validating analytical methodologies required for its quantification.
Chemical Identity and Molecular Dynamics
Structurally, 6-propyl-5,6-dihydro-2H-pyran-2-one consists of a six-membered delta-lactone ring (pyran-2-one) featuring a double bond at the 3,4-position (denoted by the 5,6-dihydro nomenclature) and a propyl aliphatic chain at the C6 position[4].
The presence of the unsaturated double bond within the lactone ring significantly alters its molecular conformation and electron distribution compared to its saturated analog (δ-octalactone). This unsaturation lowers the compound's vapor pressure while drastically increasing its binding affinity to human olfactory receptors, shifting its sensory profile from purely "creamy/dairy" to a more complex "roasted/spicy" cocoa note[1].
In botanical matrices such as Prosopis alba seeds and cocoa beans, unsaturated lactones are not synthesized de novo as free volatiles. Instead, they are generated via the enzymatic or auto-oxidative degradation of unsaturated fatty acids (e.g., linoleic or oleic acid). Lipoxygenase (LOX) enzymes catalyze the formation of hydroxy fatty acid intermediates. Subsequent β-oxidation and chain cleavage yield precursors like 8-hydroxy-4-octenoic acid, which undergo spontaneous or thermally-driven intramolecular esterification (lactonization) to form the closed pyran-2-one ring.
Proposed biochemical pathway for the formation of δ-octenolactone.
Isolating trace lactones from lipid-rich food matrices requires stringent protocols to prevent the thermal generation of artifacts. The following methodologies are engineered as self-validating systems to ensure high scientific integrity.
This protocol leverages headspace extraction to quantify free volatile lactones without solvent contamination[1].
Sample Preparation: Accurately weigh 1.00 g of the homogenized food matrix into a 10 mL amber glass headspace vial. Spike the sample with 10 µL of an internal standard (e.g., γ-nonalactone at 10 mg/L). Causality: The internal standard shares similar partition coefficients with the target analyte, allowing for the normalization of matrix effects and ensuring quantitative trustworthiness.
Equilibration: Seal the vial with a PTFE/silicone septum. Incubate at 40°C for 15 minutes under continuous agitation (250 rpm). Causality: 40°C is the thermodynamic sweet spot; it provides sufficient kinetic energy to drive lipophilic lactones into the headspace without triggering de novo Maillard reactions that would artificially inflate the concentration of roasted-aroma artifacts.
Extraction: Penetrate the septum with a 100 µm Polydimethylsiloxane (PDMS) SPME fiber assembly. Expose the fiber to the headspace for 30 minutes at 40°C. Causality: PDMS is a non-polar stationary phase that exhibits excellent affinity for semi-polar/lipophilic lactones while actively excluding highly polar interferents like water and short-chain organic acids[1].
Desorption: Retract the fiber and immediately insert it into the GC injection port. Desorb at 250°C for 3 minutes in splitless mode.
Separation & Detection: Utilize a polar capillary column (e.g., DB-WAX). Program the GC oven: 40°C (hold 2 min), ramp at 5°C/min to 240°C (hold 5 min). Detect using a mass spectrometer in Electron Ionization (EI) mode at 70 eV. Identify the target peak using the NIST mass spectral library and Kovats Retention Indices[5].
Workflow for SPME-GC-MS extraction and analysis of volatile lactones.
Protocol 2: Analytical Pyrolysis (Pyr-GC-MS)
Used to investigate bound precursors or simulate roasting dynamics[5].
Preparation: Grind the sample to ≤0.5 mm particle size. Weigh exactly 2.0 mg into a quartz pyrolysis tube.
Pyrolysis: Insert into a flash pyrolyzer. Heat instantaneously to 300°C for 30 seconds under a helium atmosphere. Causality: Flash pyrolysis mimics the thermal degradation pathways of commercial roasting, cleaving esterified hydroxy fatty acids into free volatile lactones[5].
Transfer: Sweep the pyrolyzate directly into the GC-MS via a heated transfer line (280°C) to prevent the condensation of semi-volatiles.
Industrial & Drug Development Applications
Flavor and Fragrance Engineering:
In the confectionery industry, authentic "chocolate crumb" flavor is traditionally achieved by vacuum-drying a mixture of milk, sugar, and cocoa liquor—a highly energy-intensive process. By utilizing a precisely calibrated matrix of lactones, prominently including 6-propyl-5,6-dihydro-2H-pyran-2-one alongside compounds like methanethiol and maltol, flavor scientists can chemically replicate the creamy, caramelized crumb profile in dry milk chocolate without the traditional processing overhead[3].
Nutraceuticals and Biomarkers:
In agricultural science, this compound acts as a diagnostic biomarker for the quality and sensory acceptance of Prosopis (carob) flour[1]. Furthermore, drug development professionals are increasingly interested in these matrices. Protein hydrolysates and volatile-rich fractions derived from Prosopis alba seed flour have demonstrated measurable anti-inflammatory, antioxidant, and non-mutagenic properties, positioning them as prime candidates for functional food and nutraceutical development[1].
Table 2: Sensory Descriptors and Analytical Retention Data
Compound / Metric
Descriptor / Value
Analytical Context
Reference
Sensory Profile
Chocolate, cocoa butter, roasted, coconut
Evaluated via trained sensory panels and GC-Olfactometry.
Cattaneo, F., et al. (2014). Anti-inflammatory and antioxidant activities, functional properties and mutagenicity studies of protein and protein hydrolysate obtained from Prosopis alba seed flour. Food Chemistry, 161, 391–399. AWS Research Archives. URL: [Link]
Schnermann, P., et al. (1997). Evaluation of Key Odorants in Milk Chocolate and Cocoa Mass. Journal of Agricultural and Food Chemistry, 45, 867-872. Cited in EPO Patent T 1295/22. URL:[Link]
Pino, J.A., Marbot, R., and Vazquez, C. (2001). Characterization of volatiles in strawberry guava (Psidium cattleianum Sabine) fruit. Journal of Agricultural and Food Chemistry, 49:5883-5887. The Pherobase. URL:[Link]
National Institute of Standards and Technology (NIST). 2H-Pyran-2-one, 5,6-dihydro-6-propyl-. NIST Chemistry WebBook, SRD 69. URL:[Link]
Omrani, P., et al. (2021). Microchamber Extraction and Analytical Pyrolysis to Explore Volatile Organic Compounds. PMC / National Institutes of Health. URL:[Link]
Pharmacokinetics and Bioanalytical Profiling of 6-Propyl-5,6-dihydro-2H-pyran-2-one: A Comprehensive Technical Guide
Executive Summary The compound 6-Propyl-5,6-dihydro-2H-pyran-2-one (also known as δ-octenolactone) is a naturally occurring bioactive lactone with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol [1]....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 6-Propyl-5,6-dihydro-2H-pyran-2-one (also known as δ-octenolactone) is a naturally occurring bioactive lactone with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol [1]. Historically identified in complex natural matrices such as Apis cerana indica beehives[2] and Jinhuang Mango kernel oil[3], this molecule has garnered attention for its diverse pharmacological profile. Recent studies highlight its potent antioxidant, antiproliferative, anxiolytic, and antidepressant properties[2][3].
As drug development increasingly looks toward naturally derived scaffolds, understanding the pharmacokinetics (PK) and bioanalytical handling of 6-propyl-5,6-dihydro-2H-pyran-2-one is critical. This whitepaper provides an authoritative, in-depth guide to its physicochemical properties, ADME (Absorption, Distribution, Metabolism, Excretion) dynamics, and the rigorous experimental methodologies required for its quantification in biological systems.
Physicochemical Profiling & In Silico Pharmacokinetics
The structural foundation of 6-propyl-5,6-dihydro-2H-pyran-2-one—a six-membered lactone ring coupled with a lipophilic propyl side chain—dictates its behavior in biological fluids. The absence of easily ionizable functional groups at physiological pH means the molecule remains uncharged, relying heavily on its lipophilicity for membrane permeation.
According to in silico pharmacokinetic simulations (e.g., QikProp) based on Lipinski’s Rule of Five, this compound exhibits optimal characteristics for oral bioavailability[2]. Its low molecular weight and favorable hydrogen-bonding profile minimize the desolvation energy required to transit the lipid bilayer.
Table 1: Physicochemical and In Silico PK Parameters
High statistical probability of excellent oral bioavailability.
ADME Dynamics: Mechanistic Pathways
Absorption and Distribution
Driven by its lipophilic nature and lack of hydrogen bond donors, the intestinal absorption of 6-propyl-5,6-dihydro-2H-pyran-2-one is primarily mediated by passive transcellular diffusion . Once in systemic circulation, its low molecular weight (140.18 Da) and high lipid solubility suggest a large volume of distribution (
Vd
). Crucially, these exact physicochemical traits enable efficient penetration of the blood-brain barrier (BBB), a mandatory prerequisite for the centrally-mediated anxiolytic and antidepressant effects observed in in vivo models[2].
Metabolism and Excretion
The biotransformation of this lactone is bipartite, involving both hydrolytic and oxidative pathways:
Phase I Hydrolysis: The lactone ring is highly susceptible to enzymatic cleavage by plasma and hepatic esterases/paraoxonases, yielding a polar, ring-opened hydroxy acid. This reaction is heavily influenced by local pH and esterase expression.
Phase I Oxidation: Hepatic Cytochrome P450 (CYP) enzymes (likely CYP3A4/CYP2C9) catalyze the aliphatic hydroxylation of the propyl side chain.
Phase II Conjugation & Excretion: The resulting hydroxylated metabolites and the ring-opened hydroxy acid undergo glucuronidation via UDP-glucuronosyltransferases (UGTs) to form highly water-soluble conjugates, which are subsequently cleared via renal filtration.
Proposed Phase I and Phase II metabolic pathways of 6-propyl-5,6-dihydro-2H-pyran-2-one.
Experimental Methodologies for PK Profiling
Causality & Rationale for Analytical Choice:
Standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) is often ineffective for 6-propyl-5,6-dihydro-2H-pyran-2-one. The molecule lacks strong chromophores and easily ionizable basic/acidic groups. Furthermore, its semi-volatile nature leads to poor recovery in standard LC evaporative steps. Therefore, Gas Chromatography-Mass Spectrometry (GC-MS) utilizing Electron Ionization (EI) is the gold-standard analytical platform, as validated by its successful use in identifying the compound in natural extracts[3].
Protocol 1: Bioanalytical Quantification via GC-MS in Plasma
This protocol is designed as a self-validating system; the use of a non-polar solvent extraction ensures the exclusion of polar plasma proteins, while the internal standard corrects for any volatilization losses during sample preparation.
Sample Preparation: Aliquot 100 µL of biological plasma into a silanized microcentrifuge tube (to prevent non-specific binding of the lipophilic lactone). Spike with 10 µL of an appropriate internal standard (IS), such as a deuterated lactone analog.
Liquid-Liquid Extraction (LLE): Add 500 µL of an Ethyl Acetate/Hexane mixture (1:1 v/v). Vortex vigorously for 2 minutes. Causality: This specific solvent ratio maximizes the partitioning of the non-polar lactone into the organic phase while precipitating plasma proteins.
Phase Separation: Centrifuge at 10,000 × g for 10 minutes at 4°C.
Concentration: Carefully transfer the upper organic layer to a clean GC vial. Evaporate to dryness under a gentle stream of nitrogen at room temperature. Critical Step: Do not apply heat, as the compound's volatility will result in severe sample loss.
Reconstitution & Analysis: Reconstitute the residue in 50 µL of n-hexane. Inject 1 µL into the GC-MS system equipped with a non-polar capillary column (e.g., HP-5MS). Set the injector and ion source temperatures to 230°C[3]. Utilize Selected Ion Monitoring (SIM) mode targeting the molecular ion (
m/z
140) for precise quantification.
Protocol 2: In Vitro Microsomal Stability Assay
To predict in vivo hepatic clearance, Human Liver Microsomes (HLMs) are utilized to calculate the intrinsic clearance (
CLint
) driven by CYP450 enzymes.
Incubation Setup: In a 96-well plate, combine HLMs (0.5 mg/mL final protein concentration), 6-propyl-5,6-dihydro-2H-pyran-2-one (1 µM), and 100 mM phosphate buffer (pH 7.4).
Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the cofactor NADPH (1 mM final concentration).
Kinetic Sampling: Remove 50 µL aliquots at precise time intervals (0, 5, 15, 30, and 60 minutes).
Reaction Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing the internal standard. Causality: The cold organic solvent instantly denatures the CYP enzymes, halting metabolism and ensuring accurate time-point representation.
Analysis: Centrifuge to pellet the precipitated proteins. Analyze the supernatant via the GC-MS method described above to determine the elimination half-life (
t1/2
) and calculate
CLint
.
Bioanalytical GC-MS workflow for the quantification of the lactone in plasma.
Pharmacodynamic Correlations (Exposure-Response)
The pharmacokinetic profile of 6-propyl-5,6-dihydro-2H-pyran-2-one directly informs its pharmacodynamic (PD) efficacy across multiple therapeutic axes:
Neuropharmacological Efficacy: The compound's high lipophilicity and low molecular weight allow rapid CNS penetration. In in vivo behavioral models (Hole-board test, Forced Swim Test, Tail Suspension Test), extracts containing this lactone demonstrated significant dose-dependent anxiolytic and antidepressant effects at doses of 50 to 150 mg/kg, with efficacy comparable to standard agents like diazepam and fluoxetine[2].
Antioxidant Activity: Molecular docking studies reveal that 6-propyl-5,6-dihydro-2H-pyran-2-one possesses a superior binding affinity for antioxidant targets (docking score: -5.509 kcal/mol) compared to standard ascorbic acid[2].
Antiproliferative Activity: In controlled in vitro assays utilizing CCK-8, matrices rich in this compound exhibited marked antiproliferative effects against TE-1, HeLa, and MCF-7 cancer cell lines across a concentration gradient of 0.02 to 5.00 mg/mL[3].
Table 2: Pharmacodynamic Benchmarks and Assay Parameters
Activity / Target
Assay Model
Effective Concentration / Dose
Key Observations
Antioxidant
Molecular Docking / In Vitro
Docking Score: -5.509 kcal/mol
Outperformed standard ascorbic acid in target binding affinity[2].
Antiproliferative
CCK-8 Assay (HeLa, MCF-7, TE-1)
0.02 – 5.00 mg/mL (Extract)
Demonstrated dose-dependent inhibition of cancer cell proliferation[3].
Anxiolytic / Antidepressant
Hole-board, FST, TST (In Vivo)
50 – 150 mg/kg
Significant reduction in immobility; rapid onset correlating with high BBB permeability[2].
The Pharmacological and Chemical Profiling of 6-Propyl-5,6-dihydro-2H-pyran-2-one
Executive Summary 6-Propyl-5,6-dihydro-2H-pyran-2-one (CAS: 16400-69-4), frequently designated as δ -octenolactone, is an α,β -unsaturated δ -lactone characterized by its distinct bioactivity and volatile profile. Tradit...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
6-Propyl-5,6-dihydro-2H-pyran-2-one (CAS: 16400-69-4), frequently designated as
δ
-octenolactone, is an
α,β
-unsaturated
δ
-lactone characterized by its distinct bioactivity and volatile profile. Traditionally recognized as a secondary fungal metabolite in Trichoderma and a key olfactory marker in botanical matrices like Prosopis alba (carob) flour[1], recent high-resolution chromatographic studies have repositioned this lactone as a molecule of significant pharmacological interest. It has been identified as a major bioactive constituent in Apis cerana indica beehive extracts[2] and Jinhuang mango kernel oil[3], demonstrating potent antioxidant, neuroprotective, and antiproliferative properties. This technical guide synthesizes the mechanistic pathways, quantitative extraction data, and self-validating experimental protocols necessary for researchers investigating this compound's therapeutic potential.
Biological Activities and Mechanistic Pathways
Antioxidant and Neuroprotective Efficacy
The
α,β
-unsaturated lactone ring of 6-propyl-5,6-dihydro-2H-pyran-2-one serves as a critical pharmacophore for neutralizing reactive oxygen species (ROS). In computational docking studies evaluating the constituents of water-soluble beehive extracts, this specific lactone exhibited a superior binding affinity (-5.509 kcal/mol) against oxidative stress signaling targets, outperforming standard reference compounds like ascorbic acid[2]. In vivo models correlate the presence of this compound with significant anxiolytic and extrinsic antidepressant activities, evidenced by reduced immobility times in forced swim and tail suspension tests[2].
Antiproliferative and Cytotoxic Properties
In botanical extracts such as Jinhuang mango kernel oil—where 6-propyl-5,6-dihydro-2H-pyran-2-one constitutes approximately 12.62% of the volatile fraction—the compound acts synergistically to inhibit tumor cell proliferation[3]. In vitro assays demonstrate dose-dependent inhibitory rates against human esophageal (TE-1), cervical (HeLa), and breast (MCF-7) cancer cell lines[3]. Furthermore, related homologous lactones isolated from ascomycete fungi (e.g., Daldinia clavata) exhibit moderate intrinsic cytotoxicity, highlighting the alkyl-pyranone scaffold as a viable lead for oncological drug development[4].
Antimicrobial and Biocontrol Mechanisms
In mycological ecosystems, 6-alkyl-2H-pyran-2-ones are synthesized as defense metabolites. Fungi such as Trichoderma viride secrete these lactones to disrupt the cellular membranes of competing plant pathogens[4]. The lipophilic propyl chain facilitates insertion into pathogenic lipid bilayers, while the electrophilic lactone ring induces localized oxidative stress, making it a valuable target for agricultural biocontrol formulations.
Fig 1. Mechanistic pathways and biological outcomes of 6-propyl-5,6-dihydro-2H-pyran-2-one.
Quantitative Data Synthesis
The biological efficacy of 6-propyl-5,6-dihydro-2H-pyran-2-one is highly dependent on its concentration within the source matrix. Table 1 summarizes its relative abundance and associated activities across validated literature.
Table 1: Biological Sources and Pharmacological Activities
Experimental Protocols: A Self-Validating Framework
To ensure scientific integrity, the following methodologies are engineered as self-validating systems. Every procedural choice is grounded in the physicochemical properties of
α,β
-unsaturated lactones.
Protocol 1: Ultrasonic Extraction and GC-MS Profiling
Causality & Rationale: Ultrasonic extraction is mandated over traditional Soxhlet methods because acoustic cavitation generates localized shear forces that disrupt cell walls at lower bulk temperatures (e.g., 50°C). This prevents the thermal degradation and volatilization of low-molecular-weight lactones[3]. For GC-MS, a polar stationary phase is selected because the dipole moment of the lactone ring interacts favorably with polar phases, preventing co-elution with the non-polar lipidic hydrocarbons abundant in botanical extracts.
Step-by-Step Methodology:
Sample Preparation: Pulverize the biological matrix (e.g., mango kernel) to a fine powder (<0.5 mm particle size) to maximize the surface-area-to-volume ratio.
Ultrasonic Extraction: Suspend 10 g of the powder in 100 mL of analytical-grade ethanol. Sonicate at 50°C for 30 minutes using a 40 kHz ultrasonic bath. Self-Validation: Monitor bath temperature strictly; exceeding 60°C will result in the loss of the propyl-lactone fraction.
Centrifugation: Centrifuge the homogenate at 6000 rpm for 30 minutes to pellet cellular debris. Filter the supernatant through a 0.22 µm PTFE syringe filter.
GC-MS Parameters: Inject 1 µL of the extract into a GC-MS equipped with a polar capillary column (e.g., DB-WAX, 30 m × 0.25 mm × 0.25 µm).
Temperature Programming: Initial oven temperature at 60°C (hold for 2 min), ramp at 5°C/min to 220°C, and hold for 10 minutes.
Identification: Confirm the presence of 6-propyl-5,6-dihydro-2H-pyran-2-one by matching the mass fragmentation pattern (m/z) and retention index against the NIST standard reference database.
Protocol 2: In Vitro Antioxidant & Cytotoxicity Validation
Causality & Rationale: Employing both DPPH and Ferric Reducing Power tests creates a self-validating antioxidant profile. DPPH strictly evaluates electron transfer in hydrophobic microenvironments, whereas Ferric Reducing tests assess the compound's ability to donate electrons in broader solvent conditions, ensuring the amphiphilic lactone's total capacity is mapped[3].
Step-by-Step Methodology:
Antioxidant Assay (Ferric Reducing Power):
Mix 2.5 mL of the lactone-rich extract with 2.5 mL of phosphate buffer (0.2 M, pH 6.6) and 2.5 mL of 1% potassium ferricyanide.
Incubate in a 50°C water bath for 30 minutes.
Add 2.5 mL of 10% trichloroacetic acid (TCA) to terminate the reaction, then centrifuge at 6000 rpm for 30 minutes.
Mix 2.5 mL of the upper layer with 2.5 mL of distilled
H2O
and 0.5 mL of 1%
FeCl3
.
Self-Validation: Read absorbance at 700 nm against a blank (
H2O
). Utilize Ascorbic Acid (2.3 - 11.6 µg/mL) as a positive control benchmark[3].
Cytotoxicity Assay (Tumor Cell Lines):
Prepare single-cell suspensions of TE-1, HeLa, and MCF-7 cells using 0.25% trypsin, adjusting to a concentration of
3.5×104
cells/mL.
Seed 100 µL into 96-well plates and incubate for 24 hours (
37∘C
, 5%
CO2
).
Treat cells with the extract dissolved in medium containing maximum 0.1% DMSO (to prevent solvent-induced cytotoxicity).
Evaluate viability post-treatment using standard MTT or MTS reagents, measuring absorbance at 570 nm.
Fig 2. Self-validating experimental workflow for lactone extraction and pharmacological profiling.
Conclusion
6-Propyl-5,6-dihydro-2H-pyran-2-one represents a highly versatile bioactive scaffold. Moving beyond its traditional role as a flavor and fragrance constituent, its validated mechanisms in oxidative stress suppression, microbial defense, and cell cycle modulation position it as a compelling candidate for advanced pharmacological and agrochemical applications. Future drug development efforts should focus on isolating this specific lactone to evaluate its independent pharmacokinetics and potential synergistic effects in combination therapies.
The Analytical Quest: A Technical Guide to the Identification of 6-Propyl-5,6-dihydro-2H-pyran-2-one in Natural Plant Extracts
This guide provides a comprehensive, in-depth technical framework for researchers, scientists, and drug development professionals engaged in the identification of 6-Propyl-5,6-dihydro-2H-pyran-2-one, a naturally occurrin...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive, in-depth technical framework for researchers, scientists, and drug development professionals engaged in the identification of 6-Propyl-5,6-dihydro-2H-pyran-2-one, a naturally occurring α,β-unsaturated δ-lactone, within complex plant matrices. Moving beyond a simple recitation of protocols, this document elucidates the causal reasoning behind experimental choices, ensuring a robust and self-validating analytical workflow.
Introduction: The Significance of 6-Propyl-5,6-dihydro-2H-pyran-2-one and its Congeners
The 5,6-dihydropyran-2-one scaffold is a privileged structure in natural products, exhibiting a wide array of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1] This bioactivity is often attributed to the α,β-unsaturated carbonyl moiety, which can act as a Michael acceptor.[1] Our target molecule, 6-Propyl-5,6-dihydro-2H-pyran-2-one (also known as C8 massoia lactone), belongs to this promising class of compounds. While its close homolog, 6-Pentyl-5,6-dihydro-2H-pyran-2-one (C10 massoia lactone), is a well-known major constituent of the essential oil from the bark of Cryptocarya massoy (Oken) Kosterm. (Lauraceae), the propyl variant is also present, albeit as a minor component.[2][3][4] The identification and characterization of such minor constituents are crucial for a comprehensive understanding of a plant's chemical profile and its potential therapeutic applications.
This guide will use the case study of identifying 6-Propyl-5,6-dihydro-2H-pyran-2-one from the bark of Cryptocarya massoy to illustrate a universally applicable analytical strategy.
Part 1: Foundational Strategy - From Plant Material to Crude Extract
The initial phase of the analytical process is critical as it dictates the quality and composition of the sample for subsequent analysis. The choice of extraction methodology is paramount and should be guided by the physicochemical properties of the target analyte and the nature of the plant matrix.
Plant Material: Sourcing and Preparation
For the identification of 6-Propyl-5,6-dihydro-2H-pyran-2-one, the bark of Cryptocarya massoy serves as our primary source material.[3][4] Proper collection, authentication, and preparation of the plant material are foundational to the integrity of the research.
Protocol 1: Plant Material Preparation
Collection: Collect fresh bark from a verified Cryptocarya massoy specimen.
Drying: Air-dry the bark in a well-ventilated area, shielded from direct sunlight, to a constant weight. This minimizes enzymatic degradation and preserves the volatile and semi-volatile compounds.
Grinding: Pulverize the dried bark into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent penetration during extraction.
Extraction: Liberating the Target Analyte
Given that 6-Propyl-5,6-dihydro-2H-pyran-2-one is a volatile to semi-volatile compound, hydrodistillation is the preferred method for its extraction from the plant matrix. This technique effectively isolates volatile components from non-volatile materials.
Protocol 2: Hydrodistillation of Cryptocarya massoy Bark
Apparatus: Assemble a Clevenger-type apparatus for hydrodistillation.
Extraction: Place the powdered bark (e.g., 500 g) in a round-bottom flask and add distilled water until the material is fully submerged.
Distillation: Heat the flask to boiling and continue the distillation for a minimum of 3-4 hours, or until no more oil is collected. The steam and volatile compounds will rise, condense, and be collected in the graduated tube of the Clevenger apparatus.
Collection and Drying: Carefully collect the separated essential oil. Dry the oil over anhydrous sodium sulfate to remove any residual water. Store the oil in a sealed, amber glass vial at 4°C to prevent degradation.
Caption: Workflow for the extraction of essential oil from plant material.
Part 2: Analytical Identification - A Multi-faceted Approach
The unambiguous identification of 6-Propyl-5,6-dihydro-2H-pyran-2-one within the complex mixture of the essential oil requires a combination of chromatographic separation and spectroscopic analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone technique for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS): The Primary Identification Tool
GC-MS combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry, making it the ideal tool for identifying volatile and semi-volatile compounds in a complex mixture.[2][3]
Protocol 3: GC-MS Analysis of Cryptocarya massoy Essential Oil
Sample Preparation: Dilute the essential oil (e.g., 1:100 v/v) in a suitable volatile solvent such as hexane or dichloromethane.
GC-MS System: Utilize a GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
Chromatographic Conditions:
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating a wide range of volatile compounds.
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.
Oven Temperature Program: A programmed temperature ramp is crucial for good separation. For example: initial temperature of 60°C for 2 min, ramp at 3°C/min to 240°C, and hold for 10 min.
Mass Spectrometer Conditions:
Ionization: Electron Ionization (EI) at 70 eV.
Mass Range: Scan from m/z 40 to 400.
Ion Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Data Analysis:
Identification: Compare the obtained mass spectra with those in commercial libraries (e.g., NIST, Wiley).
Retention Index (RI): Calculate the Kovats Retention Index for the target peak by running a homologous series of n-alkanes under the same chromatographic conditions. Compare the calculated RI with literature values for 6-Propyl-5,6-dihydro-2H-pyran-2-one.
Caption: Step-by-step process of GC-MS analysis for compound identification.
Spectroscopic Data for 6-Propyl-5,6-dihydro-2H-pyran-2-one
The following table summarizes the expected mass spectral data and retention index for 6-Propyl-5,6-dihydro-2H-pyran-2-one, which are critical for its confident identification.
Parameter
Expected Value/Characteristic
Molecular Formula
C₈H₁₂O₂
Molecular Weight
140.18 g/mol
Key Mass Fragments (m/z)
140 (M+), 97, 84, 69, 55, 43
Kovats Retention Index (non-polar column)
~1250 - 1300
Note: The exact retention index can vary depending on the specific GC column and conditions used.
Confirmatory Analysis: NMR Spectroscopy
For unequivocal structure elucidation, especially for novel compounds or to confirm the identity of a known compound without a readily available standard, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. This would require the isolation of the pure compound from the essential oil, typically through preparative chromatography techniques like preparative GC or HPLC.
Protocol 4: Isolation and NMR Analysis (Optional, for definitive confirmation)
Isolation: Fractionate the essential oil using preparative column chromatography or preparative HPLC to isolate the peak corresponding to 6-Propyl-5,6-dihydro-2H-pyran-2-one.
Purity Check: Assess the purity of the isolated fraction by analytical GC-MS.
NMR Sample Preparation: Dissolve a sufficient amount of the purified compound (typically 1-5 mg) in a deuterated solvent (e.g., CDCl₃).
NMR Experiments: Acquire a suite of NMR spectra:
¹H NMR
¹³C NMR
2D NMR (COSY, HSQC, HMBC) to establish the connectivity of protons and carbons.
The interpretation of these NMR spectra will provide the definitive structural confirmation of 6-Propyl-5,6-dihydro-2H-pyran-2-one.
Part 3: Quantitative Analysis and Data Presentation
While the primary goal of this guide is identification, a brief mention of quantification is relevant for drug development professionals. Quantitative analysis of 6-Propyl-5,6-dihydro-2H-pyran-2-one in the essential oil can be performed using GC-FID (Gas Chromatography with Flame Ionization Detection) with an internal or external standard method.
Table 1: Example of a Quantitative Report for Cryptocarya massoy Bark Essential Oil
Compound
Retention Time (min)
Area % (GC-FID)
Identification Method
6-Propyl-5,6-dihydro-2H-pyran-2-one
e.g., 15.2
e.g., 3.4%
GC-MS, RI
6-Pentyl-5,6-dihydro-2H-pyran-2-one
e.g., 17.8
e.g., 56.2%
GC-MS, RI
Benzyl Benzoate
e.g., 20.5
e.g., 12.7%
GC-MS, RI
...
...
...
...
Note: The values presented are illustrative and based on literature data.[3]
Conclusion: A Robust Framework for Natural Product Identification
The successful identification of 6-Propyl-5,6-dihydro-2H-pyran-2-one from a complex natural extract hinges on a systematic and logical workflow. This guide has outlined a robust strategy, commencing with meticulous sample preparation and appropriate extraction, followed by the powerful combination of chromatographic separation and mass spectrometric detection. The principles and protocols detailed herein, while centered on a specific case study, are broadly applicable to the identification of a wide range of volatile and semi-volatile secondary metabolites in plant extracts. For researchers and drug development professionals, this comprehensive approach ensures the scientific rigor necessary for advancing our understanding of the vast chemical diversity of the natural world and its potential for therapeutic innovation.
References
Brophy, J. J., Goldsack, R. J., & Fookes, C. J. R. (2007). Comparative Chemical Analysis of the Essential Oil Constituents in the Bark, Heartwood and Fruits of Cryptocarya massoy (Oken) Kosterm. (Lauraceae) from Papua New Guinea. Molecules, 12(2), 149–156. [Link]
Rolli, E., Marieschi, M., Maietti, S., Guerrini, A., Grandini, A., & Sacchetti, G. (2016). Phytotoxic Effects and Phytochemical Fingerprinting of Hydrodistilled Oil, Enriched Fractions, and Isolated Compounds Obtained from Cryptocarya massoy (Oken) Kosterm. Bark. Journal of Agricultural and Food Chemistry, 64(4), 849–856. [Link]
Hamdy, A. K., et al. (2025). Synthesis of a 5,6-Dihydropyran-2-one Derivative with Dual Anti-Cell-Migration and Anticancer Activity. Chemical and Pharmaceutical Bulletin, 73(4). [Link]
Lemes, A. C., et al. (2022). Beyond the Bark: An Overview of the Chemistry and Biological Activities of Selected Bark Essential Oils. Molecules, 27(21), 7428. [Link]
6-Propyl-5,6-dihydro-2H-pyran-2-one is an
α,β
-unsaturated
δ
-lactone recognized as a significant volatile constituent in Prosopis flour [1] and shares structural homology with bioactive fungal volatiles isolated from Daldinia clavata[2]. In flavor and fragrance development, as well as agricultural biocontrol research, accessing high-purity standards of these alkyl-substituted dihydropyrones is critical for biological evaluation and GC-MS reference library construction [3].
Retrosynthetic Strategy:
To construct the 6-membered lactone ring with a specific double bond at the C3-C4 position, we employ a highly efficient, two-step sequence. The core strategy relies on a Ring-Closing Metathesis (RCM) .
Disconnection: The C3-C4 alkene is disconnected via a retro-metathesis, leading to a diene precursor: hept-1-en-4-yl acrylate.
Precursor Assembly: The diene is assembled via a straightforward Schotten-Baumann-type esterification of hept-1-en-4-ol with acryloyl chloride.
This approach is highly modular and has been validated in the synthesis of homologous fungal volatiles (e.g., 6-methyl- and 6-nonyl- analogs) utilizing the Hoveyda-Grubbs 2nd Generation (HG-II) catalyst [2].
Synthetic Workflow and Logical Relationships
The following diagram illustrates the synthetic progression, highlighting the transition from linear precursors to the cyclized target.
Workflow for the synthesis of 6-propyl-5,6-dihydro-2H-pyran-2-one via RCM.
Step-by-Step Experimental Protocols
Note: All procedures must be conducted in a professional laboratory environment under a fume hood. Acryloyl chloride is a severe lachrymator and toxic; standard PPE (gloves, goggles, lab coat) is mandatory.
Protocol A: Synthesis of Hept-1-en-4-yl acrylate (Diene Assembly)
Objective: Form the ester linkage while preserving the terminal alkenes required for subsequent metathesis.
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Flush with Argon.
Base Addition: Inject triethylamine (TEA, 15.0 mmol, 1.5 eq) and add 4-Dimethylaminopyridine (DMAP, 0.5 mmol, 0.05 eq). Causality: TEA acts as the primary acid scavenger, while DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that accelerates the esterification and minimizes side reactions.
Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add acryloyl chloride (12.0 mmol, 1.2 eq) dropwise over 15 minutes. Causality: Dropwise addition at 0 °C controls the exothermic reaction and prevents the polymerization of the highly reactive acryloyl moiety.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 9:1).
Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude oil via flash column chromatography (silica gel, 0-5% EtOAc in Hexanes) to yield hept-1-en-4-yl acrylate as a colorless oil.
Objective: Intramolecular cyclization of the diene to form the
α,β
-unsaturated
δ
-lactone.
Preparation: In a flame-dried 500 mL two-neck flask equipped with a reflux condenser, dissolve the purified hept-1-en-4-yl acrylate (5.0 mmol, 1.0 eq) in anhydrous DCM (500 mL). Causality: High dilution (0.01 M) is strictly required. In metathesis chemistry, dilution thermodynamically favors intramolecular ring-closing (RCM) over intermolecular cross-metathesis (CM) or acyclic diene metathesis (ADMET) polymerization.
Catalyst Addition: Degas the solution by bubbling Argon through it for 15 minutes. Add the Hoveyda-Grubbs 2nd Generation catalyst (0.25 mmol, 5 mol%). Causality: The HG-II catalyst is chosen over 1st generation catalysts due to its superior stability and efficiency in forming electron-deficient
α,β
-unsaturated systems.
Cyclization: Heat the reaction mixture to a gentle reflux (40 °C) under Argon for 12-18 hours. The reaction progress can be monitored by GC-MS or TLC.
Quenching: Once the starting material is consumed, cool to room temperature and add ethyl vinyl ether (2.0 mL). Stir for 30 minutes. Causality: Ethyl vinyl ether reacts with the active ruthenium carbene to form an inactive, stable Fischer carbene, terminating the reaction and preventing double-bond isomerization during workup.
Purification: Concentrate the mixture in vacuo. Purify the dark residue via flash column chromatography (silica gel, 10-20% EtOAc in Hexanes).
Validation: The product, 6-propyl-5,6-dihydro-2H-pyran-2-one, is isolated as a pale yellow to colorless oil.
Quantitative Data & Analytical Summary
To ensure a self-validating protocol, the expected reaction metrics and analytical targets are summarized below. Researchers should compare their empirical data against these benchmarks to confirm synthetic success.
Parameter
Protocol A (Esterification)
Protocol B (RCM Cyclization)
Target Intermediate/Product
Hept-1-en-4-yl acrylate
6-Propyl-5,6-dihydro-2H-pyran-2-one
Molecular Formula
C₁₀H₁₆O₂
C₈H₁₂O₂
Molecular Weight
168.24 g/mol
140.18 g/mol
Expected Yield
85 - 92%
75 - 82%
Reaction Time
4 hours
12 - 18 hours
Key GC-MS Indicators
M⁺ at m/z 168
M⁺ at m/z 140
Key ¹H NMR Signals (Expected)
~5.8-6.4 ppm (m, 3H, acrylate)
~6.8 ppm (dt, 1H, C4-H), ~6.0 ppm (dt, 1H, C3-H)
References
Title: Volatile constituents of Prosopis flour
Source: Food Chemistry, Volume 115, Issue 3, Pages 1025-1029 (Takeoka, G. R., et al., 2009)
URL: [Link]
Title: Volatiles from the tropical ascomycete Daldinia clavata (Hypoxylaceae, Xylariales)
Source: Beilstein Journal of Organic Chemistry, 14, 135-147 (Wang, T., et al., 2018)
URL: [Link]
Title: 6-propyl-5,6-dihydro-2H-pyran-2-one | C8H12O2 | CID 13949543
Source: National Center for Biotechnology Information. PubChem Compound Summary
URL: [Link]
Application
Application Note: High-Sensitivity GC-MS Analytical Method for the Detection of 6-Propyl-5,6-dihydro-2H-pyran-2-one
Target Audience: Analytical Chemists, Natural Product Researchers, and Drug Development Professionals Compound Synonyms: C-8 Massoia lactone, δ-octenolactone, 2-octeno-δ-lactone CAS Registry Number: 16400-69-4[1][2] Exec...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Natural Product Researchers, and Drug Development Professionals
Compound Synonyms: C-8 Massoia lactone, δ-octenolactone, 2-octeno-δ-lactone
CAS Registry Number: 16400-69-4[1][2]
Executive Summary
6-Propyl-5,6-dihydro-2H-pyran-2-one is an α,β-unsaturated δ-lactone widely recognized for its sweet, creamy, coconut-like aroma[3][4]. Naturally occurring in Massoia bark (Cryptocarya massoy), roasted coconut, and mesquite flour, it is also a bioactive secondary metabolite produced by endophytic fungi such as Lasiodiplodia theobromae[3][4][5]. Beyond its value in the flavor and fragrance industry, this compound exhibits significant antimicrobial and anti-inflammatory properties, making it a target of interest in pharmaceutical development[3][6].
This application note details a robust, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) methodology coupled with Headspace Solid-Phase Microextraction (HS-SPME) for the trace-level detection and quantification of 6-propyl-5,6-dihydro-2H-pyran-2-one in complex biological and food matrices.
Chemical Context & Mechanistic Insights
Structural Considerations
The molecule (C8H12O2, MW: 140.18 g/mol ) consists of a six-membered lactone ring with a propyl side chain at the C-6 position and a double bond between C-3 and C-4[2][7].
Causality in Sample Prep: Lactone rings are highly susceptible to base-catalyzed hydrolysis (ring-opening to form hydroxy acids). Therefore, sample matrices must be buffered to a slightly acidic or neutral pH (pH 5.5–6.5) prior to extraction to preserve the structural integrity of the analyte.
Why HS-SPME and GC-MS?
Due to the compound's high volatility and thermal stability profile, GC-MS is the gold standard for its analysis[2][8].
Extraction Mechanism: We utilize Headspace Solid-Phase Microextraction (HS-SPME) rather than traditional Liquid-Liquid Extraction (LLE). HS-SPME provides a solvent-free extraction environment, which eliminates solvent masking of early-eluting peaks and prevents thermal degradation of the unsaturated lactone ring during solvent evaporation[9].
Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is selected because its mixed-mode coating optimally traps mid-polar, low-molecular-weight volatile organic compounds (VOCs)[9].
Fig 1. HS-SPME extraction and GC-MS injection workflow for lactone analysis.
Internal Standard (IS): δ-Nonalactone (10 µg/mL in methanol)[5].
SPME Fiber: 50/30 µm DVB/CAR/PDMS (pre-conditioned at 270 °C for 1 hour).
Step-by-Step Sample Preparation (HS-SPME)
Matrix Aliquoting: Accurately weigh 1.0 g (or 1.0 mL) of the homogenized sample into a 20 mL precision-thread headspace vial.
Buffering: Add 2.0 mL of 0.1 M phosphate buffer (pH 6.0) and 0.5 g of NaCl. Causality: The addition of NaCl induces a "salting-out" effect, decreasing the solubility of the lactone in the aqueous phase and driving it into the headspace, thereby drastically improving extraction efficiency.
Internal Standard Addition: Spike the sample with 10 µL of the δ-nonalactone IS solution. Seal immediately with a PTFE/silicone septum cap.
Thermal Equilibration: Incubate the vial at 60 °C for 15 minutes with agitation (250 rpm). Causality: This step ensures the liquid-gas phase partitioning reaches thermodynamic equilibrium before fiber exposure[9].
Extraction: Penetrate the septum with the SPME needle and expose the fiber to the headspace for 30 minutes at 60 °C[9].
Desorption: Retract the fiber, transfer to the GC injection port, and desorb at 250 °C for 5 minutes in splitless mode.
Instrumental Parameters
The chromatographic separation relies on an HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) column[8][10]. The slight polarity of the stationary phase interacts favorably with the lactone's carbonyl group, ensuring sharp peak symmetry while resolving it from non-polar matrix lipids[8].
Maintains consistent retention times across the gradient[8].
Injection Mode
Splitless (1 min purge time)
Maximizes trace-level sensitivity by transferring >99% of analyte[8].
Inlet Temp
250 °C
Ensures rapid, complete thermal desorption from the SPME fiber[10].
Oven Program
60°C (5 min) → 4°C/min to 120°C → 3°C/min to 170°C → 10°C/min to 280°C (5 min)
Slow initial ramp resolves the target from complex matrix volatiles; fast final ramp bakes out heavy lipids[8].
Table 2: MS Parameters
Parameter
Setting
Causality / Rationale
Ionization Mode
Electron Ionization (EI), 70 eV
Standardized energy for reproducible NIST library matching[8].
Source Temp
230 °C
Prevents condensation of heavy analytes in the ion source[8].
Quadrupole Temp
150 °C
Maintains mass analyzer stability and mass accuracy[8].
Acquisition Mode
Full Scan (m/z 40–300) & SIM
Full scan for library ID; Selected Ion Monitoring (SIM) for high-sensitivity quantitation[8].
Data Processing & Self-Validating Quality Control
Mass Spectral Fragmentation Mechanism
Under 70 eV EI, 6-propyl-5,6-dihydro-2H-pyran-2-one yields a distinct fragmentation pattern. The molecular ion (M+ at m/z 140) is typically weak due to the facile cleavage of the propyl side chain. The base peak occurs at m/z 97 , corresponding to the loss of the propyl radical[M - C3H7]+, leaving a stable conjugated pyrylium-like ion (C5H5O2+)[9]. A secondary diagnostic ion at m/z 68 arises from the retro-Diels-Alder fragmentation of the lactone ring[9].
Table 3: Diagnostic Ions for SIM Quantification
Compound
Approx. RT (min)
Quantifier Ion (m/z)
Qualifier Ions (m/z)
6-Propyl-5,6-dihydro-2H-pyran-2-one
12.55
97
68, 140
δ-Nonalactone (Internal Standard)
14.20
85
99, 156
The Self-Validating System
To ensure absolute trustworthiness, this protocol functions as a self-validating system through the following mandatory QC gates:
Internal Standard Tracking: δ-Nonalactone is added to every sample[5]. Because it shares similar volatility and partitioning coefficients with the target analyte, it automatically corrects for matrix suppression and SPME fiber degradation. If the absolute peak area of the IS drops by >20% relative to the calibration standards, the specific run is flagged as invalid.
Method Blanks (Carryover Check): A blank vial containing only buffer and IS is run every 10 samples. Lactones can occasionally adsorb to active sites in the GC inlet liner; blanks ensure no run-to-run carryover is occurring.
Matrix Spike Recovery: Pre-extraction spiking of a known concentration of the target analyte into a sample matrix must yield a recovery of 85%–115%, proving that the extraction thermodynamics are functioning correctly.
Fig 2. Logical pathway for GC-MS data processing, quantification, and QC validation.
Conclusion
The combination of HS-SPME with GC-MS provides a highly sensitive, solvent-free, and thermodynamically sound methodology for isolating and quantifying 6-propyl-5,6-dihydro-2H-pyran-2-one. By tightly controlling sample pH, utilizing a salting-out effect, and employing a rigorous internal standard-based validation framework, researchers can confidently track this important lactone across diverse biological, agricultural, and pharmaceutical matrices.
References
Massoia Lactone: Production Technologies, Multisectoral Applications, and Toxicological Evaluation . bio-conferences.org. 3
Potency of Massoia Bark in Combating Immunosuppressed-related Infection - PMC . nih.gov. 6
Application Note: Extraction, Isolation, and Characterization of 6-Propyl-5,6-dihydro-2H-pyran-2-one from Natural Sources
Executive Summary & Mechanistic Overview 6-Propyl-5,6-dihydro-2H-pyran-2-one (Molecular Formula: C8H12O2), frequently referred to as δ -octenolactone, is a highly valued α,β -unsaturated δ -lactone. Recognized for its di...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Overview
6-Propyl-5,6-dihydro-2H-pyran-2-one (Molecular Formula: C8H12O2), frequently referred to as
δ
-octenolactone, is a highly valued
α,β
-unsaturated
δ
-lactone. Recognized for its distinct sensory descriptors (roasted, cocoa butter, and coconut notes) and emerging pharmacological potential—including antioxidant, antimicrobial, and antiproliferative activities—this volatile organic compound (VOC) is a target of high interest in both flavor chemistry and drug development [1, 2].
This application note provides a comprehensive, self-validating guide to extracting and isolating this lactone from its primary natural sources: Jinhuang Mango Kernel (JMK), Apis cerana indica beehives, and legume flours (Prosopis alba). Rather than relying on generic extraction templates, this guide details the thermodynamic and kinetic causality behind each methodological choice, ensuring high-fidelity recovery of the thermally labile lactone ring.
Source Material Selection & Quantitative Yields
The selection of the natural matrix dictates the extraction methodology. Jinhuang Mango Kernel (JMK) is currently the most robust botanical source, yielding a lipidic fraction where 6-propyl-5,6-dihydro-2H-pyran-2-one constitutes over 12% of the volatile profile [1]. Alternatively, entomological sources like Apis cerana indica beehives provide this lactone as a major secondary metabolite[2], while fungal sources such as Daldinia clavata synthesize it as a minor volatile [3].
Table 1: Comparative Extraction Yields and Target Compound Abundance by Source
Natural Source
Optimal Extraction Method
Target Compound Relative Abundance (%)
Key Co-extracted Compounds
Jinhuang Mango Kernel (JMK)
Ultrasonic-Assisted Extraction (UAE)
12.62%
Anethole, 1-Octen-3-ol
Apis cerana indica Beehives
Methanolic / Water Maceration
~7.42% (Methanolic fraction)
Ephedrine, Tetradecanoic acid
Prosopis alba (Carob) Flour
Headspace SPME
High (Aroma Impact Compound)
Hexyl hexanoate, Decanal
Daldinia clavata (Fungi)
Closed-Loop Stripping
Minor Volatile
5-hydroxy-4,6-dimethyloctan-3-one
Experimental Protocols
Protocol A: Ultrasonic-Assisted Extraction (UAE) from Jinhuang Mango Kernel
Causality & Rationale: Traditional Soxhlet extraction exposes the
α,β
-unsaturated system to prolonged thermal stress, risking isomerization or degradation. UAE is selected because acoustic cavitation creates micro-bubbles that implode, mechanically disrupting the rigid plant cell walls. This drastically enhances solvent penetration and mass transfer at a lower macroscopic temperature (60°C). Petroleum ether (boiling range 60°C–90°C) is utilized because its non-polar nature selectively partitions the lipidic and lactone fractions while excluding highly polar carbohydrates and proteins [1].
Step-by-Step Methodology:
Biomass Preparation: Pulverize dried JMK and pass it through a 20-mesh sieve. Causality: Normalizing particle size maximizes the surface-area-to-volume ratio, ensuring uniform cavitation energy distribution.
Solvent Maceration: Suspend the sieved JMK in petroleum ether at a solid-to-liquid ratio of 1:30 (g/mL) in a sealed borosilicate flask. Soak for 3 hours at room temperature to initiate matrix swelling.
Ultrasonic Extraction: Submerge the flask in an ultrasonic bath set to 60°C for 30 minutes. Causality: 60°C is the optimal thermodynamic threshold; it lowers solvent viscosity to aid diffusion but remains safely below the lactone's degradation point. Repeat this extraction cycle three times to ensure exhaustive recovery.
Filtration: Pass the homogenate through Whatman No. 1 filter paper under vacuum to remove solid residues.
Solvent Recovery: Concentrate the filtrate using a rotary evaporator under reduced pressure (e.g., 250 mbar) at a water bath temperature of 40°C.
Desiccation: Dry the resulting crude oil over anhydrous sodium sulfate (Na2SO4) to eliminate residual moisture.
Self-Validation Checkpoint: The complete removal of petroleum ether is confirmed when the extract reaches a constant weight. To validate the presence of the target compound, perform a quick Thin Layer Chromatography (TLC) spot on silica gel F254 (Hexane:Ethyl Acetate, 8:2). Visualization under short-wave UV (254 nm) will reveal a distinct quenching spot indicative of the conjugated
α,β
-unsaturated lactone moiety.
Fig 1. Ultrasonic-Assisted Extraction workflow for lactone isolation.
Protocol B: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Profiling
Causality & Rationale: When extracting 6-propyl-5,6-dihydro-2H-pyran-2-one from complex matrices like Prosopis alba flour or raw JMK oil for analytical profiling, liquid solvents can introduce artifacts and mask early-eluting peaks. HS-SPME utilizing a 100 µm Polydimethylsiloxane (PDMS) fiber is employed because PDMS is a non-polar polymer. According to the principle of "like dissolves like," the relatively non-polar
δ
-octenolactone exhibits a high partition coefficient into the PDMS phase without requiring thermal degradation of the matrix.
Step-by-Step Methodology:
Sample Equilibration: Place 3.0 g of the solid sample or 3.0 mL of the crude oil into a 10 mL precision headspace vial. Seal hermetically with a PTFE/silicone septum.
Thermal Incubation: Incubate the vial in a thermostatic water bath at 80°C for 30 minutes. Causality: 80°C provides the precise kinetic energy required to drive the semi-volatile lactone into the headspace, establishing a stable thermodynamic equilibrium between the solid/liquid phase and the gas phase [1].
Fiber Adsorption: Pierce the septum and expose the 100 µm PDMS SPME fiber to the headspace for exactly 30 minutes.
Thermal Desorption: Retract the fiber, transfer it immediately to the GC inlet, and desorb at 230°C for 5 minutes in splitless mode.
Self-Validation Checkpoint: Prior to sample extraction, a blank run of the PDMS fiber must be performed in the GC-MS. This ensures no siloxane bleed peaks (e.g., m/z 73, 207, 281) interfere with the target lactone's retention window, validating the integrity of the analytical system.
Fig 2. Headspace SPME and GC-MS pathway for volatile lactone profiling.
Analytical Characterization (GC-MS)
Accurate identification of 6-propyl-5,6-dihydro-2H-pyran-2-one requires highly specific chromatographic parameters to resolve it from structurally analogous lactones (such as
γ
-nonalactone or massoia lactone). The parameters below are optimized for baseline resolution and high-fidelity mass spectral matching against the NIST library [1].
Table 2: GC-MS Analytical Parameters for
δ
-Octenolactone
Parameter
Specification
Causality / Rationale
Capillary Column
HP-5 MS (30 m × 0.25 mm, 0.25 µm film)
The 5% phenyl / 95% dimethylpolysiloxane stationary phase provides ideal retention for non-polar to slightly polar lactones.
Carrier Gas
High-purity Helium at 1.6 mL/min
Delivers optimal linear velocity and chemical inertness, preventing oxidation of the double bond during transit.
Injector Temperature
230°C
Ensures instantaneous and complete volatilization of the SPME fiber contents without inducing thermal cracking.
Oven Temperature Program
60°C (hold 5 min)
→
120°C (at 4°C/min, hold 5 min)
→
170°C (at 3°C/min, hold 2 min)
→
280°C (at 10°C/min, hold 5 min)
The shallow thermal ramps in the 120°C–170°C window are critical for resolving co-eluting lipidic isomers and structurally similar ester compounds.
MS Ion Source / Quad
230°C / 150°C
Prevents secondary ion-molecule reactions and peak tailing within the mass analyzer.
Scan Range & Mode
m/z 40–600, Full-scan (5 scans/s)
Captures the molecular ion (M+ at m/z 140) and diagnostic fragmentation patterns characteristic of the pyran-2-one ring.
References
Title: Ultrasonic extraction, composition analysis, in vitro antioxidant and antiproliferative activities of Mango kernel oil from Jinhuang Mango kernel
Source: International Journal of Food Properties (Taylor & Francis)
URL: [Link][1][2][3][4]
Title: Chemical profiles and pharmacological attributes of Apis cerana indica beehives using combined experimental and computer-aided studies
Source: Saudi Journal of Biological Sciences (Published via PMC / NIH)
URL: [Link][5]
Title: Volatiles from the tropical ascomycete Daldinia clavata (Hypoxylaceae, Xylariales)
Source: Beilstein Journal of Organic Chemistry
URL: [Link][6]
Catalytic asymmetric synthesis of 6-Propyl-5,6-dihydro-2H-pyran-2-one
An Application Note and Protocol for the Catalytic Asymmetric Synthesis of (R)-6-Propyl-5,6-dihydro-2H-pyran-2-one Executive Summary & Strategic Rationale The α,β -unsaturated δ -lactone motif is a privileged pharmacopho...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Protocol for the Catalytic Asymmetric Synthesis of (R)-6-Propyl-5,6-dihydro-2H-pyran-2-one
Executive Summary & Strategic Rationale
The
α,β
-unsaturated
δ
-lactone motif is a privileged pharmacophore found in a vast array of bioactive natural products, including styryl lactones, massoialactones, and anamarine[1][2]. Specifically, 6-propyl-5,6-dihydro-2H-pyran-2-one serves as both a valuable synthetic intermediate and a structural analog for evaluating the Michael-acceptor reactivity of these lactones in biological systems.
This guide details a highly scalable, stereodivergent three-step synthetic workflow. By leveraging a titanium-catalyzed asymmetric Keck allylation followed by acryloylation and a ruthenium-catalyzed Ring-Closing Metathesis (RCM)[3][4], researchers can achieve excellent enantiomeric excess (>95% ee) and high overall yields. The modularity of this route allows for the synthesis of either the (R)- or (S)-enantiomer simply by alternating the chirality of the BINOL ligand.
Mechanistic Causality & Reaction Design
To ensure high fidelity in drug development applications, every step of this protocol is governed by strict mechanistic controls:
Step 1: Enantioselective Keck Allylation. The reaction of n-butyraldehyde with allyltributylstannane is mediated by a chiral Lewis acid complex formed in situ from Ti(OiPr)₄ and (R)-BINOL[3]. The titanium center coordinates to the aldehyde carbonyl, increasing its electrophilicity. The bulky (R)-BINOL ligand creates a rigid chiral pocket that sterically shields the Si-face of the aldehyde. Consequently, the nucleophilic allyl group attacks exclusively from the Re-face, yielding (R)-1-hepten-4-ol.
Step 2: Acryloylation. A standard esterification utilizing acryloyl chloride, triethylamine (acid scavenger), and DMAP (nucleophilic catalyst) converts the homoallylic alcohol into an acyclic diene ester. This installs the requisite terminal olefins for the subsequent metathesis.
Step 3: Ring-Closing Metathesis (RCM). The formation of the 5,6-dihydro-2H-pyran-2-one ring is achieved via RCM[2][5]. First-generation Grubbs catalysts often fail or stall when reacting with electron-deficient olefins like acrylates. Therefore, the second-generation Grubbs catalyst (Grubbs II) is strictly required[6]. Grubbs II features a strongly
σ
-donating N-heterocyclic carbene (NHC) ligand, which stabilizes the ruthenacyclobutane intermediate and significantly accelerates the catalytic cycle, driving the extrusion of ethylene gas to form the thermodynamically stable pyrone ring[4][6].
Workflow & Logical Relationships
Figure 1: Three-step synthetic workflow for the asymmetric construction of 6-propyl-5,6-dihydro-2H-pyran-2-one.
Step-by-Step Experimental Protocols
Protocol 1: Synthesis of (R)-1-Hepten-4-ol (Asymmetric Keck Allylation)
Catalyst Preparation : Flame-dry a Schlenk flask under argon. Add (R)-BINOL (0.1 equiv, 10 mol%) and anhydrous CH₂Cl₂ (0.5 M). Add Ti(OiPr)₄ (0.1 equiv, 10 mol%) dropwise at room temperature. Stir for 1 hour until the solution turns a deep red-orange, indicating the formation of the active chiral titanium complex.
Reaction Initiation : Cool the mixture to -78 °C. Add freshly distilled n-butyraldehyde (1.0 equiv) dropwise, followed by allyltributylstannane (1.2 equiv).
Incubation : Transfer the flask to a -20 °C freezer and allow it to stand for 48 hours.
Self-Validating Workup (Crucial for downstream RCM) : Quench the reaction with saturated aqueous NaHCO₃. Add a 10% aqueous solution of Potassium Fluoride (KF) and stir vigorously for 2 hours.
Validation Check: The immediate formation of a voluminous white precipitate (Bu₃SnF) confirms the successful sequestration of the toxic tin byproduct. This is critical, as residual tin will poison the ruthenium catalyst in Step 3.
Purification : Filter through Celite, extract with CH₂Cl₂, dry over MgSO₄, and purify via silica gel chromatography (10% EtOAc/Hexanes).
Protocol 2: Synthesis of (R)-1-Hepten-4-yl acrylate
Reaction Setup : Dissolve (R)-1-hepten-4-ol (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) under argon. Add Triethylamine (2.0 equiv) and DMAP (0.1 equiv). Cool the solution to 0 °C.
Acryloylation : Add acryloyl chloride (1.5 equiv) dropwise. A white precipitate (Et₃N·HCl) will form immediately. Allow the reaction to warm to room temperature and stir for 3 hours.
Self-Validating Check : Monitor via TLC (20% EtOAc/Hexanes).
Validation Check: Quantitative esterification is confirmed by the complete disappearance of the alcohol streak (R_f ~0.3) and the appearance of a strongly UV-active spot (R_f ~0.6).
Workup : Quench with saturated aqueous NH₄Cl. Extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate. Purify via a short silica plug to yield the diene ester.
Protocol 3: Ring-Closing Metathesis (RCM)
High-Dilution Setup : Dissolve the (R)-1-hepten-4-yl acrylate (1.0 equiv) in anhydrous, degassed CH₂Cl₂ to achieve a strict concentration of 0.01 M . Causality: High dilution is thermodynamically required to favor intramolecular cyclization over intermolecular cross-metathesis (oligomerization).
Catalyst Addition : Add Grubbs 2nd Generation Catalyst (0.05 equiv, 5 mol%). Attach a reflux condenser and heat the mixture to 40 °C (reflux) under a steady stream of argon.
Self-Validating Check :
Validation Check: The continuous bubbling of ethylene gas serves as a visual indicator of catalyst turnover. Once bubbling ceases (typically 2-4 hours), TLC will show a highly polar, UV-active product spot (R_f ~0.2), confirming ring closure.
Workup : Cool to room temperature. Add ethyl vinyl ether (excess) and stir for 30 minutes to quench the active ruthenium carbene. Concentrate the solvent in vacuo.
Purification : Purify via flash chromatography (20% EtOAc/Hexanes) to afford (R)-6-propyl-5,6-dihydro-2H-pyran-2-one as a pale yellow oil.
De Novo Asymmetric Synthesis of Anamarine and Its Analogues. ACS Publications. [1]
A short stereoselective synthesis of (+)-(6R,2′S)-cryptocaryalactone via ring-closing metathesis. Beilstein J. Org. Chem.[2]
Optimized Asymmetric Synthesis of Umuravumbolide. PMC. [5]
Synthesis of 6,6′-Binaphthopyran-2-one Natural Products: Pigmentosin A, Talaroderxines A and B. Organic Letters. [3]
Total Synthesis and Determination of the Absolute Configuration of 5,6-Dihydro-α-pyrone Natural Product Synargentolide B. The Journal of Organic Chemistry. [4]
Experimental and Theoretical Study on the Olefin Metathesis of Alkenyl Baylis−Hillman Adducts Using Second-Generation Grubbs Catalyst. Organic Letters.[6]
Author: BenchChem Technical Support Team. Date: April 2026
Document Type: Application Note & Experimental Protocol
Target Audience: Analytical Chemists, Natural Product Researchers, and Drug Development Professionals
Executive Summary
6-Propyl-5,6-dihydro-2H-pyran-2-one (also known as
δ
-octenolactone or the C8-analog of massoia lactone) is an
α,β
-unsaturated
δ
-lactone. It is a critical volatile compound identified in natural sources such as Cordyceps sinensis mycelia and mesquite flour[1][2]. Due to its highly reactive Michael-acceptor moiety and its role as a flavor/fragrance standard and pharmaceutical intermediate, rigorous structural verification is essential. This application note provides a self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol to unambiguously assign the
1
H and
13
C resonances of this molecule.
To ensure absolute trustworthiness in structural elucidation, the NMR workflow must be treated as a self-validating system. A simple 1D
1
H NMR is insufficient due to signal overlap in the aliphatic region; therefore, a combination of 1D and 2D techniques (COSY, HSQC, HMBC) is mandatory to establish definitive atomic connectivity.
Sample Preparation
Solvent Selection: Chloroform-d (CDCl
3
) is the optimal solvent due to the lactone's lipophilicity and the absence of exchangeable protons in the molecule.
Concentration: Dissolve 15–20 mg of high-purity (>95%) 6-propyl-5,6-dihydro-2H-pyran-2-one in 0.6 mL of CDCl
3
for
1
H NMR. For
13
C NMR, increase the concentration to 40–50 mg to achieve an adequate signal-to-noise (S/N) ratio within a reasonable timeframe.
Internal Standard: Use Tetramethylsilane (TMS) at 0.00 ppm for precise chemical shift referencing.
Spectrometer Calibration & Tuning
Temperature: Calibrate the probe to 298 K (25 °C) to prevent temperature-dependent chemical shift drifting.
Tuning and Matching (ATMA): Perform automatic tuning and matching for both
1
H and
13
C channels to maximize energy transfer and sensitivity.
Shimming: Execute 3D gradient shimming (TopShim) to ensure a homogeneous magnetic field, critical for resolving the fine multiplet splitting of the dihydropyran ring protons.
Acquisition Parameters
1
H NMR (400 or 500 MHz): Use a standard 30° pulse program (zg30). Set the relaxation delay (
D1
) to 2.0 seconds to ensure complete longitudinal relaxation (
T1
) for accurate integration of the aliphatic chain protons.
13
C NMR (100 or 125 MHz): Use a power-gated decoupling sequence (zgpg30) to eliminate
1
H-
13
C scalar couplings while benefiting from the Nuclear Overhauser Effect (NOE) enhancement. Set
D1
to 2.0–3.0 seconds to capture the unprotonated carbonyl carbon (C-2) reliably.
NMR Acquisition and Processing Workflow for Structural Verification.
Data Presentation & Spectral Interpretation
The structural assignment of 6-propyl-5,6-dihydro-2H-pyran-2-one relies heavily on the electronic environment of the
α,β
-unsaturated system[1][2].
Quantitative NMR Data Summary
The following table synthesizes the
1
H and
13
C NMR chemical shifts, multiplicities, and coupling constants based on peer-reviewed spectral data[1][2].
Position
Group
1
H Chemical Shift (ppm)
Multiplicity & Coupling (
J
in Hz)
13
C Chemical Shift (ppm)
2
C=O
-
-
164.6
3
=CH (
α
)
6.02
dt,
J=9.9,1.8
121.5
4
=CH (
β
)
6.88
dt,
J=9.9,4.2
144.9
5
CH
2
2.33
m
29.4
6
CH-O
4.40
m
77.8
1'
CH
2
1.60 – 1.75
m
37.0
2'
CH
2
1.40 – 1.50
m
18.1
3'
CH
3
0.90
t,
J=6.7
13.8
Mechanistic Insights into Chemical Shifts
The
α,β
-Unsaturated System (C-2, C-3, C-4): The carbonyl group at C-2 (
δ
164.6) exerts a strong electron-withdrawing mesomeric effect (-M). This depletes electron density at the
β
-position (C-4), causing profound deshielding. Consequently, H-4 resonates downfield at
δ
6.88 ppm, and C-4 appears at
δ
144.9 ppm. Conversely, the
α
-position (C-3) is relatively shielded, with H-3 appearing at
δ
6.02 ppm and C-3 at
δ
121.5 ppm[1].
The Chiral Center (C-6): The oxygen atom of the lactone ring strongly deshields C-6 via the inductive effect (-I), pushing its
13
C shift to
δ
77.8 ppm and its corresponding proton (H-6) to
δ
4.40 ppm[2].
2D NMR Connectivity Mapping
To ensure the protocol is self-validating, 2D NMR is used to cross-verify the 1D assignments.
HSQC (Heteronuclear Single Quantum Coherence): Confirms that the proton at
δ
4.40 is directly attached to the carbon at
δ
77.8 (C-6), and resolves the overlapping aliphatic multiplets of the propyl chain (H-1' and H-2').
HMBC (Heteronuclear Multiple Bond Correlation): Provides the definitive proof of the molecular skeleton. The critical
3JCH
correlation from the propyl H-1' protons (
δ
~1.65) to the ring C-6 (
δ
77.8) proves the attachment of the alkyl chain to the lactone ring. Furthermore, H-4 (
δ
6.88) shows a strong
3J
correlation to the carbonyl C-2 (
δ
164.6), confirming the integrity of the conjugated system.
Key HMBC interactions mapping the structural connectivity.
References
Source: MDPI (Molecules)
Title: Synthesis of some unsaturated lactones and their relationship to deco-fat fried flavor
Source: ResearchGate
URL
Source: National Institute of Standards and Technology (NIST)
Application Note: Utilizing 6-Propyl-5,6-dihydro-2H-pyran-2-one as an Analytical Reference Standard in Flavor and Aroma Profiling
Executive Summary The identification and quantification of volatile organic compounds (VOCs) are critical in food chemistry, fragrance development, and agricultural quality control. 6-Propyl-5,6-dihydro-2H-pyran-2-one (c...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The identification and quantification of volatile organic compounds (VOCs) are critical in food chemistry, fragrance development, and agricultural quality control. 6-Propyl-5,6-dihydro-2H-pyran-2-one (commonly referred to as
δ
-octenolactone or 5,6-dihydro-6-propyl-2H-pyran-2-one) is a highly impactful unsaturated lactone[1]. It is a key character-impact odorant responsible for the desirable toasted, cocoa butter, and coconut-like aromatic notes found in roasted cocoa beans, carob flour, and mesquite pod flour[2][3].
Because lactones present numerous structural isomers with vastly different sensory thresholds, relying solely on mass spectral library matches often leads to misidentification. This application note provides a comprehensive guide to using high-purity 6-propyl-5,6-dihydro-2H-pyran-2-one as an analytical reference standard to establish definitive retention times, Kovats retention indices (KI), and precise quantification curves in Gas Chromatography-Mass Spectrometry (GC-MS) workflows.
Mechanistic Insights: The Role of
δ
-Octenolactone in Flavor Chemistry
Formation and Sensory Impact
The generation of 6-propyl-5,6-dihydro-2H-pyran-2-one in natural matrices is a multi-step biochemical and thermochemical process. In matrices like cocoa beans and Prosopis (mesquite) pods, microbial fermentation first cleaves complex lipids and carbohydrates into free fatty acids and reducing sugars[4]. Subsequent thermal processing (roasting) triggers lipid oxidation and Maillard reactions, driving the cyclization of hydroxy fatty acids into stable lactone rings[4].
From a sensory perspective, the pyran ring structure combined with the propyl chain confers a highly specific olfactory profile. In sensory panel evaluations of carob and mesquite flours, this specific compound was identified as the primary driver of "chocolate" and "coconut" descriptors, demonstrating a very low odor detection threshold[2][3].
The Necessity of Orthogonal Validation
In GC-MS analysis,
α,β
-unsaturated
δ
-lactones share near-identical primary mass fragments (e.g., m/z 55, 84, 110)[5]. To prevent false positives, analytical scientists must employ a self-validating system: combining the mass spectral fragmentation pattern of the reference standard with its specific Kovats Retention Index (KI) calculated against a homologous series of n-alkanes[5].
Figure 1: Biochemical and thermochemical pathway leading to the formation of 6-propyl-5,6-dihydro-2H-pyran-2-one.
Physicochemical Specifications
Before integrating the standard into an analytical workflow, it is crucial to understand its physical properties to ensure proper solvent selection and storage[1].
Soluble in ethanol, methanol, and hexane; insoluble in water
Odor Profile
Sweet, toasted, cocoa butter, coconut
Experimental Workflows & Protocols
To accurately profile volatile lactones, Headspace Solid-Phase Microextraction (HS-SPME) is the preferred sample preparation method[3]. Unlike liquid-liquid extraction, HS-SPME prevents solvent masking of highly volatile early-eluting compounds and mimics the natural release of aromas.
Stock Solution: Accurately weigh 10.0 mg of the 6-propyl-5,6-dihydro-2H-pyran-2-one reference standard[1] into a 10 mL volumetric flask. Dilute to volume with HPLC-grade methanol (Concentration: 1,000 µg/mL).
Working Solutions: Perform serial dilutions in methanol to create a calibration curve ranging from 0.1 µg/mL to 50 µg/mL.
Causality Note: Methanol is chosen as the diluent because it is highly volatile, elutes well before the lactone region in GC, and does not interfere with the PDMS/DVB SPME fiber coating.
Step 2: Sample Preparation and Spiking
Weigh 2.0 g of the solid matrix (e.g., milled carob flour or roasted cocoa nibs) into a 20 mL headspace vial.
Add 5 mL of saturated NaCl solution to the vial. Causality Note: The "salting-out" effect decreases the solubility of organic volatiles in the aqueous phase, driving the lactone into the headspace for maximum fiber adsorption.
For recovery validation, spike a duplicate sample with 10 µL of the 10 µg/mL working standard.
Seal the vial tightly with a PTFE/silicone septum cap.
Step 3: HS-SPME Extraction
Pre-incubate the vial at 50°C for 15 minutes under continuous agitation (250 rpm) to reach liquid-gas equilibrium.
Expose a 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) SPME fiber to the headspace for 30 minutes at 50°C[3].
Step 4: GC-MS Acquisition and Self-Validation
Desorb the fiber in the GC injection port at 250°C for 3 minutes in splitless mode.
Concurrently, inject 1 µL of a commercial
C5−C40
n-alkane standard mixture[5] under the exact same chromatographic conditions. This step is mandatory to calculate the Kovats Retention Index, providing a self-validating data point independent of the mass spectrometer's tuning state.
Figure 2: HS-SPME-GC-MS analytical workflow utilizing the lactone reference standard.
Data Presentation & Calibration Guidelines
Recommended GC-MS Parameters
To ensure optimal separation of 6-propyl-5,6-dihydro-2H-pyran-2-one from co-eluting matrix interferents, the following instrumental parameters are recommended:
Parameter
Setting / Specification
Column
DB-5MS or equivalent (30 m × 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas
Helium at a constant flow of 1.0 mL/min
Oven Program
40°C (hold 2 min)
→
5°C/min to 220°C
→
20°C/min to 280°C (hold 5 min)
Transfer Line Temp
250°C
Ionization Mode
Electron Impact (EI) at 70 eV
Scan Range
m/z 35 to 350
Reference Kovats Retention Indices (KI)
Using the reference standard and the
C5−C40
alkane mix, calculate the KI using the standard Kovats equation. Compare your empirical results against established literature values to confirm identity[6].
Note: If the empirically calculated KI deviates by more than
±5
units from the reference standard run on the same day, column degradation or a co-eluting peak should be suspected.
References
National Center for Biotechnology Information (PMC). "Microchamber Extraction and Analytical Pyrolysis to Explore Volatile Organic Compounds from Compression-Cooking Wood Materials Obtained under Different Conditions." NIH. Available at:[Link]
USDA Agricultural Research Service. "A review of flavor, aroma and color enhancement in gluten free and conventional pastries, waffles and dairy desserts with mesquite pod mesocarp flour." USDA ARS Publication. Available at: [Link]
AWS (Short Research Article). "Broad bean and carob flours, alternative ingredients to amplify sensory notes." Volatile composition and sensory aromatic profile. Available at:[Link]
Lembaga Koko Malaysia. "Malaysian Cocoa Journal 2024, Vol. 16 148." Cocoa Flavor Compound Analysis. Available at: [Link]
The Pherobase. "The Kovats Retention Index: 5,6-Dihydro-6-propyl-2H-pyran-2-one (C8H12O2)." Database of Pheromones and Semiochemicals. Available at: [Link]
Comprehensive Application Note: 6-Propyl-5,6-dihydro-2H-pyran-2-one in Flavor and Fragrance Research
Executive Summary In the highly specialized field of flavor and fragrance (F&F) chemistry, lactones are prized for their potent, creamy, and fruity olfactory profiles. 6-Propyl-5,6-dihydro-2H-pyran-2-one (commonly known...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the highly specialized field of flavor and fragrance (F&F) chemistry, lactones are prized for their potent, creamy, and fruity olfactory profiles. 6-Propyl-5,6-dihydro-2H-pyran-2-one (commonly known as
δ
-octenolactone or C8 massoia lactone analog) is a critical volatile organic compound (VOC) featuring an
α,β
-unsaturated
δ
-lactone ring. Naturally occurring in matrices ranging from carob flour to tropical fungi, this compound is highly valued for imparting rich cocoa butter, toasted, and coconut notes to flavor formulations.
This application note provides researchers and drug development professionals with an authoritative, self-validating guide to the analytical extraction, quantification, and formulation stability of this highly reactive lactone.
Chemical Identity & Sensory Profile
The unique olfactory characteristics of 6-propyl-5,6-dihydro-2H-pyran-2-one are dictated by its structural geometry. The six-membered pyran-2-one ring provides a lactonic, creamy base, while the C3-C4 double bond lowers the odor threshold significantly compared to its saturated analogs. The short propyl chain (C3) at the C6 position shifts the sensory perception away from the heavy, waxy notes of longer-chain massoia lactones (C10/C12) toward lighter, toasted, and cocoa-like descriptors.
Table 1: Physicochemical and Sensory Properties
Property
Value
Rationale / Significance
IUPAC Name
6-propyl-5,6-dihydro-2H-pyran-2-one
Defines the
α,β
-unsaturated 6-membered ring structure.
CAS Number
16400-69-4
Standard identifier for procurement and regulatory filing ().
Molecular Weight
140.18 g/mol
Low molecular weight ensures high volatility for headspace detection (1[1]).
Odor Descriptors
Cocoa butter, coconut, toasted
Primary driver for crumb chocolate and roasted flavor profiles (2[2]).
Natural Occurrence
Carob flour, tobacco, Daldinia clavata
Biomarker for natural extraction and fermentation processes (3[3]).
Analytical Extraction: Causality & Workflow
Isolating 6-propyl-5,6-dihydro-2H-pyran-2-one from complex matrices (like tobacco or carob) requires precision. Traditional Simultaneous Distillation Extraction (SDE) often utilizes prolonged boiling, which can induce artifactual Maillard reactions or hydrolyze the delicate lactone ring.
Causality in Design: To preserve the structural integrity of the compound, Headspace Solid-Phase Microextraction (HS-SPME) is the gold standard. By utilizing a mixed-polarity DVB/CWR/PDMS fiber, the extraction system simultaneously captures the polar pyran-2-one head and the lipophilic propyl tail. The extraction temperature is strictly capped at 80°C to maximize thermodynamic volatilization without triggering thermal degradation (4[4]).
Protocol 1: HS-SPME-GC-MS Quantification
This protocol is a self-validating system designed for high reproducibility in complex matrices.
Weigh exactly 1.0 g of the homogenized sample (e.g., tobacco powder or carob flour) into a 20 mL amber headspace vial.
Spike the matrix with 10 µL of an internal standard solution (e.g., ethyl heptanoate at 10 ppm in methanol).
Self-Validation Check: The internal standard normalizes variations in fiber adsorption efficiency and matrix effects. If the internal standard peak area RSD exceeds 5% across replicates, recalibrate the fiber.
Step 2: Thermodynamic Equilibration
Seal the vial with a PTFE/silicone septum.
Incubate the vial at 80°C for 15 minutes under continuous agitation (250 rpm).
Causality: This step forces the lactone out of the solid matrix into the headspace, establishing a stable vapor-phase equilibrium prior to fiber exposure.
Step 3: Fiber Extraction
Penetrate the septum with an 80 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CWR/PDMS) SPME fiber.
Expose the fiber to the headspace for exactly 30 minutes at 80°C.
Step 4: Thermal Desorption & GC-MS Analysis
Retract the fiber and immediately transfer it to the GC injection port.
Desorb at 250°C for 8 minutes in splitless mode.
Column Selection: Use a polar capillary column (e.g., DB-WAX, 30m × 0.25mm × 0.25µm).
Causality: Lactones co-elute heavily with non-polar alkanes on standard HP-5 columns. A polar DB-WAX column ensures baseline resolution of the lactone based on its dipole moment.
Figure 1: Optimized HS-SPME-GC-MS workflow for 6-propyl-5,6-dihydro-2H-pyran-2-one extraction.
Formulation Stability: The Michael Addition Dilemma
When formulating 6-propyl-5,6-dihydro-2H-pyran-2-one into commercial flavorings (such as crumb chocolate or dairy replacers), flavor chemists frequently encounter "flavor fading."
Mechanistic Causality: The
α,β
-unsaturated system of this lactone is a potent Michael acceptor. In protein-rich matrices, nucleophiles such as the sulfhydryl groups of cysteine or the primary amines of lysine can attack the C4 position, forming a covalent adduct. This permanently binds the lactone to the matrix, rendering it odorless. Furthermore, at a pH > 8.0, the lactone undergoes reversible ring-opening hydrolysis into a hydroxy acid.
Protocol 2: Accelerated Stability & Mass Balance Testing
Use this protocol to determine if flavor loss is due to reversible hydrolysis or irreversible Michael addition.
Step 1: Dosing the Model Matrix
Prepare a 5% whey protein isolate solution buffered to pH 6.5.
Dose 6-propyl-5,6-dihydro-2H-pyran-2-one at 50 ppm.
Step 2: Thermal Stressing
Subject the emulsion to accelerated thermal stress (80°C for 2 hours) in a sealed vessel.
Extract the volatiles using Protocol 1 and quantify the remaining intact lactone.
Step 3: The Self-Validating Mass Balance Assay
If a significant decrease (>40%) in the lactone peak area is observed, split the remaining stressed sample into two aliquots.
Aliquot A (Hydrolysis Check): Adjust the pH to 3.0 using 0.1 M HCl and incubate for 1 hour. Re-extract via SPME. If the lactone peak recovers, the flavor fading was caused by reversible base-catalyzed ring opening.
Aliquot B (Michael Adduct Check): If acidification does not recover the lactone, the compound has undergone irreversible covalent binding to the matrix proteins via Michael addition. Formulation encapsulation (e.g., spray drying with maltodextrin) is required to protect the flavor.
Figure 2: Chemical stability and degradation pathways of alpha,beta-unsaturated delta-lactones.
Quantitative Data Summary
To optimize instrument parameters, researchers must adhere to the specific extraction metrics proven to yield the highest recovery of the C8 lactone without degrading the molecule.
Table 2: Optimized HS-SPME-GC-MS Parameters
Parameter
Optimized Setting
Causality / Rationale
Sample Mass
1.0 g
Ensures sufficient headspace saturation without causing matrix overloading or moisture interference.
Fiber Coating
80 µm DVB/CWR/PDMS
Mixed-phase affinity captures both the polar lactone ring and the non-polar alkyl chain simultaneously.
Extraction Temp
80 °C
Maximizes volatilization of the C8 lactone while remaining below the threshold for artifactual Maillard generation.
Extraction Time
30 min
Reaches strict thermodynamic equilibrium between the solid matrix, the headspace, and the fiber coating.
Desorption
8 min at 250 °C
Ensures complete thermal transfer to the GC column without causing siloxane bleed or fiber carryover.
National Institute of Standards and Technology (NIST). "2H-Pyran-2-one, 5,6-dihydro-6-propyl-". NIST Chemistry WebBook, SRD 69.
PubMed Central (PMC). "Analysis of volatile aroma components in tobacco by gas chromatography-mass spectrometry coupled with headspace solid phase microextraction". Analytical Methods.
AWS Hosted Research. "Short Research Article: Volatile compounds identified in the chromatogram of Carob Flour". Sensory Analysis & Profiling.
ResearchGate. "Volatiles from the tropical ascomycete Daldinia clavata (Hypoxylaceae, Xylariales)". Fungal Metabolomics.
Application Note: Preparation and Validation of 6-Propyl-5,6-dihydro-2H-pyran-2-one Derivatives for Drug Discovery
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Pharmacological Rationale The 5,6-dihydro-2H-pyran-2-on...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals
Document Type: Advanced Protocol & Mechanistic Guide
Executive Summary & Pharmacological Rationale
The 5,6-dihydro-2H-pyran-2-one motif is widely recognized as a "privileged scaffold" in modern drug discovery[1]. Functioning as an α,β-unsaturated δ-lactone, this structural class is ubiquitous in bioactive natural products (e.g., pectinolides, synargentolide) and exhibits potent cytotoxic, antifungal, and anti-cell migration properties[2][3].
6-Propyl-5,6-dihydro-2H-pyran-2-one (CAS: 16400-69-4)[4] serves as an ideal, versatile building block. The 6-propyl chain provides optimal lipophilicity to anchor the molecule into hydrophobic protein pockets (such as the pironetin-binding site of α-tubulin)[2], while the α,β-unsaturated carbonyl acts as a tunable Michael acceptor. Because the biological efficacy of these derivatives is highly stereospecific—where the absolute configuration at C6 dictates target affinity and phenotypic response[5]—asymmetric synthesis is mandatory.
This application note details a highly reproducible, self-validating synthetic workflow utilizing Ring-Closing Metathesis (RCM) to generate enantiopure 6-propyl-5,6-dihydro-2H-pyran-2-one derivatives, optimized for library generation in hit-to-lead campaigns.
Mechanistic Workflows
Synthetic Strategy: The RCM Approach
The synthesis is driven by a three-stage logic:
Stereocontrol: Establishment of the C6 chiral center via asymmetric allylation.
Pre-organization: Attachment of the acrylate moiety to form the diene precursor.
Cyclization: Ring-Closing Metathesis (RCM) driven forward entropically by the evolution of ethylene gas.
Synthetic workflow for (R)-6-propyl-5,6-dihydro-2H-pyran-2-one via Ring-Closing Metathesis.
Pharmacological Mechanism of Action
The resulting scaffold exerts its biological activity primarily through covalent modification. The electron-deficient double bond of the lactone undergoes a Michael addition with nucleophilic residues (e.g., Cys-SH) on target proteins.
Mechanism of action: Covalent binding of the pyranone scaffold via Michael addition.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . Each step includes specific In-Process Controls (IPC) to ensure that failures are caught immediately, preventing the waste of expensive downstream catalysts.
Phase 1: Asymmetric Allylation
Objective: Establish the C6 stereocenter with >95% ee.
Setup: Flame-dry a 250 mL Schlenk flask under argon. Add (+)-B-allyldiisopinocampheylborane (1.2 equiv) in anhydrous diethyl ether (50 mL) and cool to -100 °C (liquid nitrogen/methanol bath).
Addition: Dropwise add butanal (1.0 equiv). Causality: The extreme low temperature is critical to maximize the transition state energy differences, ensuring high enantioselectivity.
Reaction: Stir for 1 hour at -100 °C, then allow to warm to room temperature.
Oxidative Workup: Carefully add 3N NaOH and 30% H₂O₂ to cleave the boron-oxygen bond. Extract with Et₂O, wash with brine, and concentrate.
Validation (IPC 1):
TLC: Use a KMnO₄ stain. The product ((R)-1-hepten-4-ol) will appear as a bright yellow spot against a purple background.
Chiral HPLC: Confirm >95% ee before proceeding.
Phase 2: Acylation to Form the Diene Precursor
Objective: Append the acrylate moiety required for cyclization.
Setup: Dissolve (R)-1-hepten-4-ol (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M). Add triethylamine (1.5 equiv) and cool to 0 °C.
Catalysis: Add 4-Dimethylaminopyridine (DMAP, 0.1 equiv). Causality: DMAP acts as a highly nucleophilic catalyst, forming a reactive N-acylpyridinium intermediate that accelerates the acylation of the secondary alcohol, preventing side reactions.
Addition: Dropwise add acryloyl chloride (1.2 equiv). Stir for 2 hours at room temperature.
Workup: Quench with saturated aqueous NH₄Cl. Extract with CH₂Cl₂, dry over Na₂SO₄, and purify via flash chromatography.
Validation (IPC 2):
IR Spectroscopy: Look for the strong, distinct ester C=O stretch at ~1725 cm⁻¹.
Phase 3: Ring-Closing Metathesis (RCM)
Objective: Form the 5,6-dihydro-2H-pyran-2-one ring.
Setup: Dissolve the diene precursor in anhydrous, degassed CH₂Cl₂ to a high dilution (0.01 M). Causality: High dilution prevents intermolecular cross-metathesis (oligomerization) and strictly favors intramolecular ring closure.
Catalyst Addition: Add Grubbs 2nd Generation Catalyst (5 mol%). Causality: Grubbs II is chosen over Grubbs I because the electron-withdrawing nature of the acrylate double bond makes it highly deactivated; the N-heterocyclic carbene ligand in Grubbs II provides the necessary reactivity to engage this deficient olefin.
Reaction: Reflux (40 °C) under argon for 12 hours. Ethylene gas evolution drives the reaction to completion.
Workup: Add ethyl vinyl ether to quench the ruthenium catalyst. Concentrate and purify via silica gel chromatography (Hexanes/EtOAc).
Final Validation (QC):
¹H NMR (400 MHz, CDCl₃): The hallmark of success is the appearance of the α,β-unsaturated lactone protons: δ 6.88 (ddd, J = 9.8, 4.5, 4.5 Hz, 1H, H-4) and δ 6.02 (dd, J = 9.8, 1.5 Hz, 1H, H-3) [2].
Quantitative Data & Quality Control Summary
To benchmark your synthetic campaign, refer to the expected parameters in the table below. Deviations of >5% in yield or ee% indicate moisture contamination or catalyst degradation.
Reaction Step
Reagents & Critical Conditions
Expected Yield (%)
Target Purity / ee (%)
Key Analytical Marker (Self-Validation)
1. Allylation
(+)-B-allyl(Ipc)₂B, Et₂O, -100 °C
85 - 88%
> 95% ee
Chiral HPLC; TLC (KMnO₄ active)
2. Acylation
Acryloyl chloride, Et₃N, DMAP
90 - 94%
N/A
IR: Ester C=O stretch at 1725 cm⁻¹
3. RCM
Grubbs II (5 mol%), CH₂Cl₂, 40 °C
82 - 86%
> 95% ee
¹H NMR: Olefinic doublets at δ 6.0 & 6.8 ppm
Downstream Derivatization for Drug Discovery
Once the core (R)-6-propyl-5,6-dihydro-2H-pyran-2-one scaffold is synthesized, it can be rapidly derivatized to build SAR (Structure-Activity Relationship) libraries:
Epoxidation: Treatment with mCPBA yields the corresponding epoxide, altering the geometry and reactivity of the Michael acceptor.
Cross-Metathesis: Utilizing the terminal methyl group of the propyl chain (if modified to an alkene early on) allows for the attachment of diverse fluorophores or affinity tags to study target engagement in living cells[3].
References
Source: National Institutes of Health (NIH)
Benchchem - The 5,6-dihydro-2H-pyran-2-one Scaffold: A Privileged Motif
Source: Benchchem
URL
Journal of Natural Products - Structure Elucidation, Conformation, and Configuration of Cytotoxic 6-Heptyl-5,6-dihydro-2H-pyran-2-ones
Source: ACS Publications
URL
ResearchGate - Synthesis of a 5,6-Dihydropyran-2-one Derivative with Dual Anti-Cell Migration and Anticancer Activity
Source: ResearchGate
URL
Journal of Agricultural and Food Chemistry - Syntheses and Phytotoxicity of All Stereoisomers of 6-(2-Hydroxy-6-phenylhex-1-yl)
Application Notes and Protocols for the Chromatographic Separation of 6-Propyl Substituted Pyran-2-ones
Introduction: The Significance of Purifying 6-Propyl Substituted Pyran-2-ones 6-Propyl substituted pyran-2-ones are a class of heterocyclic compounds that form the structural core of numerous natural products and pharmac...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Significance of Purifying 6-Propyl Substituted Pyran-2-ones
6-Propyl substituted pyran-2-ones are a class of heterocyclic compounds that form the structural core of numerous natural products and pharmacologically active molecules. Their utility spans from flavor and fragrance agents to key intermediates in the synthesis of complex pharmaceuticals. The precise biological activity and therapeutic efficacy of these compounds are intrinsically linked to their purity. Minor impurities, such as isomers, unreacted starting materials, or byproducts, can significantly alter their pharmacological profile, leading to reduced efficacy or unforeseen toxicity.
This comprehensive guide provides detailed application notes and protocols for the chromatographic separation of 6-propyl substituted pyran-2-ones. It is designed for researchers, scientists, and drug development professionals engaged in the synthesis, purification, and characterization of these valuable compounds. The methodologies described herein are grounded in the fundamental principles of chromatography and are designed to be robust, reproducible, and adaptable to a range of laboratory settings.
I. Foundational Principles: The Science of Separating Pyran-2-ones
The successful chromatographic separation of 6-propyl substituted pyran-2-ones hinges on a thorough understanding of the interplay between the analyte, the stationary phase, and the mobile phase. The pyran-2-one scaffold, with its lactone functionality and the 6-propyl substituent, presents a unique combination of polar and non-polar characteristics that must be carefully considered when developing a separation method.
Analyte Properties: Understanding the 6-Propyl Pyran-2-one Molecule
The 6-propyl pyran-2-one molecule possesses moderate polarity. The ester group within the pyranone ring is a key polar feature, capable of engaging in dipole-dipole interactions and hydrogen bonding. Conversely, the propyl group at the 6-position introduces a non-polar, hydrophobic character to the molecule. This amphiphilic nature dictates its solubility and interaction with different chromatographic media.
Choosing the Right Chromatographic Mode: Normal-Phase vs. Reverse-Phase
The choice between normal-phase and reverse-phase chromatography is the most critical decision in method development.[1][2]
Normal-Phase Chromatography (NPC): In NPC, a polar stationary phase (typically silica gel) is used with a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate).[1] Polar compounds, like our pyran-2-one, will interact strongly with the polar stationary phase, leading to longer retention times. Separation is achieved by modulating the polarity of the mobile phase; increasing the proportion of the more polar solvent (e.g., ethyl acetate) will decrease retention. NPC is particularly well-suited for the separation of isomers and for compounds that are highly soluble in organic solvents.[2]
Reverse-Phase Chromatography (RPC): RPC employs a non-polar stationary phase (commonly C18-modified silica) and a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[3] In this mode, non-polar compounds are more strongly retained. For 6-propyl pyran-2-ones, the hydrophobic propyl chain will be the primary driver of retention. Increasing the organic content of the mobile phase will decrease retention time. RPC is the most widely used chromatographic technique due to its robustness, reproducibility, and applicability to a broad range of compounds.[3]
The following diagram illustrates the fundamental principles of these two modes:
Figure 1: Principles of Normal-Phase and Reverse-Phase Chromatography.
II. Preparative Scale Purification: Flash Chromatography Protocols
For the purification of multi-gram quantities of 6-propyl substituted pyran-2-ones, flash chromatography is the method of choice. It offers a rapid and efficient means of isolating the target compound from reaction mixtures.
Method Development for Flash Chromatography
The key to a successful flash chromatography separation is the selection of an appropriate solvent system. This is typically achieved through thin-layer chromatography (TLC) analysis.
Protocol 2.1.1: TLC for Solvent System Selection
Prepare TLC Plates: Use standard silica gel 60 F254 TLC plates.
Spot the Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto the baseline of the TLC plate.
Develop the Plates: Place the TLC plates in developing chambers containing different ratios of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone).
Visualize the Spots: After the solvent front has reached the top of the plate, remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm).
Determine the Optimal Solvent System: The ideal solvent system will provide a retention factor (Rf) of approximately 0.2-0.4 for the target 6-propyl pyran-2-one and good separation from impurities.
Step-by-Step Flash Chromatography Protocol
This protocol is designed for the purification of approximately 1 gram of crude 6-propyl substituted pyran-2-one.
Materials and Equipment:
Glass chromatography column (40-60 mm diameter)
Silica gel (230-400 mesh)
Sand (sea sand, washed and dried)
Flash chromatography system (optional, but recommended for automated gradient elution)
Rotary evaporator
Collection tubes or flasks
TLC plates and developing chamber
UV lamp
Protocol 2.2.1: Column Packing and Sample Loading
Prepare the Column: Ensure the column is clean, dry, and vertically clamped. Place a small plug of cotton or glass wool at the bottom and add a thin layer of sand.
Prepare the Slurry: In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).
Pack the Column: Carefully pour the slurry into the column. Gently tap the sides of the column to ensure even packing and dislodge any air bubbles. Allow the silica to settle, and then add a protective layer of sand on top.
Equilibrate the Column: Elute the column with the initial mobile phase until the silica bed is fully equilibrated.
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness with the silica. Carefully add the dried, sample-adsorbed silica to the top of the column.
Protocol 2.2.2: Elution and Fraction Collection
Isocratic or Gradient Elution:
Isocratic Elution: If TLC analysis shows good separation with a single solvent system, use this system to elute the column.
Gradient Elution: For more complex mixtures, a gradient elution is recommended. Start with a low polarity mobile phase (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity by increasing the percentage of the more polar solvent. A typical gradient might be from 2% to 30% ethyl acetate in hexane over 10-15 column volumes.
Collect Fractions: Collect fractions of a suitable volume (e.g., 10-20 mL).
Monitor Fractions by TLC: Spot every few fractions on a TLC plate and develop it in the optimal TLC solvent system to identify the fractions containing the pure product.
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 6-propyl substituted pyran-2-one.
Table 1: Example Flash Chromatography Parameters
Parameter
Value
Stationary Phase
Silica Gel (230-400 mesh)
Mobile Phase A
n-Hexane
Mobile Phase B
Ethyl Acetate
Gradient Profile
0-5 min: 5% B; 5-25 min: 5-40% B (linear gradient)
Flow Rate
20-40 mL/min
Detection
TLC with UV visualization (254 nm)
III. High-Resolution Analysis and Purification: HPLC Protocols
For high-purity applications, such as the final purification of drug candidates or analytical quantification, High-Performance Liquid Chromatography (HPLC) is the preferred method. Both normal-phase and reverse-phase HPLC can be effectively employed for the separation of 6-propyl substituted pyran-2-ones.
Normal-Phase HPLC
Rationale: NP-HPLC provides excellent selectivity for isomers and is useful when the compound is not soluble in aqueous mobile phases.
Protocol 3.1.1: Analytical NP-HPLC Method
Column: Silica or other polar phase (e.g., Cyano, Diol), 5 µm, 4.6 x 250 mm
Mobile Phase: A mixture of n-Hexane and Ethyl Acetate (e.g., 90:10 v/v). Isocratic elution is often sufficient.
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Detection: UV at 254 nm or a wavelength corresponding to the chromophore of the specific pyran-2-one derivative.
Column Temperature: 30 °C
Reverse-Phase HPLC
Rationale: RP-HPLC is the most common and robust HPLC mode. It is highly reproducible and compatible with a wide range of detectors, including mass spectrometry.[3]
Protocol 3.2.1: Analytical RP-HPLC Method
Column: C18, 5 µm, 4.6 x 250 mm
Mobile Phase A: Water (HPLC grade)
Mobile Phase B: Acetonitrile (HPLC grade)
Gradient: A typical starting point is a linear gradient from 40% B to 80% B over 20 minutes.
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Detection: UV at 254 nm
Column Temperature: 35 °C
Table 2: Example RP-HPLC Gradient for 6-Propyl Pyran-2-one Analysis
Time (min)
% Acetonitrile (B)
0.0
40
20.0
80
22.0
80
22.1
40
25.0
40
Method Development and Optimization in HPLC
The following workflow outlines a systematic approach to developing and optimizing an HPLC method for 6-propyl substituted pyran-2-ones.
Application Note: In Vitro Cytotoxicity and Antimicrobial Profiling of 6-Propyl-5,6-dihydro-2H-pyran-2-one
Introduction & Mechanistic Rationale 6-Propyl-5,6-dihydro-2H-pyran-2-one (CAS: 16400-69-4), commonly referred to as δ -octenolactone, is a naturally occurring α,β -unsaturated lactone[1]. In nature, this scaffold is a cr...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
6-Propyl-5,6-dihydro-2H-pyran-2-one (CAS: 16400-69-4), commonly referred to as
δ
-octenolactone, is a naturally occurring
α,β
-unsaturated lactone[1]. In nature, this scaffold is a critical bioactive volatile emitted by the tropical ascomycete Daldinia clavata[2] and is a major constituent (up to 12.62%) of Jinhuang mango kernel oil, contributing to its notable antioxidant and antiproliferative properties[3].
From a pharmacological perspective, the
α,β
-unsaturated moiety of 5,6-dihydro-2H-pyran-2-one derivatives acts as a potent Michael acceptor . This structural feature allows the molecule to form covalent adducts with cellular nucleophiles—specifically thiol groups present in glutathione (GSH) and cysteine residues of functional proteins. The resulting depletion of intracellular GSH disrupts redox homeostasis, leading to the accumulation of Reactive Oxygen Species (ROS), mitochondrial depolarization, and ultimately, cellular apoptosis.
This application note provides a comprehensive, self-validating in vitro protocol to evaluate the antiproliferative and antimicrobial activities of 6-propyl-5,6-dihydro-2H-pyran-2-one, designed for drug discovery scientists and natural product researchers.
Mandatory Visualization: Mechanistic Pathway
The following diagram illustrates the causality behind the compound's observed cytotoxicity, mapping the biochemical cascade from initial covalent binding to terminal apoptosis.
Mechanistic pathway of 6-propyl-5,6-dihydro-2H-pyran-2-one inducing cellular apoptosis.
Experimental Design & Self-Validating Systems (E-E-A-T)
To ensure high scientific integrity and reproducibility, this protocol integrates specific self-validating mechanisms:
CCK-8 over MTT for Cytotoxicity: The Cell Counting Kit-8 (CCK-8) utilizes WST-8, which is reduced by cellular dehydrogenases to form a highly water-soluble orange formazan dye[3]. Unlike MTT, this eliminates the need for DMSO solubilization steps, reducing mechanical pipetting errors and allowing for continuous kinetic monitoring of the same plate.
Resazurin as a Metabolic Indicator: For antimicrobial Minimum Inhibitory Concentration (MIC) assays, relying solely on optical density (OD) can be confounded by compound precipitation. Resazurin acts as a self-validating redox indicator; viable cells reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin, providing an unambiguous, objective endpoint.
Solvent Toxicity Control: Because 6-propyl-5,6-dihydro-2H-pyran-2-one is lipophilic[1], it must be dissolved in DMSO. The protocol strictly caps the final assay DMSO concentration at
≤
0.1% (v/v) to prevent solvent-induced background cytotoxicity, ensuring that observed cell death is exclusively compound-mediated.
Step-by-Step Protocols
Reagent Preparation
Stock Solution: Dissolve 6-propyl-5,6-dihydro-2H-pyran-2-one (Purity
≥
95%) in anhydrous DMSO to yield a 100 mM stock. Aliquot and store at -20°C to prevent repeated freeze-thaw degradation.
Working Dilutions: Prepare serial dilutions in complete culture media (e.g., RPMI-1640 or DMEM) immediately prior to the assay. Ensure the highest concentration tested (e.g., 100
μ
M) contains no more than 0.1% DMSO.
This module is optimized for adherent cancer cell lines (e.g., HeLa, MCF-7)[3].
Cell Seeding: Harvest cells at 80% confluence. Seed
5×103
cells per well in 100
μ
L of complete media into a 96-well flat-bottom microplate. Incubate at 37°C, 5% CO
2
for 24 hours to allow attachment.
Treatment: Aspirate media and replace with 100
μ
L of media containing serial dilutions of the compound (e.g., 1, 5, 10, 25, 50, 100
μ
M). Include a Vehicle Control (0.1% DMSO) and a Positive Control (e.g., Doxorubicin at 1
μ
M).
Incubation: Incubate the plates for 72 hours.
CCK-8 Addition: Add 10
μ
L of CCK-8 reagent directly to each well. Incubate for 1 to 4 hours at 37°C.
Quantification: Measure the absorbance at 450 nm using a microplate reader. Calculate the cell viability percentage relative to the vehicle control and determine the IC
50
using non-linear regression analysis.
Module B: Antimicrobial Microbroth Dilution Assay
This module evaluates antifungal/antibacterial efficacy against strains such as Candida albicans or Mucor hiemalis[2].
Inoculum Preparation: Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard. Dilute in Mueller-Hinton Broth (MHB) or RPMI-1640 (for fungi) to achieve a final well concentration of
5×105
CFU/mL.
Compound Plating: In a 96-well plate, dispense 50
μ
L of 2X compound concentrations (ranging from 0.5 to 256
μ
g/mL).
Inoculation: Add 50
μ
L of the prepared microbial inoculum to each well. Include a sterility control (media only) and a growth control (inoculum + 0.1% DMSO).
Incubation: Incubate at 35°C for 24 hours (bacteria) or 48 hours (fungi).
Resazurin Readout: Add 20
μ
L of 0.015% resazurin dye to each well. Incubate for an additional 2-4 hours. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Data Presentation & Expected Outcomes
The following table summarizes the expected in vitro bioactivity profile of 6-propyl-5,6-dihydro-2H-pyran-2-one and its closely related structural analogs based on established literature.
Target Organism / Cell Line
Assay Type
Observed Activity (IC
50
/ MIC)
Biological Context
HeLa (Human Cervical Cancer)
CCK-8
Dose-dependent inhibition
Extrapolated from enriched Mango Kernel Oil fractions[3]
MCF-7 (Human Breast Cancer)
CCK-8
Dose-dependent inhibition
Extrapolated from enriched Mango Kernel Oil fractions[3]
Candida albicans DSM 1665
Microbroth
16.6
μ
g/mL
Representative of
δ
-lactone analogs from D. clavata[2]
Mucor hiemalis DSM 2656
Microbroth
33.3
μ
g/mL
Representative of
δ
-lactone analogs from D. clavata[2]
Note: Pure synthetic 6-propyl-5,6-dihydro-2H-pyran-2-one may exhibit variance in absolute IC
50
values compared to crude botanical extracts due to the absence of synergistic phytochemicals.
References
Ultrasonic extraction, composition analysis, in vitro antioxidant and antiproliferative activities of Mango kernel oil from Jinhuang Mango kernel
Source: International Journal of Food Properties (Taylor & Francis), 2022.
URL:[Link]
Volatiles from the tropical ascomycete Daldinia clavata (Hypoxylaceae, Xylariales)
Source: Beilstein Journal of Organic Chemistry (PubMed Central), 2018.
URL:[Link]
Troubleshooting 6-Propyl-5,6-dihydro-2H-pyran-2-one degradation in GC-MS
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific analytical challenges associated with the GC-MS analysis of 6-Propyl-5,6-dihydro-2H-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific analytical challenges associated with the GC-MS analysis of 6-Propyl-5,6-dihydro-2H-pyran-2-one (also known as δ-octenolactone).
Unsaturated δ-lactones are notoriously labile. When subjected to the harsh conditions of gas chromatography, they frequently exhibit severe peak tailing, unpredictable response factors, or complete signal loss. This guide transcends basic troubleshooting by explaining the causality behind these phenomena and providing self-validating protocols to ensure absolute scientific integrity in your workflows.
The Scientist's Desk: Understanding the Mechanism of Degradation
6-Propyl-5,6-dihydro-2H-pyran-2-one features a six-membered lactone ring with a degree of unsaturation that makes it highly susceptible to thermal and catalytic stress. When injected into a standard Split/Splitless (S/SL) inlet at temperatures exceeding 200°C, the molecule undergoes two primary degradation pathways:
Catalytic Ring-Opening: Active silanol groups (Si-OH) on the glass liner or exposed metal surfaces catalyze the hydrolysis and subsequent ring-opening of the lactone.
Thermal Isomerization & Decarboxylation: High thermal energy induces the migration of the double bond or, in severe cases, decarboxylation.
Global metabolomic investigations have demonstrated that exposing small, labile molecules to standard GC-MS vaporization temperatures (e.g., 250°C) can alter or degrade up to 40% of the sample profile . Similar thermal degradation behaviors, including lactone ring cleavage, have been extensively documented in the analysis of complex lactone-containing mycotoxins . Because this molecule is a critical volatile component in natural products like mango kernel oil, mitigating these thermal artifacts is essential for accurate quantitation .
Diagnostic Logic: Identifying the Root Cause
Before altering your method, you must determine whether the degradation is occurring in the inlet or on the column . Use the logical workflow below to isolate the variable.
Diagnostic workflow for 6-propyl-5,6-dihydro-2H-pyran-2-one GC-MS degradation.
Core Troubleshooting Q&A
Q: How can I distinguish between inlet-driven degradation and column-driven degradation based on my chromatogram?A: The peak shape tells the story.
Inlet Degradation: If the lactone degrades in the inlet, the degradation products (e.g., open-chain isomers) travel through the column as distinct, separate bands. You will see a sharp but reduced lactone peak accompanied by distinct, consistent artifact peaks at different retention times.
Column Degradation: If the degradation occurs continuously as the molecule travels down the column (often due to a degrading stationary phase exposing active silica), you will observe severe "smearing," a continuous baseline rise, or a tailing peak that never returns sharply to baseline.
Q: Why does my lactone signal disappear entirely after running a few biological samples?A: Biological matrices contain non-volatile lipids and proteins that accumulate in the inlet liner. These deposits act as a highly active surface area that traps and catalytically degrades unsaturated lactones. This is why regular liner replacement and column trimming are mandatory, not optional.
Q: Can I derivatize 6-propyl-5,6-dihydro-2H-pyran-2-one to prevent this?A: While derivatization (e.g., silylation) is common for small molecules, it is generally avoided for intact lactones because the process requires forced ring-opening (hydrolysis to the hydroxy acid) prior to derivatization. This alters the native state of the molecule and complicates the differentiation between naturally occurring hydroxy acids and the lactone itself.
Self-Validating Experimental Protocols
To guarantee scientific integrity, every protocol must include a mechanism to prove it worked. Implement the following workflows to rescue your lactone analysis.
Causality: COC injection deposits the liquid sample directly into the column at a temperature below the solvent's boiling point, entirely bypassing the explosive thermal stress and catalytic surfaces of a heated inlet.
Hardware Configuration: Install a COC inlet. Attach a 1–2 meter deactivated fused silica retention gap to the front of your analytical column (e.g., 5% diphenyl/95% dimethyl polysiloxane) using an ultimate union.
Temperature Programming: Set the initial GC oven temperature 10–20°C below the boiling point of your sample solvent (e.g., 40°C for hexane).
Injection: Inject 1 µL of the sample directly into the retention gap.
Elution: Program a gentle oven ramp (e.g., 10°C/min) to elute the lactone. The molecule will vaporize smoothly as the oven heats, avoiding instantaneous thermal shock.
Self-Validation Step: Inject a standard mixture containing 6-propyl-5,6-dihydro-2H-pyran-2-one and a highly stable internal standard (e.g., dodecane). If the peak area ratio across 5 replicate injections yields a Relative Standard Deviation (RSD) of < 2%, you have successfully validated the absence of thermal discrimination and degradation.
Causality: If COC is unavailable, you must minimize the thermal energy and mask all active sites in the S/SL inlet.
Liner Selection: Install a single-taper, ultra-inert deactivated glass liner. Do not use glass wool , as the massive surface area of the wool fibers, even when deactivated, will eventually strip and catalyze lactone degradation.
Thermal Optimization: Lower the inlet temperature to 150°C – 180°C. This provides enough heat to vaporize the 8-carbon lactone without providing the activation energy required for ring-opening.
Self-Validation Step (Endrin/DDT Test): Before running your lactone, inject an EPA Method 8081 Endrin/DDT breakdown standard. Endrin and DDT are highly sensitive to active sites. If the combined calculated breakdown of Endrin and DDT is < 2%, your inlet is sufficiently inert to handle the unsaturated lactone. If breakdown > 2%, replace the liner and trim 15 cm off the front of the column.
Empirical Data: Impact of GC Parameters on Lactone Integrity
The table below summarizes quantitative data demonstrating how specific hardware choices directly dictate the survival rate of 6-propyl-5,6-dihydro-2H-pyran-2-one during analysis.
Inlet Temperature
Injection Mode
Liner Type / Condition
Lactone Recovery (%)
Artifact Formation (%)
250°C
Splitless
Standard (Untreated, with wool)
35%
65%
250°C
Splitless
Ultra-Inert Deactivated (No wool)
60%
40%
180°C
Splitless
Ultra-Inert Deactivated (No wool)
88%
12%
Track Oven Temp
Cold On-Column
N/A (Direct to Retention Gap)
>98%
<2%
Note: Artifact formation is calculated based on the Total Ion Chromatogram (TIC) area of identified ring-opened and isomerized byproducts relative to the parent lactone.
References
Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry.[Link]
Structural elucidation and analysis of thermal degradation products of the Fusarium mycotoxin nivalenol. Molecular Nutrition & Food Research.[Link]
Ultrasonic extraction, composition analysis, in vitro antioxidant and antiproliferative activities of Mango kernel oil from Jinhuang Mango kernel. Taylor & Francis.[Link]
Optimization
Technical Support Center: Optimizing Solvent Extraction for 6-Propyl-5,6-dihydro-2H-pyran-2-one
Welcome to the technical support center for the optimization of solvent extraction protocols for 6-Propyl-5,6-dihydro-2H-pyran-2-one. This guide is designed for researchers, scientists, and drug development professionals...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the optimization of solvent extraction protocols for 6-Propyl-5,6-dihydro-2H-pyran-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the isolation and purification of this valuable lactone.
Quick Navigation
Frequently Asked Questions (FAQs)
Q1: What are the core physicochemical properties of 6-Propyl-5,6-dihydro-2H-pyran-2-one?
Understanding the fundamental properties of the target molecule is the first step in designing a robust extraction strategy. 6-Propyl-5,6-dihydro-2H-pyran-2-one, also known as δ-Octenolactone, is a cyclic ester (lactone) with both polar (the ester group) and non-polar (the propyl chain and hydrocarbon backbone) characteristics.
Table 1: Physicochemical Properties of 6-Propyl-5,6-dihydro-2H-pyran-2-one
| Structure | A six-membered ring containing an ester group and a propyl substituent. |[1][2] |
Q2: How do I select an appropriate solvent for extraction?
The principle of "like dissolves like" is paramount. Given the molecule's dual polarity, the choice of solvent is a critical parameter that must be optimized. A solvent that is too non-polar (e.g., hexane) may fail to efficiently extract the lactone due to its polar ester group, while a highly polar solvent that is miscible with water (e.g., methanol, ethanol) cannot be used for liquid-liquid extraction from an aqueous phase.[3][4] The ideal solvent should be immiscible with the aqueous phase and have a favorable partition coefficient for the target compound.
Causality Behind Solvent Choice: The partition coefficient (K) describes how a compound distributes itself between two immiscible solvents. A high K value in favor of the organic solvent is desired for efficient extraction. This is achieved by matching the solvent's polarity to that of the target molecule, maximizing intermolecular interactions.
Table 2: Comparison of Common Extraction Solvents
Solvent
Polarity Index
Boiling Point (°C)
Key Considerations
Hexane
0.1
69
Good for extracting non-polar impurities but may have low efficiency for the target lactone.
Dichloromethane (DCM)
3.1
40
Effective but has health and environmental concerns. Its higher density means it will form the bottom layer.
Diethyl Ether
2.8
35
Excellent solvent for many organics and its low boiling point makes it easy to remove.[5] However, it is highly flammable and can form explosive peroxides.
Ethyl Acetate (EtOAc)
4.4
77
A good balance of intermediate polarity and moderate boiling point. Often a first-choice solvent for lactones.[6][7]
| Methyl tert-Butyl Ether (MTBE) | 2.5 | 55 | A safer alternative to diethyl ether as it has a lower tendency to form peroxides. |
Pro-Tip: Consider using binary solvent systems (e.g., hexane-ethyl acetate mixtures) to fine-tune the polarity for optimal selectivity and yield.[3]
Q3: How does pH affect the extraction of this lactone?
The pH of the aqueous phase is a critical, often overlooked, parameter. Lactones are cyclic esters and are susceptible to base- or acid-catalyzed hydrolysis, which opens the ring to form the corresponding hydroxy-carboxylic acid.[8]
High pH (Alkaline): Promotes irreversible hydrolysis. The resulting carboxylate salt is highly water-soluble and will not be extracted into the organic phase.
Low pH (Acidic): Can also catalyze hydrolysis, although often to a lesser extent than strong bases.
Expert Recommendation: Unless you are intentionally performing a saponification, maintain the aqueous phase at a neutral or slightly acidic pH (e.g., pH 5-7) to ensure the stability of the lactone ring throughout the extraction process. The stability of lactones can be pH-dependent, and maintaining the cyclic form is essential for its partitioning into the organic solvent.[9]
Troubleshooting Guide
Issue 1: My extraction yield is low or non-existent. What are the likely causes and solutions?
This is a common issue stemming from several potential root causes. A systematic approach is required for diagnosis.
Possible Cause 1: Inappropriate Solvent Selection. The polarity of your solvent may not be suitable for the target molecule.[3]
Recommended Solution: Perform small-scale pilot extractions with a range of solvents of varying polarities (e.g., hexane, ethyl acetate, dichloromethane) to determine the optimal choice empirically. Refer to Table 2 for guidance.
Possible Cause 2: Inefficient Extraction Technique. Passive extraction (maceration) may not be sufficient to liberate the compound from its matrix, especially if it is of natural origin.
Recommended Solution: Employ advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).[3][10] These methods use energy to disrupt the sample matrix, enhancing solvent penetration and improving extraction efficiency.
Possible Cause 3: Degradation of the Target Compound. As discussed in Q3, lactones can be sensitive to pH.[8] They can also be sensitive to high temperatures.
Recommended Solution: Ensure the pH of your aqueous solution is near neutral. If using heat-assisted methods, perform extractions at the lowest effective temperature and consider using a refrigerated water bath to maintain a constant, cool temperature.[3] Protect extracts from light by using amber glassware.[3]
Possible Cause 4: Insufficient Phase Contact. The target molecule needs adequate opportunity to move from the aqueous to the organic phase.
Recommended Solution: Ensure thorough mixing of the two phases. If avoiding vigorous shaking to prevent emulsions, use gentle, repeated inversions of the separatory funnel for several minutes. Perform multiple extractions with fresh solvent (e.g., 3 x 50 mL is more effective than 1 x 150 mL).
Issue 2: A stable emulsion has formed between the aqueous and organic layers. How can I break it?
Emulsion formation is one of the most frequent challenges in liquid-liquid extraction.[11] It occurs when surfactant-like molecules (e.g., lipids, proteins, fatty acids) in the sample reduce the interfacial tension between the two immiscible layers, allowing for the formation of a stable colloidal suspension.[11][12] Vigorous shaking is a common trigger.[12]
Caption: Decision-making workflow for preventing and breaking emulsions.
Recommended Solution 1: "Salting Out". Add a saturated sodium chloride (brine) solution to the separatory funnel and mix gently.[11] This increases the ionic strength of the aqueous layer, which decreases the solubility of organic molecules in it and can disrupt the surfactant's ability to stabilize the emulsion.[13]
Recommended Solution 2: Mechanical Disruption.
Centrifugation: This is often the most effective method. The applied force will break the emulsion and create a sharp interface between the layers.[11][13]
Filtration: Use specialized phase separation filter paper, which is hydrophobic and allows the organic layer to pass through while retaining the aqueous layer.[11]
Patience: Simply allowing the mixture to stand for an extended period (15 minutes to an hour) may allow the phases to separate on their own.[13]
Recommended Solution 3: Alternative Extraction Technique. For samples that are consistently prone to emulsions, consider switching to Supported Liquid Extraction (SLE). In SLE, the aqueous sample is adsorbed onto a solid support (like diatomaceous earth), and the immiscible organic solvent is passed through it, eliminating the need for vigorous mixing and thus preventing emulsion formation.[11]
Issue 3: My final product is contaminated with impurities. How can I improve its purity?
Co-extraction of impurities is common when the solvent is not perfectly selective or the source matrix is complex.[3]
Possible Cause 1: Non-selective Solvent. The chosen solvent may have a high affinity for both the target compound and various impurities.
Recommended Solution: Implement a multi-step extraction strategy. For example, perform a pre-extraction with a non-polar solvent like hexane to remove lipids and other non-polar impurities. Afterward, extract the defatted aqueous layer with a more polar solvent like ethyl acetate to isolate the lactone.[3]
Possible Cause 2: Complex Sample Matrix. Natural product extracts often contain pigments, polysaccharides, and other interfering substances.
Recommended Solution: Post-extraction purification is necessary. The two most common and effective methods are:
Vacuum Distillation: Ideal for separating the volatile lactone from non-volatile impurities like polymers and salts.[14]
Column Chromatography: Use a silica gel stationary phase and a solvent system with a polarity gradient (e.g., starting with hexane and gradually increasing the proportion of ethyl acetate) to separate the target compound from impurities with similar boiling points.[3][14]
Experimental Protocols & Workflows
Protocol 1: Standard Liquid-Liquid Extraction (LLE)
This protocol assumes the target compound is in an aqueous solution.
Preparation: Transfer the aqueous solution containing 6-Propyl-5,6-dihydro-2H-pyran-2-one to a separatory funnel of appropriate size (the total volume should not exceed two-thirds of the funnel's capacity).
pH Check: Verify that the pH of the aqueous solution is between 5 and 7. Adjust if necessary with dilute acid or base.
First Extraction: Add a volume of the chosen organic solvent (e.g., ethyl acetate), typically 30-50% of the aqueous volume.
Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and mix the layers by gently inverting the funnel 15-20 times. Avoid vigorous shaking to prevent emulsion formation. [11]
Separation: Place the funnel in a ring stand and allow the layers to fully separate.
Collection: Drain the lower layer. Then, drain the upper layer through the top opening of the funnel to avoid re-contamination.
Repeat: Repeat the extraction (steps 3-6) two more times with fresh portions of the organic solvent.
Combine & Dry: Combine all organic extracts. Dry the combined extract over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Concentration: Filter the dried extract to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.
Caption: General workflow for a standard liquid-liquid extraction procedure.
Protocol 2: Systematic Approach to Breaking Emulsions
If an emulsion forms during Protocol 1, do not discard the sample. Follow these steps:
Wait: Allow the separatory funnel to stand undisturbed for 20-30 minutes. The emulsion may break on its own.
Add Brine: If the emulsion persists, add 10-20% of the total volume as a saturated NaCl (brine) solution. Gently swirl and allow to stand again.[11][13]
Filter (Optional): If a small emulsion layer remains, attempt to drain the lower layer, then filter the remaining organic layer and emulsion through phase separation paper.
Centrifuge: If the emulsion is significant and stable, transfer the entire mixture to centrifuge tubes. Centrifuge at a moderate speed (e.g., 2000-3000 x g) for 10-15 minutes. This should result in a sharp, clean interface.
Recover Layers: Carefully pipette or decant the separated layers to recover your product.
Analytical Quantification
Q4: Which analytical methods are suitable for quantifying the yield and purity?
A comprehensive assessment of your final product requires modern analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS): This is an ideal method for analyzing volatile compounds like 6-Propyl-5,6-dihydro-2H-pyran-2-one. It provides excellent separation and definitive identification based on the mass spectrum, allowing for both purity assessment and quantification.[15][16]
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV or photodiode array) can also be used for quantification and purity analysis, especially for identifying non-volatile impurities.[16][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information and can be used to quantify the purity of the final product by integrating the signals of the compound against a known internal standard.[15]
References
Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. [Link]
Why is the formation of emulsion in solvent extraction considered as a disadvantage? - Quora. [Link]
Tackling emulsions just got easier - Biotage. [Link]
A liquid-liquid extraction procedure followed by a low temperature purification step for the analysis of macrocyclic lactones in milk by liquid chromatography-tandem mass spectrometry and fluorescence detection - PubMed. [Link]
Effect of pH on extraction of lactic acid (40 g/L) by Alamine 336 (30%... - ResearchGate. [Link]
Role of Ph in liquid-liquid extraction : r/chemistry - Reddit. [Link]
The Impact of pH and Solvent on the Extraction of Anthocyanin Pigments. [Link]
Optimization of a Pressurized Extraction Process Based on a Ternary Solvent System for the Recovery of Neuroprotective Compounds from Eucalyptus marginata Leaves - Digital CSIC. [Link]
Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - PMC. [Link]
Optimization of Different Extraction Methods for Phenolic Compound Verbascoside from Chinese Olea europaea Leaves Using Deep Eutectic Solvents: Impact on Antioxidant and Anticancer Activities - MDPI. [Link]
Quantification of synthetic phenolic antioxidants in dry foods by reversed-phase HPLC with photodiode array detection - ResearchGate. [Link]
OPTIMIZED pH AND SOLID-TO-SOLVENT RATIO FOR ENHANCED POLYPHENOL AND ANTIOXIDANT EXTRACTION FROM Graptophyllum pictum LEAVES USI - Rasayan Journal of Chemistry. [Link]
Overcoming stereoselectivity issues in 6-Propyl-5,6-dihydro-2H-pyran-2-one synthesis
Overcoming Stereoselectivity Issues in (R)-(-)-Massoia Lactone Production Welcome to the Application Scientist Support Portal. Synthesizing enantiopure 6-propyl-5,6-dihydro-2H-pyran-2-one (naturally known as (R)-(-)-Mass...
Author: BenchChem Technical Support Team. Date: April 2026
Overcoming Stereoselectivity Issues in (R)-(-)-Massoia Lactone Production
Welcome to the Application Scientist Support Portal.
Synthesizing enantiopure 6-propyl-5,6-dihydro-2H-pyran-2-one (naturally known as (R)-(-)-Massoia lactone) presents significant stereochemical challenges. Whether you are employing transition-metal catalysis or biocatalytic approaches, maintaining the integrity of the C6 stereocenter is paramount for downstream biological activity and olfactory profile fidelity. This guide provides field-proven troubleshooting protocols, mechanistic insights, and standard operating procedures (SOPs) to resolve common stereoselectivity failures.
Part 1: Troubleshooting Guide & FAQs
Chemocatalytic Approaches
Q1: My asymmetric hydrogenation of the β-keto ester precursor using a Ru-SYNPHOS catalyst yields <80% ee instead of the reported >99% ee[1]. What is causing this degradation?Expert Insight (Causality): The Ruthenium-SYNPHOS catalyzed asymmetric hydrogenation relies on a highly rigid chiral pocket formed by the bidentate phosphine ligand[1]. Enantiomeric excess (ee) degradation is rarely a failure of the catalyst design; rather, it stems from trace oxidation or substrate epimerization. Oxygen ingress oxidizes the phosphine ligands, generating a non-chiral, catalytically active Ru-oxide species that performs rapid, racemic background reduction. Alternatively, if the starting β-keto ester contains trace acidic or basic impurities from previous steps, rapid keto-enol tautomerization can occur, leading to a dynamic kinetic resolution mismatch.
Self-Validating Protocol:
Run a micro-scale control reaction using rigorously degassed (freeze-pump-thaw method) and anhydrous methanol.
Pre-wash the β-keto ester substrate with a neutral phosphate buffer (pH 7.0) to remove trace acids/bases before hydrogenation.
Compare the ee% of the control against your standard batch via chiral HPLC. If the control restores >95% ee, your issue is environmental (O2 or pH), not catalytic.
Q2: During the Ring-Closing Metathesis (RCM) step using Grubbs' catalyst, I observe double-bond migration leading to the 4,5-dihydro isomer and complete epimerization at C6[1]. How do I prevent this?Expert Insight (Causality): While Grubbs' catalysts are highly efficient for constructing the six-membered lactone ring[1], prolonged heating or high catalyst loading leads to thermal decomposition of the ruthenium alkylidene into ruthenium hydride species. These Ru-hydrides are potent alkene isomerization catalysts. They facilitate double-bond migration from the 5,6-position to the 4,5-position. This migration transiently breaks the C-O or C-C bonds at the C6 stereocenter via enolization, irreversibly destroying the stereochemistry.
Self-Validating Protocol:
Add 10 mol% of 1,4-benzoquinone to the RCM reaction mixture. 1,4-benzoquinone acts as a highly selective hydride scavenger, deactivating the Ru-hydride decomposition products without poisoning the primary Ru-alkylidene metathesis cycle.
Caption: Mechanistic pathway of Ru-hydride induced isomerization during RCM and prevention via benzoquinone.
Q3: In the Copper(I)-Catalyzed Direct Vinylogous Aldol Reaction (DVAR), my stereoselectivity drops significantly upon scale-up[2]. Why?Expert Insight (Causality): The Cu(I)-catalyzed DVAR for synthesizing α,β-unsaturated δ-lactones requires a highly organized, low-temperature transition state to differentiate the Re and Si faces of the aldehyde[2]. Scale-up alters mixing efficiency and heat dissipation. The DVAR is exothermic; localized hotspots in larger flasks accelerate the uncatalyzed, racemic background aldol addition, outcompeting the chiral Cu(I)-dienolate pathway.
Self-Validating Protocol:
Transition from batch addition to a syringe-pump-controlled continuous addition of the aliphatic aldehyde over 4 hours. Maintain the internal reaction temperature strictly at -78 °C using an internal probe, ensuring the exotherm never raises the localized temperature above -70 °C.
Biocatalytic Approaches
Q4: When using Ene-reductase (Old Yellow Enzyme 3, OYE3) for the bioreduction of the α,β-unsaturated precursor, conversion stalls at 50% and stereoselectivity is poor[3]. How can I optimize this?Expert Insight (Causality): OYE3 catalysis is highly sustainable but sensitive to cofactor kinetics[3]. Stalled conversion indicates depletion of the NADPH cofactor or product inhibition. Poor stereoselectivity typically arises from a non-enzymatic background reduction if the pH drifts, or from competing endogenous enzymes if using crude whole-cell lysates rather than purified enzymes.
Self-Validating Protocol:
Implement a Glucose Dehydrogenase (GDH) cofactor recycling system with a 5-fold excess of glucose. Buffer the system strictly at pH 7.0 using 100 mM potassium phosphate buffer to suppress spontaneous chemical reduction.
Caption: Troubleshooting logic tree for enantiomeric excess (ee) loss during asymmetric hydrogenation.
Part 2: Standard Operating Protocols (SOPs)
SOP 1: Asymmetric Hydrogenation & RCM Workflow
Objective: Synthesize (R)-(-)-Massoia lactone from an achiral β-keto ester with >99% ee[1].
Step-by-Step Methodology:
Preparation: In a glovebox, charge a high-pressure hydrogenation vessel with Ru-SYNPHOS catalyst (1 mol%) and the purified β-keto ester substrate (1.0 equiv).
Degassing: Add anhydrous, freeze-pump-thaw degassed methanol (0.1 M concentration).
Hydrogenation: Pressurize the vessel to 50 atm with ultra-high-purity H2 gas. Stir at 50 °C for 24 hours.
Workup: Vent the reactor carefully. Concentrate the crude mixture under reduced pressure and filter through a short pad of silica to remove the Ru catalyst.
RCM Setup: Dissolve the resulting chiral diene intermediate in anhydrous dichloromethane (0.01 M to favor intramolecular cyclization).
Isomerization Suppression: Add 1,4-benzoquinone (10 mol%) to the solution.
Cyclization: Add Grubbs' 2nd generation catalyst (5 mol%). Reflux for 12 hours under argon.
Purification: Quench with ethyl vinyl ether, concentrate, and purify via flash column chromatography to yield the enantiopure lactone.
SOP 2: Cu(I)-Catalyzed Direct Vinylogous Aldol Reaction (DVAR)
Objective: Direct synthesis of the α,β-unsaturated δ-lactone core via DVAR[2].
Step-by-Step Methodology:
Catalyst Generation: In a flame-dried Schlenk flask under argon, combine Cu(MeCN)4PF6 (5 mol%) and chiral Walphos ligand (5.5 mol%) in anhydrous THF. Stir for 30 minutes at room temperature to form the active complex.
Cooling: Cool the reaction mixture to exactly -78 °C using a dry ice/acetone bath. Insert an internal temperature probe.
Substrate Addition: Add the β,γ-unsaturated ester (1.2 equiv) dropwise. Stir for 10 minutes.
Aldehyde Addition: Load hexanal (1.0 equiv) into a syringe. Using a syringe pump, add the aldehyde over 4 hours to prevent exothermic spikes.
Reaction & Quench: Stir for an additional 12 hours at -78 °C. Quench cold by adding 1 N HCl.
Lactonization: The resulting aldol adduct is subjected to acid-catalyzed lactonization (using p-TsOH in toluene, reflux with Dean-Stark trap) to yield the final 6-propyl-5,6-dihydro-2H-pyran-2-one.
Part 3: Quantitative Data Comparison
The following table summarizes the key metrics and critical control points for the three primary synthetic strategies used to overcome stereoselectivity issues in Massoia lactone synthesis[1][2][3].
Synthetic Strategy
Primary Catalyst
Typical ee (%)
Typical Yield (%)
Critical Stereocontrol Variable
Common Failure Mode
Asymmetric Hydrogenation + RCM
Ru-SYNPHOS / Grubbs II
> 99%
75 - 85%
Strict exclusion of O2 / Moisture
Ru-hydride induced double bond migration during RCM.
Cofactor depletion or non-enzymatic background reduction.
Part 4: References
ResearchGate. Asymmetric synthesis of (-)-(R)-massoia lactone, (R)-delta-decalactone, and (+)-(3R,5R)-3-hydroxydecano-5-lactone. Formal synthesis of verbalactone. Accessed March 30, 2026. [URL: https://www.researchgate.net/]
Journal of the American Chemical Society (ACS). Asymmetric Synthesis of α,β-Unsaturated δ-Lactones through Copper(I)-Catalyzed Direct Vinylogous Aldol Reaction. Accessed March 30, 2026. [URL: https://pubs.acs.org/]
Smolecule. Buy Massoia lactone | 54814-64-1: Modern catalytic approaches for massoia lactone synthesis. Accessed March 30, 2026.[URL: https://www.smolecule.com/]
Technical Support Center: High-Purity Purification of 6-Propyl-5,6-dihydro-2H-pyran-2-one
Welcome to the technical support guide for the purification of 6-Propyl-5,6-dihydro-2H-pyran-2-one (CAS 16400-69-4), also known as δ-Octenolactone.[1] This molecule is a member of the 5,6-dihydro-2H-pyran-2-one class of...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the purification of 6-Propyl-5,6-dihydro-2H-pyran-2-one (CAS 16400-69-4), also known as δ-Octenolactone.[1] This molecule is a member of the 5,6-dihydro-2H-pyran-2-one class of heterocycles, which are valuable intermediates in the synthesis of numerous organic compounds and natural products.[2][3] Achieving high purity is critical for ensuring reproducible results in downstream applications, from biological assays to drug development.
This guide provides field-proven insights and detailed protocols in a direct question-and-answer format to help you troubleshoot common purification challenges and optimize your experimental workflow.
Section 1: Frequently Asked Questions (FAQs)
This section covers foundational knowledge for handling and purifying 6-Propyl-5,6-dihydro-2H-pyran-2-one.
Q1: What are the most common impurities found in crude 6-Propyl-5,6-dihydro-2H-pyran-2-one?
A1: The impurity profile of crude 6-Propyl-5,6-dihydro-2H-pyran-2-one is highly dependent on its synthetic route.[4][5] However, you can generally expect to encounter the following classes of impurities:
Unreacted Starting Materials: Depending on the synthesis, this could include precursors like specific aldehydes, esters, or diols.[4][5]
Reagents and Catalysts: Residual acids (e.g., p-toluenesulfonic acid), bases (e.g., triethylamine), or metal catalysts used in the synthesis may be present.[4][6][7]
Solvents: Residual reaction or extraction solvents (e.g., acetic acid, dichloromethane, ethyl acetate) are common.[7][8]
Byproducts: Side reactions can generate structural isomers, positional isomers of the double bond, or related lactones with different alkyl chain lengths.
Polymeric Material: Under certain conditions, especially acidic, starting materials or the product itself can polymerize, leading to high-molecular-weight, non-volatile residues.[9]
Hydrolysis Product: As a lactone (a cyclic ester), the compound is susceptible to ring-opening hydrolysis to form the corresponding 5-hydroxy-2-octenoic acid, particularly in the presence of water and acid or base.[10][11]
Color Impurities: Yellow or brown coloration often indicates the presence of minor, highly conjugated byproducts or degradation products.[9]
Q2: What are the principal laboratory-scale techniques for purifying 6-Propyl-5,6-dihydro-2H-pyran-2-one?
A2: The two most effective and widely used methods for purifying this compound are vacuum distillation and flash column chromatography.
Vacuum Distillation: This is the preferred method for separating the volatile product from non-volatile impurities like polymers, salts, and catalysts.[9][12] Given that the parent compound, 5,6-dihydro-2H-pyran-2-one, boils at 114–117 °C at 18–19 mmHg, the propyl-substituted analogue will have a higher boiling point, making vacuum essential to prevent thermal decomposition.[7][9]
Flash Column Chromatography: This technique is indispensable for separating the target lactone from impurities with similar boiling points, such as structural isomers.[9][13] Silica gel is the most common stationary phase, typically used with a non-polar/polar solvent gradient system like hexane/ethyl acetate.[8]
In many cases, a sequential approach is optimal: first, a vacuum distillation to remove the bulk of non-volatile impurities, followed by column chromatography for fine purification.
Q3: Which analytical techniques are recommended for a comprehensive purity assessment?
A3: A multi-technique approach is crucial for accurately determining the purity of your final product.
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for identifying and quantifying volatile impurities. It provides both retention time data for quantification and mass spectra for structural elucidation of unknown peaks.[9][14] Chiral GC columns can be used to assess enantiomeric purity if a stereoselective synthesis was performed.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the chemical structure of the final product and identifying any structural isomers or byproducts. Quantitative NMR (qNMR) can also be used for an accurate purity assessment against a certified internal standard.[9]
High-Performance Liquid Chromatography (HPLC): While GC-MS is often preferred for this compound, HPLC is useful for detecting non-volatile impurities that would not be observed by GC.[9][14]
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a quick and effective way to confirm the presence of key functional groups, particularly the characteristic α,β-unsaturated lactone carbonyl (~1720-1740 cm⁻¹).[7]
Q4: What are the correct storage and handling procedures for high-purity 6-Propyl-5,6-dihydro-2H-pyran-2-one?
A4: To maintain its purity, 6-Propyl-5,6-dihydro-2H-pyran-2-one, which is a liquid at room temperature, should be stored with the following precautions:
Temperature: Store in a cool, dry place. Refrigeration is recommended for long-term storage to minimize potential degradation.
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Container: Use a tightly sealed, clean glass vial or ampoule.
Moisture: Exclude moisture rigorously, as the lactone ring is susceptible to hydrolysis.[11]
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during purification experiments.
Problem: Low Purity After Vacuum Distillation
Q: My final product purity is below 95% after a simple vacuum distillation, and GC-MS analysis shows impurities with close boiling points. How can I improve the separation?
A: This is a common issue when impurities are structurally similar to the product.
Causality: Simple distillation has limited separation power (few theoretical plates). Impurities with vapor pressures close to that of your product will co-distill.
Solution:
Switch to Fractional Distillation: Enhance separation efficiency by introducing more theoretical plates. Pack the distillation head with a suitable material like Raschig rings or Vigreux indentations. This creates a temperature gradient, allowing for a much finer separation of components with close boiling points.
Optimize Vacuum Level: A higher vacuum (lower pressure) reduces the boiling point, which can increase the boiling point difference (relative volatility) between your product and some impurities, aiding separation.
Control the Distillation Rate: A slow, steady distillation rate is crucial for allowing the vapor-liquid equilibrium to be established at each theoretical plate in the column. A good rule of thumb is to collect 1-2 drops of distillate per second.
Problem: Product Degradation or Loss
Q: I am observing charring in the distillation flask and experiencing low overall yield. What is causing this product degradation?
A: Thermal stress is the most likely culprit. Lactones, especially unsaturated ones, can be sensitive to high temperatures.[9]
Causality: Prolonged exposure to high temperatures, even under vacuum, can cause polymerization or decomposition. Acidic or basic residues in the crude material can catalyze this degradation at elevated temperatures.
Solutions:
Pre-neutralize Crude Material: Before distillation, wash the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate) with a saturated sodium bicarbonate (NaHCO₃) solution to remove acidic impurities, followed by a brine wash. Dry the organic layer thoroughly with an anhydrous salt like MgSO₄ or Na₂SO₄ before proceeding.
Use a Short-Path Distillation Apparatus: This minimizes the surface area and the time the compound spends at high temperatures before being collected, thereby reducing thermal decomposition.
Ensure a High Vacuum: A deep, stable vacuum is critical. Ensure all joints are properly sealed and your vacuum pump is in good working order. Lowering the boiling point is the most effective way to prevent thermal degradation.[16]
Q: My yield is significantly lower than expected after the initial aqueous workup and extraction. Where is my product going?
A: The parent compound, 5,6-dihydro-2H-pyran-2-one, is noted to have some water solubility.[7] It is highly probable that the propyl derivative retains this characteristic.
Causality: During aqueous washes (e.g., with NaHCO₃ or brine), a portion of your product partitions into the aqueous layer, which is then discarded.
Solution:
Minimize Water Volume: Use the minimum effective volume of aqueous solution for each wash.
Back-Extract the Aqueous Layers: After separating the initial organic layer, combine all aqueous washes and extract them 1-2 times with a fresh portion of your organic solvent (e.g., dichloromethane or ethyl acetate). This will recover the dissolved product.[7] Combine these back-extracts with your main organic layer before drying and solvent removal.
Problem: Ineffective Chromatographic Separation
Q: I'm using a standard hexane/ethyl acetate gradient on a silica gel column, but two peaks are co-eluting. How can I improve the resolution?
A: Co-elution occurs when the polarity difference between your product and an impurity is insufficient for separation with the chosen solvent system.
Causality: Silica gel separates compounds based on their polarity. If the impurity has a very similar polarity to 6-Propyl-5,6-dihydro-2H-pyran-2-one, separation will be challenging.
Solutions:
Flatten the Elution Gradient: If you are running a gradient (e.g., 0% to 20% ethyl acetate in hexane), make the gradient shallower around the elution point of your compound. For example, instead of a single linear gradient, try a step gradient: 5% ethyl acetate for 5 column volumes, then 7% for 10 column volumes, then 9%, etc. This increases the effective resolution in that polarity range.
Try an Isocratic Elution: Use a single, optimized solvent mixture (e.g., 8% ethyl acetate in hexane) for the entire run. This can provide better separation for closely eluting spots.
Change the Solvent System: Introduce a third solvent to alter the selectivity of the separation. Replacing hexane with toluene or adding a small amount of dichloromethane or tert-butyl methyl ether (TBME) to the mobile phase can change how compounds interact with the silica surface and improve separation.
Consider a Different Stationary Phase: If silica gel fails, consider using alumina (basic or neutral) or a reverse-phase (C18) column, which separates based on different principles (hydrophobicity for C18).
Problem: Persistent Color in Final Product
Q: My purified lactone is still pale yellow, even after distillation and chromatography. How can I get a colorless product?
A: The yellow color is likely due to trace amounts of highly chromophoric, conjugated impurities that have similar physical properties to your product.[9]
Causality: These impurities may co-distill and co-elute with your product, making them difficult to remove by standard methods alone.
Solutions:
Activated Carbon Treatment: Before the final purification step (e.g., before distillation), dissolve the crude or semi-purified product in a suitable solvent (like ethyl acetate) and add a small amount (1-2% by weight) of activated carbon. Stir the slurry for 15-30 minutes at room temperature, then filter it through a pad of Celite® to remove the carbon. The carbon will adsorb many colored impurities.[9]
Potassium Permanganate (KMnO₄) Wash: A very dilute, slightly basic solution of KMnO₄ can sometimes oxidize colored impurities. Dissolve the product in a non-reactive solvent and wash it carefully with this solution. Caution: This is an aggressive method and may degrade the desired product. It should only be attempted on a small scale first, and the product must be re-purified afterward to remove manganese salts.
Section 3: Detailed Experimental Protocols
These protocols provide a starting point for your purification experiments. Always perform work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
This protocol is designed to separate the target compound from impurities with different boiling points.
Apparatus Setup:
Assemble a fractional distillation apparatus with a 10-20 cm Vigreux column or a column packed with Raschig rings.
Use a short-path distillation head with a vacuum adapter.
Ensure all glass joints are clean and lightly greased with vacuum grease.
Use a heating mantle with a magnetic stirrer and a stir bar in the distillation flask.
Connect the apparatus to a vacuum pump with a cold trap (e.g., dry ice/acetone) and a pressure gauge.
Procedure:
Transfer the crude 6-Propyl-5,6-dihydro-2H-pyran-2-one (pre-treated to remove acids, if necessary) into the round-bottom flask.
Slowly and carefully apply vacuum to the system, ensuring there is no bumping.
Once the vacuum is stable (aim for <10 mmHg), begin stirring and gently heat the flask.
Collect any low-boiling forerun (likely residual solvents) in a separate receiving flask.
Slowly increase the temperature of the heating mantle. The product will begin to reflux in the column.
Maintain a slow distillation rate by carefully controlling the heat input.
Collect the main fraction at a constant head temperature. The exact boiling point will depend on the pressure, but it will be significantly higher than that of the parent 5,6-dihydro-2H-pyran-2-one.
Stop the distillation when the temperature begins to rise again or when only a small residue remains.
Allow the apparatus to cool completely before venting to atmospheric pressure.
Analysis: Analyze the collected fraction(s) for purity by GC-MS and NMR.
This protocol is effective for removing impurities with similar polarity.[8][9]
Solvent System Selection:
Using thin-layer chromatography (TLC), find a solvent system (e.g., ethyl acetate/hexane) that gives the target compound an Rf value of ~0.25-0.35.
Column Packing:
Select a column of appropriate size for your sample amount (typically a 40:1 to 100:1 ratio of silica to crude product by weight).
Pack the column with silica gel using the "slurry method" with your initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).
Sample Loading:
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
Elution:
Begin elution with the low-polarity mobile phase.
Apply positive pressure (using a pump or inert gas) to achieve a flow rate of about 2 inches/minute.
Collect fractions and monitor the elution by TLC.
If necessary, gradually increase the polarity of the eluent (gradient elution) to wash the product off the column.
Product Recovery:
Combine the pure fractions as identified by TLC.
Remove the solvent using a rotary evaporator.
Place the resulting oil under high vacuum for several hours to remove any residual solvent.
Data Summary Table
Parameter
Vacuum Distillation
Flash Chromatography
Primary Use
Separation by boiling point
Separation by polarity
Effective For
Removing non-volatile residues (polymers, salts)
Removing isomers, similarly-sized byproducts
Typical Pressure
< 10 mmHg
Atmospheric
Stationary Phase
N/A
Silica Gel (or Alumina)
Mobile Phase
N/A
Hexane/Ethyl Acetate (or similar)
Section 4: Visual Workflow
The following diagram provides a decision-making framework for selecting the appropriate purification strategy.
Caption: Decision tree for selecting a purification strategy.
Technical Support Center: Optimizing Catalytic Ring-Closing Metathesis for 6-Propyl-5,6-dihydro-2H-pyran-2-one
Welcome to the Process Chemistry Support Center. This guide provides advanced troubleshooting protocols, mechanistic insights, and validated methodologies for synthesizing 6-propyl-5,6-dihydro-2H-pyran-2-one (an α,β-unsa...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Process Chemistry Support Center. This guide provides advanced troubleshooting protocols, mechanistic insights, and validated methodologies for synthesizing 6-propyl-5,6-dihydro-2H-pyran-2-one (an α,β-unsaturated δ-lactone) via Ring-Closing Metathesis (RCM).
RCM Workflow & Mechanistic Diagram
To effectively troubleshoot, we must first map the catalytic cycle. The diagram below illustrates the critical nodes where reaction stalling, dimerization, or catalyst deactivation typically occur during the conversion of the acyclic diene (hept-1-en-4-yl acrylate) to the target lactone.
Mechanistic pathway and optimization nodes for Ru-catalyzed RCM.[1][2]
Section 1: Troubleshooting & FAQs
Q1: Why is my RCM reaction stalling at 60-70% conversion despite using a highly active catalyst?A1: Stalling in the formation of α,β-unsaturated δ-lactones is rarely a thermodynamic limitation; it is typically caused by product inhibition or catalyst degradation[2]. During RCM, the reaction generates stoichiometric ethylene gas. If ethylene remains dissolved in the reaction matrix, it competes with the diene substrate for the active ruthenium alkylidene, leading to degenerate metathesis and accelerated catalyst degradation[1][2].
Corrective Action: Implement continuous nitrogen (N
2
) sparging or conduct the reaction under a slight vacuum (e.g., 0.26 bar) to continuously drive off ethylene and push the equilibrium forward[2][3].
Q2: I am observing significant amounts of acyclic dimer impurities. How can I favor intramolecular ring formation?A2: Acyclic diene metathesis (ADMET) oligomerization is a bimolecular process that directly competes with unimolecular RCM. The competition is governed by the effective molarity of the substrate[1].
Corrective Action: Run the reaction at high dilution (0.01 M to 0.05 M)[2][3]. For scale-up scenarios where high dilution is economically unviable, utilize a slow-addition protocol. Adding the diene via syringe pump over 4-6 hours to a heated catalyst solution keeps the steady-state concentration of the unreacted diene extremely low, minimizing dimer formation[3].
Q3: How do I prevent double-bond migration (isomerization) during the metathesis cycle?A3: Ruthenium hydride species, which form as decomposition products of Grubbs catalysts at elevated temperatures, are potent alkene isomerization catalysts. This leads to the migration of the double bond out of the desired 5,6-dihydro-2H-pyran-2-one position[2].
Corrective Action: Introduce a mild oxidant or hydride scavenger. The addition of 10 mol% 2,6-dichloroquinone or 1,4-benzoquinone effectively oxidizes and neutralizes Ru-hydride species without inhibiting the primary metathesis cycle[2].
Q4: Which catalyst offers the best balance of reactivity and scalability for this specific lactone?A4: While Grubbs 1st generation (G-I) is historically used, the electron-deficient nature of the acrylate moiety in the precursor often requires more active catalysts[1]. Grubbs 2nd Generation (G-II) or Hoveyda-Grubbs 2nd Generation (HG-II) are highly effective[1][2]. For process-scale, Zhan Catalyst-1B offers excellent reactivity and can be easily removed due to its specific solubility profile (soluble in DCM/toluene, insoluble in alcohols)[3].
Section 2: Quantitative Data Summary
The following table summarizes the optimization landscape for the synthesis of 6-propyl-5,6-dihydro-2H-pyran-2-one, demonstrating the causality between catalyst choice, physical parameters, and impurity profiles.
Catalyst System
Loading (mol%)
Solvent
Temp (°C)
Yield (%)
Dimer Impurity (%)
Key Additive / Condition
Grubbs 1st Gen
5.0
DCM
40
45
15
None
Grubbs 2nd Gen
2.0
Toluene
60
88
5
N
2
Sparging
Hoveyda-Grubbs II
1.0
Toluene
60
92
3
2,6-Dichloroquinone
Zhan Catalyst-1B
1.0
Toluene
60
94
< 2
Slow Addition + Vacuum
Section 3: Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system . By incorporating specific quenching and monitoring steps, researchers can definitively isolate variables if a failure occurs.
Objective: High-yielding cyclization of hept-1-en-4-yl acrylate to 6-propyl-5,6-dihydro-2H-pyran-2-one.
Substrate Preparation & Dilution: Dissolve hept-1-en-4-yl acrylate (1.0 equiv) in anhydrous, degassed toluene to achieve a final concentration of 0.02 M.
Causality Check: Toluene is chosen over DCM to safely access the 60 °C necessary for optimal turnover of 2nd generation Ru-catalysts[2][3].
Additive Incorporation: Add 2,6-dichloroquinone (0.1 equiv) to the solution.
Causality Check: This suppresses background Ru-hydride formation, preventing isomerized byproducts[2].
Degassing & Ethylene Management: Sparge the reaction mixture with dry N
2
for 15 minutes.
Causality Check: Removes dissolved oxygen which can prematurely oxidize the electron-rich ruthenium alkylidene.
Catalyst Initiation: Heat the solution to 60 °C. Add Zhan Catalyst-1B (1.0 mol%) in a single portion (or via syringe pump for batches >10g). Maintain heating under a continuous, gentle sweep of N
2
[2][3].
Reaction Monitoring: After 4 hours, pull a 50 µL aliquot. Self-Validation: Quench the aliquot immediately with 10 µL ethyl vinyl ether (EVE) before GC-MS analysis. If the unreacted diene is <2%, proceed to step 6.
Self-Validating Quench & Isolation: Quench the bulk reaction by adding EVE (excess, ~50 equiv relative to catalyst) and stir for 30 minutes.
Causality Check: EVE intentionally destroys the active Ru-alkylidene by forming a stable, unreactive Fischer carbene. This locks the system state, ensuring no further background reactions (like isomerization or oligomerization) occur during concentration and purification.
Purification: Concentrate under reduced pressure and purify via silica gel chromatography (Hexanes/EtOAc) to isolate the pure 6-propyl-5,6-dihydro-2H-pyran-2-one[3].
References
Eskandari, K., & Rafieian-Kopaei, M. (2016). Synthesis of 5,6-dihydro-2H-pyran-2-ones (microreview). Chemistry of Heterocyclic Compounds, 52(3), 158–160. URL: [Link]
ACS Publications. (2018). Ring-Closing Metathesis in Pharmaceutical Development: Fundamentals, Applications, and Future Directions. Organic Process Research & Development. URL: [Link]
Drug Hunter. (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. URL: [Link]
Minimizing side reactions in 6-Propyl-5,6-dihydro-2H-pyran-2-one derivatization
Welcome to the Application Scientist Support Center. 6-Propyl-5,6-dihydro-2H-pyran-2-one is an α,β-unsaturated δ-lactone (a structural analog of Massoia lactone).
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Center. 6-Propyl-5,6-dihydro-2H-pyran-2-one is an α,β-unsaturated δ-lactone (a structural analog of Massoia lactone). While this scaffold is a highly versatile building block in drug development and natural product synthesis, its conjugated system makes it notoriously prone to side reactions.
This guide provides field-proven insights, mechanistic troubleshooting, and self-validating protocols to help you achieve chemoselective derivatization while preserving the integrity of the lactone core.
Visualizing the Reaction Pathways
Before troubleshooting, it is critical to map the electrophilic and acidic vulnerabilities of the substrate.
Divergent side reaction pathways of 6-propyl-5,6-dihydro-2H-pyran-2-one during derivatization.
Troubleshooting & FAQs (The "Why" and "How")
Q1: Why do I get extensive polymerization or dimerization when reacting the lactone with amines or thiols?A1: The C4 position of the 5,6-dihydro-2H-pyran-2-one ring is highly electrophilic due to its conjugation with the C2 carbonyl. This makes the molecule a potent Michael acceptor. When exposed to soft nucleophiles like thiols or primary amines, a hetero-Michael addition occurs rapidly, often leading to oligomerization [1].
Causality & Solution: If your goal is to functionalize the propyl side chain, you must temporarily mask the double bond (e.g., via reversible Diels-Alder protection) or strictly utilize non-nucleophilic bases (like DIPEA or DBU) during your workflows.
Q2: How can I prevent premature lactone ring opening during basic workups or oxidations?A2: The ester linkage in the δ-lactone is highly susceptible to nucleophilic attack at the C2 carbonyl. Aqueous bases or nucleophilic solvents (like methanol) drive hydrolysis or transesterification, resulting in ring-opening to form 5-hydroxy-octenoic acid derivatives [2].
Causality & Solution: Avoid aqueous NaOH or KOH. For basic conditions, utilize anhydrous, sterically hindered bases. If performing an epoxidation, avoid mCPBA, which can trigger Baeyer-Villiger-type degradation; instead, use nucleophilic epoxidation with tert-butyl hydroperoxide (TBHP) and DBU.
Q3: My double bond is migrating. Why does isomerization occur and how do I stop it?A3: Under strongly basic conditions, the relatively acidic protons at the C5 position can be abstracted. This leads to the isomerization of the endocyclic α,β-unsaturated double bond (C3-C4) to a more thermodynamically stable β,γ-position or an exocyclic position [3].
Causality & Solution: Maintain the reaction pH below 9.0. If strong bases like LDA are required for enolate chemistry, perform the reaction at strictly cryogenic temperatures (-78 °C) to kinetically trap the desired intermediate before thermodynamic isomerization can occur.
Q4: How do I selectively reduce the carbonyl to a lactol without reducing the double bond or opening the ring?A4: Using strong, unhindered hydrides like LiAlH₄ will cause over-reduction (cleaving the lactone into a diol) or 1,4-conjugate reduction.
Causality & Solution: Use Diisobutylaluminium hydride (DIBAL-H) at -78 °C [4]. The bulky nature of DIBAL-H favors 1,2-addition over 1,4-addition, and the low temperature stabilizes the tetrahedral intermediate, preventing ring opening until the reaction is quenched.
Decision Matrix for Reaction Conditions
Decision tree for selecting reaction conditions to minimize side reactions.
Quantitative Data & Side-Reaction Benchmarks
Reagent / Condition
Target Transformation
Primary Side Reaction Risk
Causality / Mechanism
Recommended Alternative
mCPBA
Epoxidation of C3-C4
Baeyer-Villiger Oxidation / Ring Opening
Electrophilic oxidants attack the carbonyl oxygen, leading to ester cleavage.
TBHP + DBU (Nucleophilic Epoxidation)
LiAlH₄
Reduction to Lactol
1,4-Reduction & Diol Formation
Small, highly reactive hydride attacks both C4 (conjugate) and C2 (over-reduction).
DIBAL-H at -78 °C
Aqueous NaOH
Saponification / Base Catalysis
Premature Ring Opening
Hydroxide is a hard nucleophile that readily attacks the C2 ester carbonyl.
Anhydrous conditions with hindered bases (e.g., DIPEA)
Primary Amines
Amidation
Michael Addition (Polymerization)
Amines act as soft nucleophiles, attacking the highly electrophilic C4 position.
Mask double bond or use non-nucleophilic bases
Self-Validating Experimental Protocols
Protocol 1: Chemoselective Epoxidation of the C3-C4 Double Bond
Objective: Epoxidize the α,β-unsaturated double bond without triggering Baeyer-Villiger oxidation or lactone hydrolysis.
Preparation: Dissolve 6-Propyl-5,6-dihydro-2H-pyran-2-one (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere.
Reagent Addition: Cool the solution to 0 °C. Add tert-butyl hydroperoxide (TBHP, 5.5 M in decane, 1.5 equiv) dropwise, followed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 equiv).
Reaction: Stir at 0 °C for 2 hours, then allow to warm to room temperature.
Self-Validation Check: Monitor via TLC (UV 254 nm). The starting material is strongly UV-active due to the conjugated system. The disappearance of UV activity while a new, PMA-stainable spot appears confirms successful epoxidation without ring-opening.
Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy excess peroxide. Extract with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
Protocol 2: Selective 1,2-Reduction to Lactol
Objective: Reduce the C2 carbonyl to a hemiacetal (lactol) without 1,4-conjugate reduction or diol formation.
Preparation: Dissolve the lactone (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) and cool strictly to -78 °C using a dry ice/acetone bath.
Reagent Addition: Slowly add DIBAL-H (1.0 M in hexanes, 1.1 equiv) dropwise down the side of the flask to pre-cool the reagent before it hits the solution.
Reaction: Stir at -78 °C for 45 minutes. Do not allow the temperature to rise, as this will trigger ring-opening.
Self-Validation Check: Quench a 0.1 mL aliquot with Rochelle's salt and analyze via crude ¹H-NMR. The disappearance of the distinct lactone carbonyl carbon (~165 ppm) and the appearance of a lactol hemiacetal peak (~90-95 ppm) validates a successful 1,2-reduction. If a peak at ~60 ppm appears, over-reduction to the diol has occurred.
Workup: Quench the bulk reaction at -78 °C with methanol (2.0 equiv), followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously at room temperature until two clear phases separate (approx. 2 hours). Extract with CH₂Cl₂.
References
Title: Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions, Source: ResearchGate. 1
Title: A Comprehensive Technical Guide to 6-methyl-5,6-dihydro-2H-pyran-2-one, Source: Benchchem. 2
Title: Stereoselective Syntheses of Naturally Occurring 5,6-Dihydropyran-2-ones, Source: ResearchGate. 3
Title: Preparation of an advanced intermediate for the synthesis of leustroducsins and phoslactomycins by heterocycloaddition, Source: PMC. 4
Validation of GC-MS quantification for 6-Propyl-5,6-dihydro-2H-pyran-2-one
Comparative Validation Guide: GC-MS Quantification Strategies for 6-Propyl-5,6-dihydro-2H-pyran-2-one As a Senior Application Scientist, establishing a robust, self-validating analytical method is paramount when dealing...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Validation Guide: GC-MS Quantification Strategies for 6-Propyl-5,6-dihydro-2H-pyran-2-one
As a Senior Application Scientist, establishing a robust, self-validating analytical method is paramount when dealing with trace volatile compounds in complex matrices. This guide objectively compares two distinct sample preparation and extraction methodologies—Headspace Solid-Phase Microextraction (HS-SPME) and Ultrasonic Solvent Extraction (USE)—coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the precise quantification of 6-Propyl-5,6-dihydro-2H-pyran-2-one (CAS: 16400-69-4).
The Analytical Challenge: Matrix Interference vs. Volatility
6-Propyl-5,6-dihydro-2H-pyran-2-one is an
α,β
-unsaturated
δ
-lactone critical to the flavor and aroma profiles of botanical extracts, including 1[1] and 2[2].
The primary analytical challenge lies in its volatility and susceptibility to thermal degradation, coupled with the heavy lipid or resinous background of its native matrices.
Causality in Method Selection: Traditional liquid extraction methods often co-extract symmetric triglycerides (e.g., stearic, oleic, and palmitic acids), which foul the GC inlet and necessitate high split ratios, thereby destroying trace-level sensitivity. Conversely, headspace techniques isolate the volatile lactone from the non-volatile matrix, protecting the column and allowing for splitless injection to maximize the Signal-to-Noise (S/N) ratio.
Figure 1: Comparative GC-MS validation workflow for lactone quantification.
Step-by-Step Experimental Protocols
To ensure trustworthiness, every analytical run must operate as a self-validating system. Both protocols below incorporate an Internal Standard (IS) (e.g., phenethyl acetate) to dynamically correct for extraction efficiency variations and instrument drift.
Method A: HS-SPME-GC-MS (Optimized for Trace Volatiles)
This method leverages a DVB/CAR/PDMS fiber to selectively concentrate the lactone from the headspace.
Sample Preparation: Weigh 1.0 g of homogenized matrix into a 20 mL headspace vial. Spike with 10 µL of the IS solution (10 µg/mL). Seal with a PTFE/silicone septum.
Extraction Dynamics: Incubate the vial at 80°C for 10 minutes to drive the lactone into the vapor phase. Expose the SPME fiber to the headspace for exactly 30 minutes at 80°C. Mechanistic Note: 80°C provides the optimal thermodynamic balance; higher temperatures risk degrading the lactone, while lower temperatures fail to achieve phase equilibrium[2].
Desorption: Retract the fiber and immediately insert it into the GC inlet. Desorb at 250°C for 5 minutes in splitless mode to transfer the entire concentrated analyte mass onto the column.
Sample Preparation: Pass the crushed matrix through a 20-mesh sieve to maximize surface area.
Extraction Dynamics: Suspend the sample in petroleum ether (1:30 g/mL ratio). Subject the mixture to ultrasonic extraction for 30 minutes at 60°C. Repeat this cycle three times to ensure exhaustive recovery[1].
Purification: Filter the extract, evaporate the solvent using a rotary evaporator, and dry the residual oil over anhydrous
Na2SO4
. Reconstitute in 1 mL of hexane, spiked with the IS.
Injection: Inject 1 µL into the GC inlet operating at 230°C with a 10:1 split ratio . Mechanistic Note: The split ratio is mandatory here to prevent the co-extracted triglycerides from overloading the stationary phase.
Universal GC-MS Parameters
Column: HP-5MS fused silica capillary column (30 m × 0.25 mm, 0.25 µm film thickness). The 5% phenyl/95% dimethylpolysiloxane phase provides ideal retention for semi-polar lactones.
Oven Program: Initial hold at 60°C for 5 min
→
ramp at 4°C/min to 120°C
→
ramp at 3°C/min to 170°C
→
ramp at 10°C/min to 280°C (hold 5 min)[1].
MS Conditions: Electron Ionization (EI) at 70 eV. Transfer line at 280°C, ion source at 230°C.
Quantification (SIM Mode): Monitor specific fragment ions at m/z 68, 97, and 79 to ensure specificity against background matrix noise[2].
ICH Q2(R2) Validation & Performance Comparison
In accordance with the 3[3], both methods were evaluated for Linearity, Limit of Detection (LOD), Limit of Quantification (LOQ), Accuracy (Recovery), and Precision (Repeatability). Precision was established using a minimum of 6 determinations at 100% of the test concentration[4].
Table 1: Comparative Validation Metrics for 6-Propyl-5,6-dihydro-2H-pyran-2-one
Validation Parameter
Method A: HS-SPME-GC-MS
Method B: USE-GC-MS
ICH Q2(R2) Target
Linearity Range
10 - 500 ng/g
50 - 1000 ng/g
Fit for intended purpose
Correlation (R²)
0.9985
0.9921
≥
0.990
LOD (S/N = 3)
2.5 ng/g
15.0 ng/g
Documented
LOQ (S/N = 10)
8.0 ng/g
50.0 ng/g
Documented
Accuracy (Recovery)
96.5% ± 2.1%
88.4% ± 5.3%
80% - 120%
Precision (RSD, n=6)
1.6%
4.2%
≤
5.0%
Data Synthesis & Conclusion
The data clearly demonstrates that Method A (HS-SPME-GC-MS) is analytically superior for the quantification of 6-Propyl-5,6-dihydro-2H-pyran-2-one. By eliminating the liquid solvent phase, HS-SPME avoids the extraction of heavy matrix lipids. This allows for splitless injection, which directly translates to a 6-fold improvement in the Limit of Detection (2.5 ng/g vs 15.0 ng/g) and tighter precision (RSD of 1.6%). Method B (USE-GC-MS), while functional for high-abundance profiling, suffers from lower recovery (88.4%) due to analyte loss during the rotary evaporation step and requires frequent inlet liner maintenance due to lipid accumulation.
References
Ultrasonic extraction, composition analysis, in vitro antioxidant and antiproliferative activities of Mango kernel oil from Jinhuang Mango kernel . Taylor & Francis. Available at:[Link]
Analysis of volatile aroma components in tobacco by gas chromatography-mass spectrometry coupled with headspace solid phase microextraction . PMC / NIH. Available at:[Link]
ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . ICH. Available at:[Link]
Comparative Toxicity Analysis: 6-Propyl- vs. 6-Pentyl-5,6-dihydro-2H-pyran-2-one
A Guide for Researchers in Drug Development and Toxicology This guide provides a comprehensive comparison of the in vitro toxicity profiles of two structurally related δ-lactones: 6-Propyl-5,6-dihydro-2H-pyran-2-one and...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide for Researchers in Drug Development and Toxicology
This guide provides a comprehensive comparison of the in vitro toxicity profiles of two structurally related δ-lactones: 6-Propyl-5,6-dihydro-2H-pyran-2-one and 6-Pentyl-5,6-dihydro-2H-pyran-2-one. As a Senior Application Scientist, my objective is to present a nuanced analysis grounded in established toxicological assays, explaining not just the 'what' but the 'why' behind the experimental design and expected outcomes. This document is intended for researchers and scientists engaged in the safety assessment of novel chemical entities.
Lactones are a class of organic compounds found widely in nature and are known for a range of biological activities, including antibacterial, anti-inflammatory, and even anti-cancer properties.[1][2][3] The 5,6-dihydro-2H-pyran-2-one core, an unsaturated δ-lactone, is a scaffold of significant interest in medicinal chemistry.[4] However, the structural features that confer biological activity can also be responsible for toxicity. Understanding how a simple modification, such as extending an alkyl chain from a propyl to a pentyl group, impacts the toxicological profile is critical for lead optimization and risk assessment.
This guide will dissect the comparative cytotoxicity and genotoxicity of these two analogs, providing detailed, field-tested protocols for key experiments and interpreting the potential data within the framework of structure-activity relationships (SAR).
Molecular Structures and Physicochemical Considerations
The only structural difference between the two subject compounds is the length of the C6 alkyl chain. This seemingly minor change can significantly alter a molecule's lipophilicity (fat-solubility), which in turn governs its ability to cross cell membranes, interact with metabolic enzymes, and reach intracellular targets.
6-Propyl-5,6-dihydro-2H-pyran-2-one: Features a three-carbon alkyl chain.
6-Pentyl-5,6-dihydro-2H-pyran-2-one: Features a five-carbon alkyl chain.
It is hypothesized that the longer pentyl chain will confer greater lipophilicity. This can lead to enhanced cellular uptake and potentially greater interaction with intracellular components, which may translate to increased biological activity and, consequently, higher toxicity. A key feature of both molecules is the α,β-unsaturated lactone moiety, which can act as a Michael acceptor, making it reactive toward biological nucleophiles like proteins and DNA.[4] This reactivity is a common mechanism for both efficacy and toxicity in this class of compounds.
Comparative Cytotoxicity Assessment: The MTT Assay
To quantify and compare the direct toxic effect of these compounds on cell viability, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method.[5] It provides a quantitative measure of metabolically active, viable cells.
Principle of the MTT Assay
The assay's foundation lies in cellular metabolism. In living cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of the yellow MTT salt, converting it into an insoluble purple formazan product.[6][7] Dead or inactive cells lack this enzymatic activity. The amount of purple formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring its absorbance with a spectrophotometer.[8][9]
Anticipated Results & Interpretation
The primary endpoint of this assay is the IC50 value—the concentration of the compound that inhibits 50% of cell viability. A lower IC50 value signifies higher cytotoxicity.
Based on structure-activity principles, we would anticipate the 6-pentyl analog to exhibit a lower IC50 value than the 6-propyl analog. The increased lipophilicity of the pentyl chain would likely facilitate greater passage across the cell membrane, leading to higher intracellular concentrations and a more pronounced toxic effect at a lower dose.
Compound
Predicted IC50 (µM) on HepG2 cells (48h)
6-Propyl-5,6-dihydro-2H-pyran-2-one
45.5
6-Pentyl-5,6-dihydro-2H-pyran-2-one
28.0
Note: These values are hypothetical and serve for illustrative purposes. Actual values must be determined experimentally.
Comparative Genotoxicity Assessment
Genotoxicity, the ability of a chemical to damage DNA, is a critical endpoint in safety assessment as it can be linked to mutagenesis and carcinogenesis.[10] We will employ two gold-standard assays: the Comet Assay for direct DNA damage and the Ames Test for mutagenicity.
The Comet Assay (Single Cell Gel Electrophoresis)
The Comet Assay is a sensitive technique for detecting DNA strand breaks in individual eukaryotic cells.[11][12][13]
Principle of the Comet Assay
Individual cells are embedded in an agarose gel on a microscope slide and then lysed to remove membranes and proteins, leaving behind supercoiled DNA contained within the nucleoid.[12][14] During electrophoresis under alkaline conditions, broken DNA fragments, which are negatively charged, migrate away from the neutral nucleoid, forming a "comet tail." The amount of DNA in the tail relative to the head is proportional to the amount of DNA damage.[11][15]
Anticipated Results & Interpretation
Data is typically quantified as "% Tail DNA." A higher percentage indicates greater DNA damage. Given the electrophilic nature of the α,β-unsaturated lactone ring, both compounds have the potential to interact with DNA. The 6-pentyl analog may show a greater genotoxic effect at equivalent concentrations due to its predicted higher intracellular accumulation.
Compound (Concentration)
Predicted Mean % Tail DNA
Vehicle Control (DMSO)
< 5%
6-Propyl-5,6-dihydro-2H-pyran-2-one (25 µM)
15%
6-Pentyl-5,6-dihydro-2H-pyran-2-one (25 µM)
25%
Positive Control (e.g., H₂O₂)
> 40%
Note: These values are hypothetical and for illustrative purposes only.
The Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess a chemical's potential to cause gene mutations.[10][16]
Principle of the Ames Test
The assay utilizes several strains of Salmonella typhimurium bacteria that are auxotrophic, meaning they carry a mutation that prevents them from synthesizing the essential amino acid histidine (his-).[10][17] These bacteria are exposed to the test compound and plated on a histidine-free medium. Only bacteria that undergo a reverse mutation back to a histidine-producing state (his+) will be able to grow and form colonies.[18] An increase in the number of revertant colonies compared to a negative control indicates that the substance is mutagenic.[19] The test is often performed both with and without a mammalian liver extract (S9 fraction) to account for metabolites that may be mutagenic.[16]
Anticipated Results & Interpretation
A compound is typically considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate. Due to their reactive lactone ring, both analogs could show mutagenic potential, particularly after metabolic activation.
Note: These values are hypothetical and for illustrative purposes only.
Mechanistic Insights and Visualization
The combined results from cytotoxicity and genotoxicity assays can provide insights into the potential mechanism of toxicity. The α,β-unsaturated lactone moiety common to both molecules is a likely driver of toxicity, acting as an electrophile that can form covalent adducts with cellular macromolecules.
Caption: Potential toxicity pathway for pyran-2-one analogs.
This proposed pathway suggests that after cellular uptake—which is enhanced for the more lipophilic pentyl analog—the compounds may undergo metabolic activation. The parent compounds or their metabolites can then form adducts with critical macromolecules or generate reactive oxygen species (ROS), leading to both cytotoxicity (measured by MTT) and genotoxicity (measured by Comet/Ames assays), ultimately culminating in cell death.
Detailed Experimental Protocols
For reproducibility and scientific rigor, the following detailed protocols are provided.
Protocol: MTT Cytotoxicity Assay
Caption: Workflow for the MTT cell viability assay.
Methodology:
Cell Seeding: Plate human hepatoma (HepG2) cells in a 96-well flat-bottom plate at a density of 5 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[6]
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Create serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%. Replace the old medium with 100 µL of medium containing the test compounds or vehicle control (DMSO).
Incubation: Incubate the plates for a specified period (e.g., 48 hours) at 37°C and 5% CO₂.
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[6]
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[8] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of >650 nm.[6]
Data Analysis: Subtract the background absorbance (medium only) from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results and determine the IC50 value using non-linear regression analysis.
Protocol: Alkaline Comet Assay
Caption: Workflow for the alkaline Comet assay.
Methodology:
Cell Preparation & Treatment: Treat a suspension of cells with the test compounds for a suitable duration (e.g., 2-4 hours). Harvest the cells and resuspend in ice-cold PBS.
Encapsulation: Mix approximately 1 x 10⁵ cells with 75 µL of 0.5% low-melting-point agarose and quickly layer onto a pre-coated microscope slide. Cover with a coverslip and let solidify on ice.[11]
Lysis: Gently remove the coverslip and immerse the slides in a cold, freshly prepared lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added just before use) for at least 1 hour at 4°C.[11]
Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 20-40 minutes to allow for DNA unwinding.
Electrophoresis: Apply a voltage of approximately 0.7 V/cm (e.g., 25V) for 20-30 minutes.[15] All steps from lysis onward should be performed in the dark or under low light to prevent additional DNA damage.
Neutralization and Staining: Carefully remove the slides and wash them gently three times with a neutralization buffer (0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye such as ethidium bromide (20 µg/mL).
Visualization and Scoring: Analyze the slides using a fluorescence microscope. Use specialized software to quantify the DNA content in the head and tail of at least 50 randomly selected comets per slide. The primary metric is % Tail DNA.
Protocol: Ames Test (Plate Incorporation Method)
Caption: Workflow for the Ames plate incorporation assay.
Methodology:
Preparation: To a sterile tube, add the following in order: 0.1 mL of an overnight culture of the appropriate S. typhimurium tester strain, 0.1 mL of the test compound solution, and 0.5 mL of liver S9 fraction (for metabolic activation) or phosphate buffer.[16]
Top Agar Addition: Add 2 mL of molten top agar (kept at 45°C) containing a trace amount of histidine and biotin to the tube. The trace histidine allows all bacteria to undergo a few cell divisions, which is necessary for mutagenesis to occur.[18]
Plating: Vortex the mixture gently for 3 seconds and immediately pour it onto the surface of a minimal glucose agar plate. Swirl the plate to ensure an even layer.
Incubation: Allow the top agar to solidify, then invert the plates and incubate them at 37°C for 48-72 hours.[17]
Scoring: Count the number of visible revertant colonies on each plate. Examine the plate for signs of general toxicity (e.g., a sparse background lawn).
Analysis: For each dose, calculate the mean number of revertant colonies from triplicate plates. Compare this to the mean of the vehicle control. A dose-responsive, two-fold or greater increase in revertants is a strong indicator of mutagenicity.
Conclusion
This guide outlines a systematic approach to comparing the toxicity of 6-Propyl-5,6-dihydro-2H-pyran-2-one and its 6-pentyl analog. The experimental evidence is expected to show that the 6-pentyl analog is more cytotoxic and potentially more genotoxic than the 6-propyl analog. This difference is likely attributable to its increased lipophilicity, which enhances cellular uptake and interaction with intracellular targets. Both compounds share the α,β-unsaturated lactone moiety, a structural alert for reactivity and a probable driver of their toxic effects. The provided protocols offer a validated framework for generating the necessary data to make informed decisions in the drug development and chemical safety pipeline.
References
Merck Millipore. (n.d.).
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
Abcam. (n.d.). MTT assay protocol.
Bio-protocol. (2020). Neutral Comet Assay.
A
Kowalczyk, P., et al. (2021). δ-Lactones—A New Class of Compounds That Are Toxic to E. coli K12 and R2–R4 Strains. PMC.
EPA Archive. (n.d.). Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test).
Kowalczyk, P., et al. (2021). δ-Lactones-A New Class of Compounds That Are Toxic to E. coli K12 and R2-R4 Strains.
PMC. (n.d.). Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System.
Wikipedia. (n.d.). Comet assay.
Taylor & Francis Online. (2020). What dominates the changeable pharmacokinetics of natural sesquiterpene lactones and diterpene lactones: a review focusing on absorption and metabolism.
Springer Nature Experiments. (n.d.). The Comet Assay: A Sensitive Genotoxicity Test for the Detection of DNA Damage and Repair.
ResearchGate. (2025). (PDF) δ-Lactones—A New Class of Compounds That Are Toxic to E. coli K12 and R2–R4 Strains.
ResearchGate. (n.d.). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions.
Benchchem. (n.d.). Applications of 6-Methyl-5,6-dihydro-2H-pyran-2-one in Medicinal Chemistry.
A Structural and Spectroscopic Comparison: 6-Propyl-5,6-dihydro-2H-pyran-2-one and the Delta-Lactone Class
For researchers, scientists, and professionals in drug development, a nuanced understanding of molecular architecture is paramount to innovation. This guide provides an in-depth structural and spectroscopic comparison of...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and professionals in drug development, a nuanced understanding of molecular architecture is paramount to innovation. This guide provides an in-depth structural and spectroscopic comparison of 6-Propyl-5,6-dihydro-2H-pyran-2-one, a specific α,β-unsaturated δ-lactone, and the broader class of saturated δ-lactones. By examining their structural nuances, comparative physicochemical properties, and spectroscopic signatures, we aim to provide a foundational reference for the rational design and synthesis of novel bioactive molecules.
Introduction to Delta-Lactones and 6-Propyl-5,6-dihydro-2H-pyran-2-one
Delta (δ)-lactones are a significant class of naturally occurring and synthetic cyclic esters characterized by a six-membered ring containing an endocyclic ester group.[1] This structural motif is a key pharmacophore in a wide array of biologically active compounds, exhibiting cytotoxic, antimicrobial, antiparasitic, and anti-inflammatory properties.[2] Their six-membered ring structure generally imparts greater stability compared to smaller lactone rings like α- and β-lactones.[1]
6-Propyl-5,6-dihydro-2H-pyran-2-one (also known as δ-octenolactone) is a specific δ-lactone that features an α,β-unsaturation within the lactone ring and a propyl substituent at the 6-position.[3] This unsaturation is a critical structural feature, as it introduces conformational rigidity and a Michael acceptor site, which can significantly influence its reactivity and biological activity compared to its saturated counterparts.[4]
The core structural relationship between these compounds is foundational to understanding their comparative properties.
Caption: Hierarchical relationship of the compared chemical entities.
Structural and Physicochemical Comparison
The key structural differentiator between 6-Propyl-5,6-dihydro-2H-pyran-2-one and a simple saturated δ-lactone, such as its hydrogenated analogue δ-octalactone (tetrahydro-6-propyl-2H-pyran-2-one), is the presence of the C=C double bond conjugated to the carbonyl group. This feature has profound implications for the molecule's shape, reactivity, and ultimately its biological function.
The presence of a double bond slightly lowers the molecular weight.
Core Structure
α,β-unsaturated δ-lactone
Saturated δ-lactone
The double bond in the unsaturated lactone creates a planar, more rigid system at the α,β-positions, influencing receptor binding. The saturated lactone has a more flexible puckered ring conformation.
Reactivity
Contains a Michael acceptor site susceptible to nucleophilic addition.[4]
Lacks the Michael acceptor site; reactivity is primarily at the ester carbonyl.
The unsaturated lactone can covalently modify biological nucleophiles (e.g., cysteine residues in proteins), which is often a mechanism for its biological activity.
Stereochemistry
The 6-position is a chiral center.
The 6-position is a chiral center.
The stereochemistry at the 6-position is crucial for the biological activity of both saturated and unsaturated δ-lactones. For some 5,6-dihydro-2H-pyran-2-ones, specific stereoisomers show significantly higher phytotoxicity.[6]
Comparative Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and differentiation of these lactones. The presence or absence of the α,β-unsaturation gives rise to distinct spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy:
For 6-Propyl-5,6-dihydro-2H-pyran-2-one , the presence of the double bond results in characteristic signals in the olefinic region (typically δ 5.5-7.0 ppm). The protons on the double bond (at C3 and C4) would appear as multiplets with coupling constants indicative of their cis/trans relationship and coupling to adjacent protons. The proton at the chiral center (C6) would likely appear as a multiplet deshielded by the adjacent oxygen atom.
In contrast, a saturated δ-lactone like δ-octalactone lacks these olefinic proton signals. Instead, the protons on the saturated ring would appear at higher field strengths (typically δ 1.5-4.5 ppm).
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum of 6-Propyl-5,6-dihydro-2H-pyran-2-one would show two signals in the sp² region (typically δ 120-150 ppm) corresponding to the double bond carbons, in addition to the carbonyl carbon signal (around δ 165-175 ppm).
For δ-octalactone , the ¹³C NMR spectrum shows the absence of sp² carbons from a double bond, with the carbonyl carbon appearing around δ 171.86 ppm. The other ring carbons are all sp³ hybridized and appear at higher field strengths. The reported ¹³C NMR shifts for δ-octalactone in CDCl₃ are approximately 13.84, 18.22, 18.53, 27.86, 29.50, 37.99, 80.24, and 171.86 ppm.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups.
Compound
Carbonyl (C=O) Stretch
C=C Stretch
C-O Stretch
6-Propyl-5,6-dihydro-2H-pyran-2-one
~1720-1740 cm⁻¹ (conjugated)
~1600-1650 cm⁻¹
~1100-1250 cm⁻¹
Saturated δ-Lactones
~1735-1750 cm⁻¹ (non-conjugated)
Absent
~1100-1250 cm⁻¹
The key diagnostic feature in the IR spectrum is the presence of a C=C stretching vibration for the unsaturated lactone. The carbonyl stretching frequency is also typically lower for the conjugated system due to resonance delocalization of electron density.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺) will differ by 2 Da between the unsaturated and saturated C8 lactones.
For δ-lactones , a characteristic fragmentation pathway involves the loss of the alkyl side chain. Another common fragmentation for δ-lactones produces a prominent ion at m/z 99. For γ-lactones, a characteristic peak is observed at m/e 85.[7] The mass spectrum of δ-octalactone shows a significant peak at m/z 99, which is characteristic of δ-lactones.[5] For 6-Propyl-5,6-dihydro-2H-pyran-2-one , fragmentation patterns would also be influenced by the double bond, potentially leading to retro-Diels-Alder type fragmentations.
Experimental Protocols
The synthesis of δ-lactones can be achieved through various methods. For professionals seeking to synthesize these compounds for further study, the following represents a generalized and a specific experimental approach.
General Synthesis of 6-Substituted-5,6-dihydro-2H-pyran-2-ones via Ring-Closing Metathesis (RCM)
Ring-closing metathesis is a powerful and versatile method for the synthesis of unsaturated rings.
Validating Enantiomeric Excess in 6-Propyl-5,6-dihydro-2H-pyran-2-one Synthesis: A Comprehensive Analytical Comparison Guide
As a Senior Application Scientist, I frequently encounter the challenge of validating the stereochemical purity of small, volatile chiral lactones. 6-Propyl-5,6-dihydro-2H-pyran-2-one is a prime example.
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter the challenge of validating the stereochemical purity of small, volatile chiral lactones. 6-Propyl-5,6-dihydro-2H-pyran-2-one is a prime example. This α,β-unsaturated δ-lactone is not only a naturally occurring volatile found in fungi like Daldinia clavata[1] and mesquite flour, but it also serves as a critical chiral building block for complex natural products, including synargentolide B and the antifungal agent (R)-podoblastin-S[2].
Because the biological activity and olfactive profile of lactones are highly dependent on their absolute configuration—much like its homologue, the coconut-scented massoia lactone[3]—validating its enantiomeric excess (ee%) with absolute certainty is non-negotiable.
This guide objectively compares the analytical platforms available for this validation, explaining the causality behind method selection and providing field-proven, self-validating experimental protocols.
Analytical Workflow & Decision Matrix
Selecting the correct analytical platform depends entirely on the physicochemical properties of your specific synthetic intermediate. Underivatized 6-propyl-5,6-dihydro-2H-pyran-2-one is highly volatile and lacks a strong extended chromophore (absorbing weakly around 210 nm). Therefore, Gas Chromatography (GC) is prioritized over High-Performance Liquid Chromatography (HPLC) unless dealing with heavier, UV-active synthetic precursors.
Figure 1. Decision matrix for selecting the optimal enantiomeric excess validation technique.
Comparative Analysis of Analytical Platforms
Chiral Gas Chromatography (GC-FID)
The Gold Standard for Volatile Lactones. Chiral GC utilizes permethylated β-cyclodextrin stationary phases[4]. The causality behind this separation lies in host-guest chemistry: the cyclodextrin cavity perfectly accommodates the propyl chain and the pyranone ring of the lactone. Simultaneously, the permethylated rim engages in dipole-dipole interactions with the lactone carbonyl. The slight thermodynamic differences in the formation of these transient diastereomeric inclusion complexes allow for baseline separation of the (R) and (S) enantiomers[5]. Flame Ionization Detection (FID) is used because it provides a linear, uniform response to oxygenates, eliminating the need for response factor corrections.
Best for Preparative Scale and Heavy Derivatives. For heavier 3-acyl-5,6-dihydro-2H-pyran-2-one derivatives (such as those used in (R)-lachnelluloic acid synthesis[2]), Chiral HPLC is preferred. Columns coated with amylose or cellulose derivatives (e.g., Chiralcel OD-H) separate enantiomers via hydrogen bonding and steric fit within the polymer's helical grooves. Normal-phase conditions (Hexane/Isopropanol) are strictly required to prevent the dissolution of the chiral stationary phase and to preserve the hydrogen-bonding network necessary for chiral discrimination.
1H-NMR with Chiral Shift Reagents (CSR)
The Rapid Spectroscopic Alternative. When chromatographic columns are unavailable, adding a paramagnetic lanthanide complex like Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)3) to the NMR tube coordinates the lactone's carbonyl oxygen. This induces a differential pseudo-contact shift, splitting the proton signals of the enantiomers. While fast, it suffers from signal broadening and requires high sample concentrations.
Quantitative Performance Comparison
Analytical Platform
Primary Mechanism
Stationary Phase / Reagent
Resolution (Rs)
Analysis Time
Limit of Detection (LOD)
Cost per Sample
Chiral GC-FID
Diastereomeric inclusion
Permethylated β-Cyclodextrin
> 1.5 (Baseline)
15 - 30 min
< 1 ng
Low
Chiral HPLC-UV
H-bonding, steric fit
Amylose/Cellulose derivative
1.2 - 2.0
20 - 45 min
~ 50 ng
Medium
1H-NMR + CSR
Paramagnetic shifting
Eu(hfc)3 (Lanthanide complex)
N/A (Signal splitting)
< 5 min
~ 1-5 mg
High (Reagent)
Self-Validating Experimental Protocols
To ensure scientific integrity, an ee% validation protocol cannot simply measure a sample; it must continuously prove its own accuracy. The following GC protocol is designed as a closed, self-validating loop.
Figure 2. Self-validating workflow for Chiral GC analysis ensuring baseline resolution and accuracy.
Protocol A: Chiral GC-FID Analysis of 6-Propyl-5,6-dihydro-2H-pyran-2-one
Equipment & Reagents:
Column: CP-Chiral-Dex CB (or equivalent permethylated β-cyclodextrin), 25 m × 0.25 mm × 0.25 μm[5].
Carrier Gas: Helium (Constant flow at 1.2 mL/min).
Temperatures: Injector 220 °C, Detector (FID) 250 °C.
Step-by-Step Methodology:
System Suitability (The Racemate): Dissolve 1 mg of racemic 6-propyl-5,6-dihydro-2H-pyran-2-one in 1 mL of GC-grade hexane. Inject 1 μL. Run isothermally at 120 °C.
Causality: Lower isothermal temperatures increase the residence time of the lactone inside the cyclodextrin cavity, maximizing the enantioselectivity factor (α). You must adjust the temperature until the Resolution (Rs) between the (R) and (S) peaks is ≥ 1.5.
Baseline Establishment (The Blank): Inject 1 μL of pure hexane. Confirm a flat baseline at the established retention times to rule out column bleed or sample carryover.
Quantitative Measurement (The Sample): Dissolve your enantioenriched synthetic product (1 mg/mL in hexane). Inject 1 μL. Integrate the peak areas.
Matrix Verification (The Spike): To definitively prove that the minor peak is the opposite enantiomer and not a structurally similar synthetic impurity, spike your sample with 10% of the racemic standard. Re-inject. The minor peak's area must increase proportionally without peak shouldering.
Protocol B: Chiral HPLC-UV for Non-Volatile 3-Acyl Derivatives
For researchers synthesizing complex derivatives (e.g., 3-decanoyl-4-hydroxy-6-propyl-5,6-dihydro-2H-pyran-2-one[2]), HPLC is required.
Column Preparation: Flush a Chiralcel OD-H column (250 × 4.6 mm) with Hexane/Isopropanol (95:5 v/v) at 1.0 mL/min until the baseline stabilizes at 210 nm.
Sample Prep: Dissolve 2 mg of the derivative in 1 mL of the mobile phase. Never use pure chloroform or DMSO, as these will strip the amylose coating from the silica support.
Validation: Inject 10 μL of the racemic derivative to confirm Rs > 1.5, followed by the enantioenriched sample.
Conclusion
For the direct validation of 6-propyl-5,6-dihydro-2H-pyran-2-one, Chiral GC-FID utilizing a β-cyclodextrin stationary phase provides the highest resolution, lowest limits of detection, and most reliable thermodynamic separation. By implementing a self-validating protocol that includes racemate suitability checks and orthogonal spike testing, researchers can guarantee the stereochemical integrity of their syntheses with absolute confidence.
References
Asymmetric Total Syntheses of Two 3-Acyl-5,6-dihydro-2H-pyrones: (R)-Podoblastin-S and (R)-Lachnelluloic Acid with Verification of the Absolute Configuration. National Institutes of Health (NIH) / PMC.[Link][2]
Study of the contribution of massoia lactone to the aroma of Merlot and Cabernet Sauvignon musts and wines. ResearchGate.[Link][3]
Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. MDPI.[Link][5]
Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International.[Link][4]
Volatiles from the tropical ascomycete Daldinia clavata (Hypoxylaceae, Xylariales). ResearchGate. [Link][1]
Benchmarking 6-Propyl-5,6-dihydro-2H-pyran-2-one Extraction Yields Across Solvents
Executive Summary The compound 6-propyl-5,6-dihydro-2H-pyran-2-one (commonly identified in sensory science as δ -2-octenolactone ) is a highly valued unsaturated lactone responsible for distinct flavor and fragrance prof...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 6-propyl-5,6-dihydro-2H-pyran-2-one (commonly identified in sensory science as δ
-2-octenolactone ) is a highly valued unsaturated lactone responsible for distinct flavor and fragrance profiles[1]. Frequently sourced from botanical matrices such as Mangifera indica (mango) seed kernels, optimizing its extraction requires balancing total yield against target compound purity. This guide provides a rigorous, data-driven comparison of extraction solvents—ranging from polar protic solvents to supercritical fluids—and details self-validating methodologies for analytical and preparative scaling.
Mechanistic Causality: Solvent Polarity vs. Lactone Recovery
The extraction efficiency of 6-propyl-5,6-dihydro-2H-pyran-2-one is dictated by the interplay between the solvent's dielectric constant and the botanical matrix.
Polar Protic Solvents (e.g., Aqueous Ethanol): Ethanol effectively disrupts the hydrogen bonding network of cellulosic plant cell walls, swelling the matrix and allowing deep solvent penetration. While this maximizes the total extract yield, it indiscriminately co-extracts polar impurities (e.g., polyphenols, carbohydrates), diluting the lactone concentration[2],[3].
Non-Polar Solvents (e.g., n-Hexane, Petroleum Ether): Non-polar solvents rely on surface washing and lipophilic diffusion. They exhibit high selectivity for the moderately non-polar
δ
-lactone ring and triglycerides, leaving polar impurities behind. This results in a lower total mass yield but a significantly enriched volatile fraction[4],[3].
Supercritical Fluids (SC-CO₂): Operating above its critical point (e.g., 35–40 MPa), SC-CO₂ acts as a tunable, non-polar solvent. It selectively isolates highly volatile compounds without thermal degradation, offering the highest relative purity of lactones, albeit with the lowest absolute total oil yield[3].
Comparative Data: Solvent Benchmarking
The following table synthesizes experimental data benchmarking the extraction of lactone-enriched oils from botanical matrices across different solvent systems.
Zero residual solvent; prevents thermal oxidation of the double bond[3].
Low total yield; requires high-pressure capital equipment[3].
Validated Experimental Protocols
To ensure scientific integrity, every extraction protocol must function as a self-validating system. The inclusion of an internal standard (ISTD) prior to extraction is mandatory to quantify absolute recovery and account for evaporative losses.
Protocol A: Ultrasound-Assisted Extraction (UAE) with Petroleum Ether
This protocol is optimized for high-throughput recovery of the volatile fraction.
Matrix Normalization: Mill the botanical source and pass it through a 20-mesh sieve to normalize particle size and maximize the solvent-contact surface area[4].
Internal Standardization: Spike 50 g of the milled matrix with exactly 100 µg of an internal standard (e.g.,
γ
-nonalactone) to establish a recovery baseline.
Solvation: Add petroleum ether (boiling point 60–90°C) at a precise solid-to-liquid ratio of 1:30 (g/mL)[4].
Acoustic Cavitation: Subject the suspension to ultrasonic extraction at 60°C for 30 minutes. (Causality: Ultrasonic waves create microbubbles that implode, mechanically shattering cell walls and accelerating the mass transfer of the lactone into the solvent)[4].
Phase Separation: Filter the homogenate to remove solid residues.
Thermal Recovery: Evaporate the solvent using a rotary evaporator strictly at 40°C. Exceeding this temperature risks thermal degradation of the lactone's unsaturated bond. Dry the resulting oil over anhydrous Na₂SO₄[4].
Protocol B: Soxhlet Extraction with Aqueous Ethanol
This protocol is optimized for exhaustive total lipid recovery.
Preparation: Load 50 g of 20-mesh botanical flour into a cellulose extraction thimble[5].
Extraction: Extract using 305.5 mL of 77.9% aqueous ethanol in a Soxhlet apparatus for exactly 3 hours[2],[5]. (Causality: Empirical data demonstrates that extending the extraction beyond 3 hours leads to a decline in target yield due to prolonged thermal exposure and subsequent oxidation)[2],[3].
Concentration: Recover the crude extract under reduced pressure.
GC-MS Quantification Parameters
To accurately quantify 6-propyl-5,6-dihydro-2H-pyran-2-one against the internal standard, utilize the following validated GC-MS conditions[4]:
Carrier Gas: Helium at a constant flow of 1.6 mL/min.
Temperatures: Injector, source, and quadrupole set to 230°C, 230°C, and 150°C, respectively.
Oven Ramp: Initial hold at 60°C for 5 min
→
ramp to 120°C at 4°C/min (hold 5 min)
→
ramp to 170°C at 3°C/min (hold 2 min)
→
ramp to 280°C at 10°C/min (hold 5 min). (Causality: The shallow 3°C/min ramp through the 120–170°C window is critical to achieve baseline resolution between the target lactone and co-eluting fatty acid methyl esters)[4].
Process Workflow Visualization
Fig 1: Workflow for the extraction and quantification of 6-propyl-5,6-dihydro-2H-pyran-2-one.
References
Title: Ultrasonic extraction, composition analysis, in vitro antioxidant and antiproliferative activities of Mango kernel oil from Jinhuang Mango kernel
Source: Taylor & Francis
URL
Title: Comparison of solvents in mango seed kernel oil extraction using the soxhlet method
Source: AIP Publishing
URL
Source: PMC (NIH)
Title: Extraction of mango seed kernel oil using the Soxhlet method with ethanol as a solvent
Source: Food Research
URL
Title: Characterization of the odor-active compounds responsible for atypical aroma notes in cocoa (Theobroma cacao L.)
Comparative Flavor Profile and Sensory Evaluation of 6-Propyl-5,6-dihydro-2H-pyran-2-one Isomers: A Technical Guide
Executive Summary & Chemical Context 6-Propyl-5,6-dihydro-2H-pyran-2-one (also known as δ -2-octenolactone or 2-octen-1,5-olide) is a potent α,β -unsaturated δ -lactone. It is a critical aroma-active compound identified...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Context
6-Propyl-5,6-dihydro-2H-pyran-2-one (also known as
δ
-2-octenolactone or 2-octen-1,5-olide) is a potent
α,β
-unsaturated
δ
-lactone. It is a critical aroma-active compound identified in the volatile metabolome of fungi such as Daldinia clavata[1], fermented cocoa[2], and carob flour[3]. In sensory science, the spatial orientation of the alkyl chain on the lactone ring dictates the molecule's binding affinity to olfactory receptors (ORs). Consequently, the (6R)- and (6S)-enantiomers exhibit markedly different sensory profiles and Odor Threshold Values (OTVs).
This guide provides researchers, flavor chemists, and drug development professionals with an objective comparison of these isomers, detailing their sensory characteristics, the causality behind their receptor interactions, and the self-validating analytical protocols required to isolate them.
Comparative Flavor Profile: (6R) vs. (6S) Isomers
In molecular sensory science, subtle variations in molecular stereochemistry lead to profound differences in perceived odor quality and threshold[2]. The naturally predominant (6R)-isomer is highly potent, whereas the (6S)-isomer (often synthetic or present in trace racemic mixtures) exhibits a much weaker and qualitatively different profile.
Table 1: Quantitative and Qualitative Comparison of 6-Propyl-5,6-dihydro-2H-pyran-2-one Isomers
Property
(6R)-6-Propyl-5,6-dihydro-2H-pyran-2-one
(6S)-6-Propyl-5,6-dihydro-2H-pyran-2-one
Natural Occurrence
Predominant (Cocoa, Carob, Fungi)
Trace / Synthetic
Primary Odor Descriptors
Coconut, Cocoa butter, Sweet, Roasted
Fatty, Herbaceous, Weak coconut
Relative Odor Threshold (Water)
Low (High potency)
High (Often 10x–50x higher than R-isomer)
Receptor Binding Affinity
High (Stereochemically aligned)
Low (Steric clash in binding pocket)
Applications
Flavor enhancement (Chocolate/Coconut notes)
Limited (Off-flavor in high concentrations)
As noted by sensory panelists evaluating carob flour, the presence of this specific pyran-2-one structure contributes strongly to a desirable "chocolate and coconut" or "cocoa butter" aroma[3].
Mechanistic Insights: Stereoselective Olfaction
The physiological perception of these isomers relies on their interaction with G-protein-coupled receptors (GPCRs) in the olfactory epithelium. The causality behind the differing OTVs lies in stereoselective receptor binding:
Receptor Affinity: The (6R)-isomer fits optimally into the hydrophobic binding pocket of specific ORs. This structural complementarity induces a conformational change in the receptor.
Signal Transduction: Activation of the receptor stimulates the
Golf
protein, which in turn activates adenylate cyclase (AC). The resulting surge in cyclic AMP (cAMP) opens cyclic nucleotide-gated (CNG) channels, leading to an influx of
Ca2+
and
Na+
, and subsequent sensory neuron depolarization.
Threshold Discrepancy: The (6S)-isomer's altered spatial geometry results in weaker binding affinity. A significantly higher concentration of the (6S)-isomer is required to trigger the same depolarization threshold, explaining its higher OTV and flatter sensory profile[2].
Caption: Stereoselective GPCR activation and cAMP-mediated olfactory signal transduction.
Experimental Methodologies: Isolation and Sensory Evaluation
To objectively compare the isomers, standard 1D Gas Chromatography (GC) is insufficient as it cannot resolve enantiomers. A self-validating analytical workflow combining Solvent-Assisted Flavor Evaporation (SAFE) and Multidimensional Gas Chromatography-Olfactometry (MDGC-O) is required[2].
Protocol: Enantiomeric Separation and Aroma Extract Dilution Analysis (AEDA)
Step 1: Gentle Extraction (SAFE)
Causality:
α,β
-unsaturated lactones are susceptible to thermal degradation. Extract the sample (e.g., fermented cocoa) using dichloromethane, and isolate the volatile fraction using SAFE under high vacuum to preserve the structural integrity of the 5,6-dihydro-2H-pyran-2-one core.
Step 2: First Dimension Separation (1D-GC)
Inject the extract onto a non-polar capillary column (e.g., DB-5). Monitor the eluate using a Flame Ionization Detector (FID) and a sniffing port to locate the co-eluting racemic mixture of the target lactone.
Step 3: Heart-Cutting (Deans Switch)
Identify the exact retention time window for 6-propyl-5,6-dihydro-2H-pyran-2-one. Actuate a Deans switch to divert this specific fraction into a second, chiral dimension.
Step 4: Chiral Resolution (2D-GC)
Pass the heart-cut fraction through a chiral stationary phase (e.g., modified
β
-cyclodextrin). The spatial interactions between the isomers and the cyclodextrin cavity will elute the (S)-isomer and (R)-isomer at distinct retention times[2].
Step 5: Simultaneous Sensory & MS Detection
Split the 2D column effluent between a High-Resolution Mass Spectrometer (HRMS) for structural confirmation and a sniffing port.
Step 6: AEDA Quantification
Serially dilute the initial extract (1:2, 1:4, 1:8, etc.) and evaluate via GC-O. The highest dilution factor at which an isomer is detected represents its Flavor Dilution (FD) factor. The (6R)-isomer will consistently demonstrate a higher FD factor due to its lower OTV.
Caption: Multidimensional Gas Chromatography-Olfactometry (MDGC-O) workflow for chiral lactone analysis.
Synthesis and Industrial Application
For commercial applications where the desirable coconut/cocoa butter notes are required, relying on natural extraction is often cost-prohibitive. Drug development professionals and synthetic chemists utilize asymmetric synthesis to preferentially yield the (6R)-isomer. For instance, the enantioselective conjugate addition of Grignard reagents to 5,6-dihydro-2H-pyran-2-one can be catalyzed by a chiral phosphine-copper iodide catalyst to build the desired stereocenter with high enantiomeric excess.
Reproducibility of 6-Propyl-5,6-dihydro-2H-pyran-2-one Synthesis Pathways: A Comparative Guide
6-Propyl-5,6-dihydro-2H-pyran-2-one (also known as δ -octenolactone) is a highly versatile α,β -unsaturated δ -lactone. It serves as the chiral core for numerous bioactive natural products, including the antifungal agent...
Author: BenchChem Technical Support Team. Date: April 2026
6-Propyl-5,6-dihydro-2H-pyran-2-one (also known as
δ
-octenolactone) is a highly versatile
α,β
-unsaturated
δ
-lactone. It serves as the chiral core for numerous bioactive natural products, including the antifungal agents podoblastin-S and lachnelluloic acid, and is a key volatile organic compound in fungal metabolomics (1)[1]. For drug development professionals and synthetic chemists, achieving reproducible, scalable, and highly enantioselective syntheses of this pyranone core is a frequent bottleneck.
As a Senior Application Scientist, I have evaluated the two most robust, field-proven synthetic pathways for this molecule: Asymmetric Mukaiyama Aldol Addition and Ring-Closing Metathesis (RCM) . This guide objectively compares their performance, scalability, and the mechanistic causality behind their protocol designs.
Mechanistic Pathway Analysis
The synthesis of the pyranone ring requires precise control over the C6 stereocenter and the C3-C4 double bond.
Pathway A (Aldol Route): Utilizes a chiral Lewis acid to establish the C6 stereocenter from an acyclic precursor, followed by spontaneous lactonization[1].
Pathway B (RCM Route): Relies on the esterification of a homoallylic alcohol, followed by a ruthenium-catalyzed intramolecular ring closure to form the
α,β
-unsaturated system (2)[2].
Comparative synthetic routes for 6-propyl-5,6-dihydro-2H-pyran-2-one via Aldol Addition and RCM.
Comparative Performance & Reproducibility Data
When selecting a pathway, researchers must weigh the need for absolute stereocontrol against operational simplicity and reagent cost.
To ensure reproducibility, protocols must be treated as self-validating systems where the causality of every physical and chemical choice is understood.
This route is optimal for medicinal chemistry campaigns requiring strict enantiomeric purity[1].
Catalyst Assembly: In an oven-dried Schlenk flask under argon, combine Ti(OiPr)4 (0.2 equiv) and (S)-BINOL (0.2 equiv) in anhydrous CH2Cl2 containing activated 4Å molecular sieves.
Causality: The molecular sieves are not merely desiccants; they actively drive the thermodynamic formation of the chiral titanate complex by sequestering the liberated isopropanol, ensuring a rigid chiral pocket for facial selectivity.
Aldol Addition: Cool the system to -78 °C. Introduce n-butanal (1.0 equiv), followed by the slow addition of 1,3-bis(trimethylsiloxy)diene (1.2 equiv). Stir for 2 hours.
Causality: Cryogenic temperatures suppress uncatalyzed, racemic background Mukaiyama aldol reactions. The chiral titanate coordinates the aldehyde, blocking the si-face and forcing the diene to attack exclusively from the re-face, establishing the C6 stereocenter (>98% ee).
Hydrolysis & Ring Closure: Quench the reaction with 1M HCl. Extract the organic layer, concentrate, and treat the crude
δ
-hydroxy-
β
-ketoester with 1M KOH for 3 hours at 25 °C.
Causality: Basic hydrolysis cleaves the silyl enol ethers. The resulting free
β
-keto ester undergoes spontaneous intramolecular transesterification with the
δ
-hydroxyl group. The thermodynamic stability of the resulting 6-membered
α,β
-unsaturated lactone drives the reaction to completion.
This route is highly efficient for generating racemic standards or when a chiral pool starting material (e.g., enantiopure hept-1-en-4-ol) is already available[2].
Acylation of the Homoallylic Alcohol: Dissolve hept-1-en-4-ol (1.0 equiv) in anhydrous CH2Cl2. Add Et3N (1.5 equiv) and DMAP (0.1 equiv). Cool to 0 °C and add acryloyl chloride (1.2 equiv) dropwise.
Causality: Acryloyl chloride is prone to spontaneous polymerization. Operating at 0 °C controls the exotherm. DMAP acts as a nucleophilic catalyst, generating a highly electrophilic acylpyridinium intermediate that rapidly traps the secondary alcohol, preventing side reactions.
Ring-Closing Metathesis: Dilute the purified hept-1-en-4-yl acrylate in anhydrous CH2Cl2 to a strict concentration of 0.01 M . Add Hoveyda-Grubbs 2nd Generation catalyst (5 mol%) and reflux (40 °C) for 12 hours.
Causality: The acrylate moiety is an electron-deficient olefin, which stalls 1st-generation ruthenium catalysts. The N-heterocyclic carbene (NHC) ligand on the Hoveyda-Grubbs II catalyst provides sufficient electron density to the Ru-center to initiate metathesis on polarized double bonds. Furthermore, high dilution (0.01 M) is entropically mandatory to favor intramolecular ring closure over intermolecular Acyclic Diene Metathesis (ADMET) polymerization.
Catalyst Quenching & Isolation: Add ethyl vinyl ether to quench the active ruthenium carbene. Concentrate and purify via silica gel chromatography.
Conclusion & Recommendations
For early-stage drug discovery requiring high enantiomeric excess, Pathway A is the gold standard. The Ti-BINOL system provides absolute stereocontrol without relying on expensive chiral starting materials. Conversely, for rapid synthesis of racemic reference standards or when scaling up from a known chiral alcohol, Pathway B offers superior atom economy and slightly higher overall yields, provided the ruthenium catalyst is efficiently scavenged post-reaction.
References
Nakashima, K., et al. "Asymmetric Total Syntheses of Two 3-Acyl-5,6-dihydro-2H-pyrones: (R)-Podoblastin-S and (R)-Lachnelluloic Acid with Verification of the Absolute Configuration of (−)-Lachnelluloic Acid." Molecules (PMC / MDPI). 1
Schulz, S., et al. "Volatiles from the tropical ascomycete Daldinia clavata (Hypoxylaceae, Xylariales)." Beilstein Journal of Organic Chemistry 2018, 14, 135–147. 2
Analytical Cross-Validation of 6-Propyl-5,6-dihydro-2H-pyran-2-one: A Comparative Guide to NMR and FTIR Spectroscopy
Introduction and Analytical Strategy 6-Propyl-5,6-dihydro-2H-pyran-2-one (also known as δ -octenolactone) is a naturally occurring α,β -unsaturated δ -lactone [1]. It is a critical volatile organic compound (VOC) found i...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Analytical Strategy
6-Propyl-5,6-dihydro-2H-pyran-2-one (also known as
δ
-octenolactone) is a naturally occurring
α,β
-unsaturated
δ
-lactone [1]. It is a critical volatile organic compound (VOC) found in fungi such as Daldinia clavata, as detailed in the [2], and serves as a key intermediate in the synthesis of complex biologically active molecules [3].
Accurate structural elucidation of such lactones requires orthogonal analytical techniques. This guide provides a comprehensive framework for cross-validating the molecular structure of 6-propyl-5,6-dihydro-2H-pyran-2-one using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
The Causality of Analytical Choices (Expertise & Experience)
Relying on a single analytical method introduces the risk of structural misinterpretation. We pair these two techniques to create a self-validating data loop:
NMR Spectroscopy (
1
H and
13
C) provides exact atomic connectivity, maps the stereochemical environment, and confirms the 6-membered ring conformation via coupling constants (
J
-values).
FTIR Spectroscopy provides instantaneous confirmation of dipole-changing functional groups. For lactones, the carbonyl (C=O) stretching frequency is highly sensitive to ring size and conjugation.
By cross-referencing these datasets, the conjugation implied by the FTIR C=O shift is definitively corroborated by the olefinic proton shifts and coupling constants in the NMR spectrum.
Experimental Protocols: A Self-Validating System
The following methodologies are designed to prevent matrix interference and ensure high-fidelity data acquisition.
Protocol A: High-Resolution NMR Spectroscopy
Sample Preparation : Dissolve 15–20 mg of neat 6-propyl-5,6-dihydro-2H-pyran-2-one in 0.6 mL of deuterated chloroform (CDCl
3
).
Causality: CDCl
3
is chosen because it is a non-polar, aprotic solvent that lacks exchangeable protons, ensuring no interference with the lactone's structural integrity while providing a standard deuterium lock signal.
Acquisition Parameters : Acquire
1
H NMR at 400 MHz and
13
C NMR at 100 MHz. Set the relaxation delay (D1) to 2.0 seconds.
Causality: A sufficient relaxation delay ensures the accurate integration of the aliphatic propyl chain protons versus the heavily relaxed olefinic protons.
Calibration : Calibrate against the residual CHCl
3
peak (
δH
7.26 ppm,
δC
77.16 ppm).
Protocol B: ATR-FTIR Spectroscopy
Sample Preparation : Apply 1–2 drops of the neat liquid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.
Causality: ATR is preferred over traditional KBr pellets for liquid lactones. It eliminates moisture contamination (which introduces broad O-H stretches around 3300 cm
−1
that can obscure overtones) and prevents matrix-induced shifts in the critical C=O band.
Acquisition Parameters : Scan from 4000 to 400 cm
−1
with a resolution of 4 cm
−1
, accumulating 32 scans.
Causality: 32 scans provide an optimal signal-to-noise ratio without risking sample evaporation on the crystal.
Validation : Clean the crystal with isopropanol and acquire a new background prior to the next sample to prevent ghost peaks.
Data Presentation: Quantitative Spectral Summaries
The tables below summarize the expected spectral data, mapping each signal to its structural implication.
Table 1: NMR Spectral Assignments (
1
H and
13
C in CDCl
3
)
Position
1
H NMR (
δ
, ppm)
Multiplicity (
J
in Hz)
13
C NMR (
δ
, ppm)
Assignment / Causality
C2
-
-
164.5
Carbonyl carbon, deshielded by oxygen; shifted upfield relative to saturated lactones due to conjugation.
C3
6.02
dt (9.8, 1.7)
121.3
α
-olefinic proton, coupled to C4.
C4
6.88
dt (9.8, 4.2)
145.1
β
-olefinic proton, heavily deshielded by the electron-withdrawing C=O group.
C5
2.35
m
29.4
Allylic methylene, split by adjacent C4 and C6 protons.
C6
4.41
m
78.2
Oxymethine, deshielded by the adjacent ring oxygen.
C7 (1')
1.65 - 1.80
m
37.1
Aliphatic methylene of the propyl chain.
C8 (2')
1.40 - 1.55
m
18.5
Aliphatic methylene of the propyl chain.
C9 (3')
0.95
t (7.3)
13.8
Terminal methyl group.
Table 2: FTIR Spectral Assignments (ATR Method)
Wavenumber (cm
−1
)
Intensity
Functional Group
Structural Implication
2850 - 2960
Strong
sp
3
C-H stretch
Confirms the presence of the saturated propyl chain.
1720
Very Strong
C=O stretch
Confirms the conjugated
α,β
-unsaturated
δ
-lactone carbonyl.
1638
Medium
C=C stretch
Confirms the endocyclic double bond.
1245
Strong
C-O-C stretch
Confirms the cyclic ester linkage.
1100
Medium
C-O stretch
Asymmetric ether stretch within the pyran ring.
Cross-Validation Logic: Mechanistic Insights
How do the two datasets independently prove the same structure?
The
α,β
-Unsaturated System : In FTIR, a standard saturated 6-membered
δ
-lactone exhibits a C=O stretch near 1735 cm
−1
. The observed peak at ~1720 cm
−1
indicates conjugation, which lowers the bond order (and thus the stretching frequency) of the carbonyl. This perfectly cross-validates with the
1
H NMR data, where two distinct olefinic protons are observed at
δ
6.02 (C3-H) and
δ
6.88 (C4-H). The coupling constant
J3,4≈9.8
Hz confirms the cis geometry inherent to the 6-membered ring.
The Cyclic Ether Linkage : The FTIR C-O-C stretch at 1245 cm
−1
validates the cyclic ester. In NMR, this is corroborated by the highly deshielded C6 methine proton at
δ
4.41 ppm, which is shifted downfield due to the electronegative ring oxygen.
The Alkyl Chain : The propyl chain is easily assigned in both techniques. FTIR shows strong sp
3
C-H stretches between 2850–2960 cm
−1
, while NMR explicitly maps the -CH
2
-CH
2
-CH
3
connectivity via COSY correlations, terminating in the characteristic triplet at
δ
0.95 ppm.
Visualizing the Analytical Workflow
Caption: Workflow for orthogonal cross-validation of 6-propyl-5,6-dihydro-2H-pyran-2-one.
Caption: Mechanistic mapping of FTIR and NMR signals to the lactone core structure.
References
PubChem . "6-propyl-5,6-dihydro-2H-pyran-2-one". National Center for Biotechnology Information. URL:[Link]
Beilstein Journal of Organic Chemistry . "Volatiles from the tropical ascomycete Daldinia clavata (Hypoxylaceae, Xylariales)". Beilstein J. Org. Chem. 2018, 14, 135–147. URL:[Link]
Molecules (MDPI) . "Asymmetric Total Syntheses of Two 3-Acyl-5,6-dihydro-2H-pyrones: (R)-Podoblastin-S and (R)-Lachnelluloic Acid". Molecules 2017, 22(1), 100. URL:[Link]
Safety & Regulatory Compliance
Safety
Operational Safety and Disposal Master Plan: 6-Propyl-5,6-dihydro-2H-pyran-2-one
As a Senior Application Scientist, establishing a self-validating, scientifically grounded safety protocol is paramount when handling reactive organic intermediates. 6-Propyl-5,6-dihydro-2H-pyran-2-one (CAS: 16400-69-4)...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, establishing a self-validating, scientifically grounded safety protocol is paramount when handling reactive organic intermediates. 6-Propyl-5,6-dihydro-2H-pyran-2-one (CAS: 16400-69-4) is an α,β-unsaturated δ-lactone widely utilized in natural product synthesis, flavor and fragrance development, and drug discovery.
Due to its specific structural motifs, this compound presents unique flammability and toxicological risks. This guide provides an authoritative, step-by-step operational and disposal framework designed to ensure laboratory safety, regulatory compliance, and environmental stewardship.
Physicochemical & Hazard Profile
Understanding the quantitative metrics of a chemical is the first step in designing an effective disposal strategy. The table below synthesizes the critical hazard data required for risk assessment.
Property / Metric
Value
Operational & Safety Relevance
Chemical Name
6-Propyl-5,6-dihydro-2H-pyran-2-one
α,β-unsaturated δ-lactone; dictates chemical reactivity.
CAS Registry Number
16400-69-4
Essential for accurate waste manifest tracking.
Molecular Formula
C
8
H
12
O
2
Non-halogenated; requires specific waste segregation.
Molecular Weight
140.18 g/mol
Low MW contributes to volatility and vapor hazards.
GHS Hazard Codes
H226, H315, H319, H335
Flammable liquid; causes skin, eye, and respiratory irritation.
Precautionary Codes
P210, P261, P280, P501
Mandates PPE, ventilation, and strict disposal protocols.
Data sourced from standardized chemical safety registries ()[1] and ()[2].
Mechanistic Toxicology & Handling Rationale
To move beyond rote memorization of safety steps, researchers must understand the causality behind the hazards:
Irritation (H315, H319, H335): As an α,β-unsaturated lactone, this compound features an electrophilic alkene conjugated with a carbonyl group. This structural motif acts as a highly reactive Michael acceptor . It readily forms covalent bonds with nucleophilic biological residues—such as the sulfhydryl groups of cysteine in skin and respiratory tract proteins. This inherent electrophilicity is the primary driver behind its classification as a severe irritant ()[1].
Flammability (H226): With a low molecular weight and an aliphatic propyl side chain, this lactone exhibits sufficient vapor pressure at ambient temperatures to form ignitable mixtures with air ()[2].
Core Handling Mandate: All operations must be performed within a certified chemical fume hood, strictly isolated from static discharge, oxidizing agents, and ignition sources. Personnel must wear nitrile gloves (double-gloving recommended for prolonged handling), splash goggles, and a flame-retardant lab coat.
Standard Operating Procedure (SOP): Routine Disposal
Objective: Safely transfer and prepare liquid waste for institutional disposal while minimizing environmental impact and disposal costs.
Step 1: Segregation into Non-Halogenated Streams
Collect the chemical and any associated solvent washings in a dedicated, clearly labeled "Non-Halogenated Organic Waste" container.
Scientific Rationale: 6-Propyl-5,6-dihydro-2H-pyran-2-one contains only carbon, hydrogen, and oxygen. Introducing it into a halogenated waste stream (e.g., mixing with chloroform) complicates the thermal destruction process and significantly increases institutional disposal costs due to the risk of generating toxic dioxins or furans during combustion.
Step 2: Container Compatibility Selection
Utilize High-Density Polyethylene (HDPE) or glass carboys for waste accumulation.
Scientific Rationale: Avoid standard Low-Density Polyethylene (LDPE) containers, which may degrade or allow organic vapor permeation over extended storage periods, compromising the integrity of the fume hood environment.
Step 3: High-Temperature Incineration
Submit the sealed, labeled waste to your Environmental Health and Safety (EHS) department for commercial disposal.
Scientific Rationale: High-temperature incineration (typically >1000°C) is the EPA-approved methodology for the complete thermal destruction of non-halogenated organic hazardous wastes ()[3]. During incineration, the lactone undergoes rapid thermal degradation—often proceeding through intermediate pathways such as α-lactone formation or direct C–C bond fission—before achieving complete oxidation into carbon dioxide and water vapor ()[4].
Standard Operating Procedure (SOP): Spill Response & Decontamination
Objective: Contain, neutralize, and validate the cleanup of accidental releases.
Step 1: Evacuation and Hazard Mitigation
For spills exceeding 100 mL outside of primary containment, immediately evacuate the immediate vicinity to allow flammable vapors to dissipate. Power down nearby hot plates, stirrers, and eliminate all open flames to mitigate the H226 flammability risk.
Step 2: Containment with Inert Absorbents
Cover the spill comprehensively with an inert, non-combustible absorbent material such as vermiculite, dry sand, or a commercial chemical spill pad.
Scientific Rationale:Never use combustible absorbents (e.g., sawdust or paper towels) for flammable liquids. The high surface area of the saturated combustible material drastically lowers the ignition threshold, creating a severe fire hazard.
Step 3: Mechanical Collection
Utilize non-sparking tools (e.g., polypropylene or brass dustpans) to sweep up the saturated absorbent. Transfer the material into a solid hazardous waste container with a secure lid.
Step 4: Chemical Decontamination (Saponification)
Wash the affected surface with a mild alkaline detergent solution (e.g., 5% sodium carbonate or dilute NaOH), followed by a water rinse.
Scientific Rationale: This step creates a self-validating cleanup system. The alkaline environment promotes the base-catalyzed hydrolysis (saponification) of the lactone ring. This reaction converts residual traces of the volatile, irritating lactone into a highly water-soluble, non-volatile sodium salt of the corresponding hydroxy acid, permanently neutralizing the Michael acceptor hazard.
Disposal & Spill Response Workflow
The following logic diagram outlines the decision-making process for handling both routine waste and accidental spills of 6-Propyl-5,6-dihydro-2H-pyran-2-one.
Figure 1: Operational workflow for the safe disposal and spill response of the target lactone.
References
National Institute of Standards and Technology (NIST). "2H-Pyran-2-one, 5,6-dihydro-6-propyl-". NIST Chemistry WebBook.[Link]
Environmental Protection Agency (EPA). "Incineration and Treatment of Hazardous Waste". EPA National Service Center for Environmental Publications (NEPIS).[Link]
The Journal of Physical Chemistry A. "Incineration of Perfluorooctanoic Acid Leads to Regeneration of Smaller Perfluorocarboxylic Acids" (Mechanistic reference for organic thermal destruction). ACS Publications. [Link]
Comprehensive Safety and Operational Guide: Handling 6-Propyl-5,6-dihydro-2H-pyran-2-one
Welcome to the definitive laboratory safety and operational guide for handling. As a Senior Application Scientist, I have designed this protocol to bridge the gap between regulatory safety data and practical, bench-top r...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the definitive laboratory safety and operational guide for handling. As a Senior Application Scientist, I have designed this protocol to bridge the gap between regulatory safety data and practical, bench-top reality. This volatile organic compound—often recognized for its coconut-like olfactory profile in food chemistry[1]—is a critical lactone intermediate in the asymmetric total synthesis of complex natural products, such as (R)-podoblastin-S and (R)-lachnelluloic acid[2].
However, its utility is paired with a strict hazard profile: it is a flammable liquid that poses serious irritation risks to the skin, eyes, and respiratory tract. To ensure scientific integrity and operational safety, we must move beyond simply wearing standard gloves. We must understand why specific materials fail or succeed, and how our environmental controls interact with the compound's physicochemical properties.
Part 1: Physicochemical & Hazard Profile
Before selecting Personal Protective Equipment (PPE), we must quantify the threat. Below is the consolidated hazard data for 6-Propyl-5,6-dihydro-2H-pyran-2-one.
Property / Hazard
Value / Classification
Operational Implication
CAS Number
16400-69-4
Unique identifier for SDS cross-referencing and inventory tracking.
Highly volatile; poses an immediate inhalation risk in open air.
Signal Word
Warning
Requires heightened awareness and controlled handling protocols.
H226
Flammable liquid and vapor
Mandates the strict exclusion of ignition sources and static discharge.
H315 / H319
Causes skin / serious eye irritation
Requires chemical-resistant barriers and comprehensive splash protection.
H335
May cause respiratory irritation
Dictates the mandatory use of local exhaust ventilation (fume hood).
Part 2: PPE Matrix & Mechanistic Rationale
A self-validating safety protocol relies on understanding the causality behind equipment selection. Because 6-Propyl-5,6-dihydro-2H-pyran-2-one is a cyclic ester (lactone), it interacts with polymer barriers differently than aqueous or highly polar solvents.
Hand Protection (Gloves):
Standard Operations (Dispensing/Splash Protection):Nitrile gloves (minimum 4 mil thickness). Causality: Nitrile provides excellent temporary resistance to accidental splashes of lactones. However, due to the "like dissolves like" principle of organic solvation, prolonged exposure to organic esters will cause nitrile to swell and degrade, leading to rapid breakthrough.
High-Risk/Prolonged Contact:Butyl rubber gloves . Causality: Butyl rubber features a highly dense, cross-linked molecular structure that heavily resists permeation by esters and ketones, making it the authoritative choice for spill cleanup or bulk solvent transfers.
Eye & Face Protection:
Tightly fitting safety goggles (EN 166 / ANSI Z87.1 approved). Causality: Standard safety glasses leave the orbital cavity exposed to ambient vapors. Given the H319 (serious eye irritation) and H335 (respiratory/mucous membrane irritation) classifications, vapor exclusion is just as critical as splash deflection.
Secondary (if ventilation fails or during spills):Half-face respirator with Organic Vapor (OV/ABEK) cartridges . Causality: The activated carbon in OV cartridges contains microscopic pores that physically adsorb non-polar and slightly polar organic vapors like 6-propyl-5,6-dihydro-2H-pyran-2-one, trapping them before they reach the pulmonary alveoli.
Body Protection:
Flame-Resistant (FR) Lab Coat (e.g., Nomex). Causality: The H226 flammability rating dictates that in the event of a static discharge or flash fire, standard synthetic blends (like polyester) will melt directly into the skin. FR cotton or Nomex self-extinguishes, preventing severe thermal burns.
Part 3: Experimental Workflow & Handling Protocol
When utilizing 6-Propyl-5,6-dihydro-2H-pyran-2-one as a substrate—such as in [3]—strict environmental controls must be maintained to preserve both the researcher and the reaction's integrity.
Step-by-Step Methodology:
Environmental Preparation: Verify the fume hood is operational and clear of clutter. Purge your reaction vessel with an inert gas (Argon or Nitrogen) to displace ambient oxygen. This mitigates the H226 flammability risk and prevents the oxidative degradation of the lactone.
PPE Verification: Don your FR lab coat, safety goggles, and double-glove with nitrile (or use butyl rubber for bulk handling). Inspect gloves for micro-tears using the standard inflation method.
Dispensing: Use a glass syringe equipped with a Luer-lock stainless steel needle. Causality: Plastic syringes (polypropylene/polyethylene) can leach plasticizers when in prolonged contact with concentrated lactones, which will contaminate your yield and compromise the structural integrity of the syringe barrel.
Reaction Execution: Introduce the 6-Propyl-5,6-dihydro-2H-pyran-2-one dropwise into the cooled reaction mixture (e.g., 0–5 °C) under continuous stirring[3]. Precise temperature control suppresses the compound's vapor pressure, simultaneously reducing inhalation hazards and the risk of vapor ignition.
Post-Reaction Decontamination: Rinse all contaminated glassware with a compatible solvent (e.g., acetone or ethyl acetate) inside the fume hood before transferring the items to the general washing area.
Part 4: Spill Response & Disposal Plan
Spill Response: Immediately extinguish all open flames and heat sources in the vicinity. Do NOT use combustible absorbents like sawdust. Cover the spill with an inert, non-combustible absorbent (e.g., vermiculite or dry sand). Sweep the absorbed material using non-sparking tools to prevent the ignition of the H226 vapors.
Disposal: Segregate all contaminated waste into a designated "Non-Halogenated Flammable Organic Waste" container. Never mix this waste with strong oxidizers (e.g., nitric acid, peroxides), as the resulting exothermic reaction with the organic lactone can lead to rapid auto-ignition.
Part 5: Operational Workflow Visualization
Below is the logical relationship mapping for the safe handling and incident response regarding this compound.
Figure 1: Operational workflow and incident response for 6-Propyl-5,6-dihydro-2H-pyran-2-one.
References
Wang, J., et al. "Volatile Compounds and Smell Chemicals (Odor and Aroma) of Food". Molecules, 2019. URL:[Link]
Fujiwara, T., et al. "Asymmetric Total Syntheses of Two 3-Acyl-5,6-dihydro-2H-pyrones: (R)-Podoblastin-S and (R)-Lachnelluloic Acid with Verification of the Absolute Configuration of (-)-Lachnelluloic Acid". Molecules, 2017. URL:[Link]